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1-(4-Iodophenyl)-N-methylmethanesulfonamide Documentation Hub

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  • Product: 1-(4-Iodophenyl)-N-methylmethanesulfonamide

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Dynamics, Properties, and Synthetic Utility of 1-(4-Iodophenyl)-N-methylmethanesulfonamide

Abstract 1-(4-Iodophenyl)-N-methylmethanesulfonamide (Molecular Formula: ) is a highly versatile organic building block and structural motif utilized in advanced organic synthesis and medicinal chemistry. By integrating...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(4-Iodophenyl)-N-methylmethanesulfonamide (Molecular Formula:


) is a highly versatile organic building block and structural motif utilized in advanced organic synthesis and medicinal chemistry. By integrating a reactive heavy-halogen handle with a metabolically stable sulfonamide bioisostere, this compound serves as a critical intermediate for constructing complex biaryl systems and exploring structure-activity relationships (SAR). This whitepaper provides an in-depth analysis of its physicochemical properties, its role in bioisosteric drug design, and a self-validating protocol for its application in palladium-catalyzed cross-coupling workflows.

Molecular Architecture & Physicochemical Profiling

The structural logic of 1-(4-Iodophenyl)-N-methylmethanesulfonamide is defined by four distinct functional domains, each contributing specific physicochemical and reactive properties to the molecule.

StructuralLogic Core 1-(4-Iodophenyl)-N- methylmethanesulfonamide Iodo 4-Iodo Substituent Halogen Bonding & Cross-Coupling Handle Core->Iodo Methylene Methylene Bridge Conformational Flexibility Core->Methylene Sulfonamide Sulfonamide Core Carboxylic Acid Bioisostere Metabolic Stability Core->Sulfonamide NMethyl N-Methyl Group Reduced H-Bond Donors Increased Lipophilicity Core->NMethyl

Figure 1: Logical breakdown of structural motifs and their physicochemical contributions.

To predict its behavior in biological systems and synthetic reactions, we must profile its quantitative metrics. The table below summarizes the core data:

PropertyValueCausality / Implication in Drug Design
Molecular Formula

Defines the stoichiometric foundation and isotopic signature.
Molecular Weight 311.14 g/mol Optimal for small-molecule drug space; highly compliant with Lipinski’s Rule of 5.
Hydrogen Bond Donors (HBD) 1 (N-H)N-methylation strictly limits HBD count, significantly reducing the desolvation penalty and favoring passive membrane permeability.
Hydrogen Bond Acceptors (HBA) 3 (O, O, N)Facilitates robust dipole interactions with target protein hydrogen bond networks.
Topological Polar Surface Area ~46 ŲFalls well below the 90 Ų threshold, indicating excellent potential for blood-brain barrier (BBB) penetration and oral bioavailability.
Rotatable Bonds 3Provides sufficient conformational flexibility to adapt to binding pockets without incurring an excessive entropic penalty upon binding.

The Sulfonamide Bioisostere & N-Methylation Dynamics

In medicinal chemistry, the replacement of functional groups with bioisosteres is a fundamental strategy to optimize pharmacokinetics while retaining target engagement[1]. The methanesulfonamide moiety in this compound acts as a classical bioisostere for carboxylic acids and amides[2].

Causality of the Sulfonamide Core: Carboxylic acids often suffer from rapid Phase II metabolism (glucuronidation) and poor passive diffusion due to their low


 (~4-5), which renders them fully ionized at physiological pH. Sulfonamides share similar geometric and hydrogen-bonding properties but are considerably weaker acids (

~9–10)[2]. This shift ensures that a larger fraction of the molecule remains neutral in systemic circulation, enhancing lipophilicity, metabolic stability, and membrane permeability[2]. Furthermore, sulfamide and sulfonamide derivatives are highly capable of forming multiple electrostatic interactions within protein binding sites[3].

Causality of N-Methylation: Primary sulfonamides (


) possess two hydrogen bond donors, which can restrict central nervous system (CNS) penetration. By introducing an N-methyl cap, the HBD count is reduced to one. This deliberate structural modification increases the overall lipophilicity (

) and fine-tunes the steric bulk, directing the molecule toward specific hydrophobic sub-pockets in a target receptor.

Synthetic Utility: The Halogen Handle

The para-iodo substitution is the synthetic engine of this molecule. Iodine is a heavy, highly polarizable halogen. In biological systems, this polarizability creates a


-hole—a region of positive electrostatic potential at the distal end of the C-I bond—enabling highly directional non-covalent interactions (halogen bonding) with Lewis basic residues.

Synthetically, the carbon-iodine (C-I) bond is significantly weaker than C-Br or C-Cl bonds. This makes the 4-iodophenyl group an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings[4]. It allows for the rapid, late-stage functionalization of the molecule, enabling researchers to build vast libraries of biaryl sulfonamides or complex polycyclic systems like carbazoles[5].

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the synthetic utility of 1-(4-Iodophenyl)-N-methylmethanesulfonamide, the following is a self-validating, step-by-step protocol for a Suzuki-Miyaura cross-coupling with an arylboronic acid[4].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) inserts into C-I bond Pd0->OxAdd + Ar-I Substrate TransMet Transmetalation Aryl transfer to Pd(II) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination Biaryl Product Released TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Biaryl Product RedElim->Product Yields Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the iodinated substrate.

Step-by-Step Methodology

Step 1: Reagent Assembly & Control Setup

  • Procedure: To an oven-dried Schlenk tube, add 1-(4-Iodophenyl)-N-methylmethanesulfonamide (1.0 equiv), the desired arylboronic acid (1.2 equiv),

    
     (3.0 equiv), and 
    
    
    
    (5 mol%).
  • Causality:

    
     is selected because the bidentate dppf ligand enforces a wide bite angle, which sterically accelerates the final reductive elimination step. 
    
    
    
    is chosen as a mild base; stronger bases (like
    
    
    ) risk deprotonating the sulfonamide nitrogen, leading to unwanted N-arylation side reactions.
  • Self-Validation (Control): Set up a parallel reaction vessel omitting the

    
    . This negative control ensures that any observed product is strictly the result of metal-mediated coupling and rules out background thermal degradation.
    

Step 2: Degassing & Inert Atmosphere

  • Procedure: Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Evacuate and backfill the vessel with Argon three times.

  • Causality: The water is essential to dissolve the inorganic base and convert the boronic acid into a reactive, electron-rich boronate complex. Oxygen must be rigorously excluded because it rapidly oxidizes the active

    
     species into an inactive 
    
    
    
    peroxo complex, halting the catalytic cycle.

Step 3: Reaction Execution & In-Process Monitoring

  • Procedure: Heat the reaction mixture to 80 °C for 4-6 hours.

  • Self-Validation (Checkpoint): Monitor the reaction via LC-MS. The reaction is deemed complete when the diagnostic mass peak of the starting material (

    
    
    
    
    
    ) completely disappears, accompanied by the emergence of the new biaryl product mass.

Step 4: Workup & Orthogonal Validation

  • Procedure: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Extract the organic layer, dry over

    
    , concentrate in vacuo, and purify via flash column chromatography.
    
  • Self-Validation (Checkpoint): Perform

    
     and 
    
    
    
    NMR on the purified product. Successful coupling is definitively validated by the disappearance of the highly shielded C-I carbon signal (typically around 90-95 ppm in
    
    
    NMR) and the appearance of new aromatic proton signals corresponding to the conjugated biaryl system.

References

  • Source: drughunter.
  • Title: Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-iodophenyl)
  • Title: The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008)
  • Title: Sulfilimines: An Underexplored Bioisostere for Drug Design?
  • Source: nih.

Sources

Exploratory

Molecular weight and formula of N-(4-iodophenyl)-N-methylmethanesulfonamide

[1] Executive Summary N-(4-iodophenyl)-N-methylmethanesulfonamide is a specialized organosulfur intermediate utilized primarily in medicinal chemistry and diversity-oriented synthesis (DOS).[1] Characterized by its dual-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-(4-iodophenyl)-N-methylmethanesulfonamide is a specialized organosulfur intermediate utilized primarily in medicinal chemistry and diversity-oriented synthesis (DOS).[1] Characterized by its dual-functionality—an electrophilic aryl iodide handle and a robust, polar N-methylmethanesulfonamide motif—it serves as a critical scaffold for constructing complex bioactive molecules.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, reactivity profiles in Palladium-catalyzed cross-coupling, and safety considerations.[1] It is designed for researchers requiring high-purity building blocks for lead optimization in drug discovery.[1]

Physicochemical Profile

The molecule consists of a p-iodobenzene core substituted with a sulfonamide nitrogen, which is further capped with a methyl group.[1] This N-methylation removes the acidic proton typically found in primary/secondary sulfonamides, significantly altering its solubility and hydrogen-bonding capacity (acting solely as an H-bond acceptor).[1]

Table 1: Molecular Identity & Properties[1]
PropertyValue
IUPAC Name N-(4-iodophenyl)-N-methylmethanesulfonamide
Molecular Formula C₈H₁₀INO₂S
Molecular Weight 311.14 g/mol
CAS Number Not widely listed; Analogous to 102294-59-7 (NH variant)
Physical State Off-white to pale yellow crystalline solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
LogP (Predicted) ~2.5 – 2.8 (Lipophilic due to Aryl-Iodide)
SMILES CN(C1=CC=C(I)C=C1)S(=O)(=O)C
InChI Key (Generated from structure) SREMDYGUGILBIV-UHFFFAOYSA-N (Analog)

Synthetic Architectures

The synthesis of N-(4-iodophenyl)-N-methylmethanesulfonamide can be approached via two primary retrosynthetic disconnections. The choice of pathway depends on the availability of starting materials and the desire to avoid specific toxic reagents (e.g., Methyl Iodide).

Pathway Analysis (Graphviz)[1]

SynthesisPathways Start1 4-Iodoaniline (Precursor) Inter1 N-(4-iodophenyl) methanesulfonamide Start1->Inter1 Sulfonylation Target TARGET: N-(4-iodophenyl)-N-methyl methanesulfonamide Inter1->Target N-Alkylation (Method B) Start2 N-Methyl-4-iodoaniline Start2->Target Direct Sulfonylation (Method A) Reagent1 MsCl / Pyridine Reagent1->Inter1 Reagent2 MeI / K2CO3 / DMF Reagent2->Target Reagent3 MsCl / Et3N / DCM Reagent3->Target

Figure 1: Convergent synthetic pathways. Method A (bottom) is often preferred for atom economy if the methylated aniline is available. Method B (top) is standard if starting from the primary aniline.

Protocol A: Direct Sulfonylation (Recommended)

This method is preferred if N-methyl-4-iodoaniline is available, as it avoids the use of highly toxic methylating agents in the final step and typically yields a cleaner product profile.[1]

Reagents:

  • N-methyl-4-iodoaniline (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add N-methyl-4-iodoaniline and dissolve in anhydrous DCM (0.1 M concentration).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add Et₃N dropwise.[1]

  • Sulfonylation: Add MsCl dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the aniline.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/pyridine), followed by brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Hexane or purify via silica gel chromatography.

Protocol B: N-Methylation of Sulfonamide

Use this method if starting from the cheaper 4-iodoaniline.[1]

Reagents:

  • N-(4-iodophenyl)methanesulfonamide (1.0 equiv)[1]

  • Methyl Iodide (MeI) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • DMF or Acetone

Methodology:

  • Dissolve the sulfonamide in DMF.[1] Add K₂CO₃.

  • Add MeI dropwise at RT (Caution: MeI is a carcinogen).[1]

  • Stir at 50°C for 2 hours.

  • Pour into ice water; the product often precipitates.[1] Filter and wash with water.[1]

Reactivity & Applications in Drug Discovery

The value of N-(4-iodophenyl)-N-methylmethanesulfonamide lies in its orthogonal reactivity .[1] The sulfonamide moiety is chemically inert under most reducing and oxidizing conditions, serving as a stable "anchor," while the aryl iodide is highly reactive toward transition metals.

Cross-Coupling Landscape

The C–I bond is the weakest carbon-halogen bond (bond dissociation energy ~65 kcal/mol), making this molecule an excellent substrate for Palladium-catalyzed reactions under mild conditions.[1]

Reactivity Center N-(4-iodophenyl)-N-methyl methanesulfonamide Suzuki Suzuki-Miyaura Coupling (Biaryl Scaffolds) Center->Suzuki Ar-B(OH)2 / Pd(0) Sonogashira Sonogashira Coupling (Alkynyl Linkers) Center->Sonogashira Alkyne / CuI / Pd(0) Buchwald Buchwald-Hartwig (C-N Bond Formation) Center->Buchwald Amine / Pd(L) Heck Heck Reaction (Styrenyl Derivatives) Center->Heck Alkene / Pd(II)

Figure 2: Divergent synthesis capabilities.[1] The aryl iodide allows rapid library generation for SAR (Structure-Activity Relationship) studies.[1]

Medicinal Chemistry Significance[1][6][7]
  • Bioisostere: The N-methylmethanesulfonamide group often mimics amide bonds but with increased metabolic stability against proteases.[1]

  • Solubility Modulation: The sulfonyl group introduces polarity, potentially lowering LogP compared to a pure phenyl ring, while the N-methyl group prevents ionization, improving membrane permeability compared to the NH-sulfonamide.[1]

  • Class Relevance: This structural motif is homologous to fragments found in Class III antiarrhythmic agents (e.g., Dofetilide, Ibutilide) and various COX-2 inhibitors.[1]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.70 (d, J = 8.5 Hz, 2H): Protons ortho to Iodine (deshielded by I).

    • δ 7.20 (d, J = 8.5 Hz, 2H): Protons meta to Iodine (ortho to N).

    • δ 3.30 (s, 3H): N-Methyl group.

    • δ 2.85 (s, 3H): Sulfonyl methyl group (S-CH₃).[1]

    • Note: The absence of a broad singlet >8.0 ppm confirms successful N-methylation (loss of NH).[1]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic carbons: ~138 ppm (C-I), ~141 ppm (C-N), ~128 ppm (Ar-CH).[1]

    • Aliphatic carbons: ~38 ppm (N-CH₃), ~35 ppm (S-CH₃).[1]

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: m/z 312.1.

    • Characteristic isotopic pattern for Iodine is not distinct (monoisotopic), but fragmentation may show loss of -SO₂Me (79 Da) or Iodine (127 Da).[1]

Safety & Handling

  • Hazards: The compound contains an aryl iodide and sulfonamide.[1] Treat as a potential skin and eye irritant.[1]

  • Precursors: Methyl Iodide (used in Method B) is a volatile alkylating agent and suspected carcinogen. Use only in a fume hood.

  • Storage: Store at 2–8°C, protected from light (C–I bonds can be photosensitive over long durations).

References

  • CymitQuimica. N-(4-Iodophenyl)methanesulfonamide Product Entry. Retrieved from [1]

  • PubChem. N-(4-iodophenyl)methanesulfonamide Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine.[1][2] Organic Letters, 22, 9495-9499.[1][2] Retrieved from

  • BenchChem. Synthesis Protocol for (1-(4-Iodophenyl)cyclobutyl)methanamine. (Demonstrating aryl iodide handling). Retrieved from [1]

  • ChemicalBook. Methanesulfonamide NMR Data. Retrieved from

Sources

Foundational

Difference between 1-(4-Iodophenyl)-N-methylmethanesulfonamide and 4-iodobenzenesulfonamide

The following technical guide provides an in-depth analysis comparing 1-(4-Iodophenyl)-N-methylmethanesulfonamide and 4-iodobenzenesulfonamide . Executive Summary In medicinal chemistry and fragment-based drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis comparing 1-(4-Iodophenyl)-N-methylmethanesulfonamide and 4-iodobenzenesulfonamide .

Executive Summary

In medicinal chemistry and fragment-based drug discovery (FBDD), the precise electronic and steric environment of a sulfonamide group dictates its function—whether as a zinc-binding group (in Carbonic Anhydrase inhibitors), a hydrogen-bonding motif, or a bioisostere for a carboxylic acid.[1]

This guide compares two iodinated building blocks that, despite similar nomenclature, possess fundamentally different chemical behaviors:

  • Compound A: 1-(4-Iodophenyl)-N-methylmethanesulfonamide (Benzyl-type sulfonamide).[1]

  • Compound B: 4-iodobenzenesulfonamide (Aryl-type sulfonamide).[1]

Core Distinction: Compound B features a sulfonamide group directly conjugated to the aromatic ring, creating a highly acidic, electron-deficient system.[1] Compound A inserts a methylene (


) "insulator" between the ring and the sulfur, decoupling the electronic systems and altering metabolic stability, acidity, and molecular geometry.

Structural & Physicochemical Analysis[1][2]

Nomenclature and Connectivity

Understanding the IUPAC locants is critical to distinguishing these isomers.[1]

  • 1-(4-Iodophenyl)-N-methylmethanesulfonamide: The "1-" locant assigns the iodophenyl substituent to the carbon atom of the methanesulfonamide parent.[1] The "N-methyl" assigns a methyl group to the nitrogen.[1]

    • Class: Benzyl sulfonamide (Secondary).[1]

    • Formula:

      
      
      
    • Structure:

      
      [1]
      
  • 4-iodobenzenesulfonamide: The sulfonyl group is directly attached to the phenyl ring.[1]

    • Class: Aryl sulfonamide (Primary).[1]

    • Formula:

      
      
      
    • Structure:

      
      
      
Property Comparison Matrix[1]
Feature1-(4-Iodophenyl)-N-methylmethanesulfonamide4-iodobenzenesulfonamide
Linker Type Methylene (

Carbon) Spacer
Direct Aryl-Sulfur Bond
Sulfonamide Type Secondary (

)
Primary (

)
Electronic Effect Inductive (

) only; Ring is insulated.[1]
Conjugated (

and

); Ring is electron-poor.[1]
Acidity (

)
~11.5 – 12.5 (Less Acidic)~9.8 – 10.2 (Acidic)
H-Bond Donors 12
Lipophilicity Higher (Methyl + Methylene groups)Lower (Polar head group)
Metabolic Risk Benzylic hydroxylation (CYP450 attack)Generally stable; N-acetylation possible

Technical Insight: The methylene spacer in Compound A allows the sulfonamide group to adopt a "bent" conformation relative to the ring, contrasting with the rigid, planar geometry enforced by the phenyl-sulfonyl conjugation in Compound B.[1]

Synthetic Pathways & Protocols

Synthesis of 4-iodobenzenesulfonamide (Compound B)[1]

Mechanism: Electrophilic Aromatic Substitution (Chlorosulfonation) followed by Aminolysis.[1]

  • Chlorosulfonation: Reaction of iodobenzene with excess chlorosulfonic acid (

    
    ) generates 4-iodobenzenesulfonyl chloride.[1]
    
    • Note: The iodine atom is an ortho/para director but deactivating.[1] The sulfonyl group will direct primarily para to the iodine due to sterics, though 4-iodobenzene is the standard starting material.[1]

  • Aminolysis: Treatment with aqueous ammonia (

    
    ) yields the primary sulfonamide.[1]
    
Synthesis of 1-(4-Iodophenyl)-N-methylmethanesulfonamide (Compound A)

Mechanism: Nucleophilic Substitution (


) on a Benzylic Halide.[1]

This synthesis requires a different retrosynthetic logic because the sulfur is attached to an aliphatic carbon.

Protocol Workflow:

  • Precursor: Start with 4-iodobenzyl bromide .

  • Sulfonation: React with Sodium Sulfite (

    
    ) in aqueous ethanol to form sodium (4-iodophenyl)methanesulfonate .
    
  • Activation: Chlorinate using Thionyl Chloride (

    
    ) or 
    
    
    
    to form (4-iodophenyl)methanesulfonyl chloride .[1]
  • Amidation: React with Methylamine (

    
    ) in THF/DCM.
    

Step-by-Step Protocol (Compound A Synthesis):

  • Sulfonate Formation: Dissolve 4-iodobenzyl bromide (10 mmol) in EtOH/H2O (1:1). Add

    
     (12 mmol). Reflux for 4 hours. Concentrate to dryness.[1]
    
  • Chlorination: Suspend the crude sulfonate salt in dry DCM. Add

    
     (excess) and catalytic DMF.[1] Reflux for 2 hours. Evaporate volatiles to obtain the sulfonyl chloride.[1]
    
  • Coupling: Dissolve the sulfonyl chloride in dry THF at 0°C. Add Methylamine (2.0 M in THF, 2.5 equiv). Stir at RT for 1 hour.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over

    
    .
    

Reactivity & Application Logic

Diagram: Comparative Reactivity Nodes

The following Graphviz diagram illustrates the divergent reactivity profiles of the two scaffolds.

ReactivityComparison CompA 1-(4-Iodophenyl)- N-methylmethanesulfonamide (Benzyl Type) Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) CompA->Suzuki Iodine Site Alkylation N-Alkylation CompA->Alkylation Secondary NH -> Tert Only Benzylic Benzylic Deprotonation (Ramberg-Bäcklund Precursor) CompA->Benzylic Alpha-Protons (CH2) CompB 4-iodobenzenesulfonamide (Aryl Type) CompB->Suzuki Iodine Site CompB->Alkylation Primary NH2 -> Sec/Tert Acidic Salt Formation (pKa ~10) CompB->Acidic NH2 Group

Figure 1: Reactivity flowchart contrasting the shared Pd-coupling potential with the divergent sulfonamide chemistry.

Functional Utility in Drug Design[1]

When to use 4-iodobenzenesulfonamide (Compound B):

  • Carbonic Anhydrase Inhibition: The primary sulfonamide (

    
    ) is the classic "zinc-binding" warhead for CA enzymes.[1] Substituting the nitrogen (as in Compound A) abolishes this activity.[1]
    
  • Solubility Enhancement: The high acidity (

    
     10) allows for the formation of sodium salts, significantly improving aqueous solubility for formulation.[1]
    
  • Rigid Linkers: When the pharmacophore requires a fixed distance and orientation from the aromatic ring.[1]

When to use 1-(4-Iodophenyl)-N-methylmethanesulfonamide (Compound A):

  • Metabolic Stability: If the direct N-aryl bond is susceptible to hydrolysis or if the aniline metabolite is toxic (common with some sulfonamides), the benzyl linker prevents the release of aniline derivatives.[1]

  • Flexibility: The methylene hinge allows the sulfonamide group to rotate, potentially accessing binding pockets that rigid aryl sulfonamides cannot reach.[1]

  • Peptide Isosteres: The

    
     motif acts as a transition-state mimetic for peptide bonds, often used in protease inhibitors (e.g., HIV protease, MMPs).[1]
    

References

  • Supuran, C. T. (2017).[1][2] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem. (2025).[1] Synthesis Protocol for (1-(4-Iodophenyl)cyclobutyl)methanamine. (Provides analogous benzylic synthesis protocols). Link[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 13218, 4-Iodobenzenesulfonamide. Link

  • Scott, K. A., et al. (2003).[1] Sulfonamides as Transition State Analogues. Journal of Organic Chemistry. (Discusses the geometry of benzyl sulfonamides vs aryl sulfonamides).

Sources

Exploratory

SMILES string and InChI key for 1-(4-Iodophenyl)-N-methylmethanesulfonamide

The following technical guide details the chemical identity, synthesis, and application of 1-(4-Iodophenyl)-N-methylmethanesulfonamide , a specialized intermediate in medicinal chemistry. Executive Summary 1-(4-Iodopheny...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(4-Iodophenyl)-N-methylmethanesulfonamide , a specialized intermediate in medicinal chemistry.

Executive Summary

1-(4-Iodophenyl)-N-methylmethanesulfonamide is a bifunctional building block used primarily in the development of kinesin spindle protein (KSP) inhibitors and dual tubulin/Hsp27 modulators. Its structure features a sulfonamide core with two key points of reactivity:[1]

  • The Aryl Iodide: A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing the attachment of complex heterocycles.

  • The N-Methyl Sulfonamide: A polar, hydrogen-bond accepting motif that often mimics peptide bonds or interacts with specific residues (e.g., arginine) in enzyme active sites.

This guide provides the validated chemical identifiers, structural analysis, and a self-validating synthesis protocol for researchers.

Chemical Identity & Structural Data[1][2][3][4][5]

The precise identification of this compound is critical, as nomenclature variations (e.g., "N-methyl-1-..." vs "N-(4-iodophenyl)...") describe fundamentally different connectivity. The data below corresponds to the benzylic sulfonamide derivative.

Core Identifiers
ParameterValue
IUPAC Name N-Methyl-1-(4-iodophenyl)methanesulfonamide
Common Name 1-(4-Iodo-phenyl)-N-methyl-methanesulfonamide
Molecular Formula

Molecular Weight 311.14 g/mol
CAS Number Not widely listed; Analogous to 85952-29-0 (Nitro variant)
Machine-Readable Identifiers

SMILES:

InChI String:

Structural Diagram (DOT Visualization):

ChemicalStructure I I C4 C4 I->C4 C3 C3 C4->C3 C5 C5 C4->C5 C2 C2 C3->C2 C6 C6 C5->C6 C1 C1 C2->C1 C6->C1 CH2 CH2 C1->CH2 S S CH2->S O1 O S->O1 = O2 O S->O2 = N N S->N Me CH3 N->Me

Figure 1: Connectivity graph of 1-(4-Iodophenyl)-N-methylmethanesulfonamide showing the benzylic linkage.

Synthesis Protocols

Two primary routes exist for synthesizing this compound. Method A is the industrial standard (robust, scalable), while Method B is a direct lithiation route suitable for small-scale, high-speed library generation.

Method A: The Sulfonyl Chloride Route (Scalable)

This method builds the sulfonamide from the corresponding benzyl halide. It is preferred for multi-gram synthesis due to the stability of intermediates.

Step 1: Formation of Sodium 4-Iodobenzylsulfonate
  • Reagents: 4-Iodobenzyl bromide, Sodium sulfite (

    
    ), Water/Dioxane.
    
  • Mechanism:

    
     displacement of the bromide by the sulfite anion.
    
  • Protocol:

    • Dissolve 4-iodobenzyl bromide (1.0 eq) in a 1:1 mixture of water and dioxane.

    • Add sodium sulfite (1.5 eq).

    • Reflux for 4–6 hours.

    • Cool to precipitate the sodium sulfonate salt. Filter and dry.

Step 2: Chlorination to Sulfonyl Chloride
  • Reagents: Sodium 4-iodobenzylsulfonate, Thionyl chloride (

    
    ) or Phosphoryl chloride (
    
    
    
    ), catalytic DMF.
  • Protocol:

    • Suspend the dry sulfonate salt in dry toluene.

    • Add excess

      
       (3.0 eq) and a drop of DMF.
      
    • Heat to 80°C for 3 hours until gas evolution ceases.

    • Concentrate in vacuo to obtain crude 4-iodobenzylsulfonyl chloride.

Step 3: Amination (The Critical Step)
  • Reagents: 4-Iodobenzylsulfonyl chloride, Methylamine (2.0M in THF), Triethylamine (

    
    ).
    
  • Protocol:

    • Dissolve crude sulfonyl chloride in anhydrous DCM at 0°C.

    • Add

      
       (1.5 eq) as a proton scavenger.
      
    • Add Methylamine (1.2 eq) dropwise. Note: Control temperature <5°C to prevent bis-alkylation or decomposition.

    • Stir at RT for 2 hours.

    • Wash with 1N HCl (to remove amine salts) and Brine. Dry over

      
      .
      
Method B: Dianion Alkylation (Direct)

This method utilizes the acidity of the


-protons in 

-methylmethanesulfonamide.
  • Reagents:

    
    -methylmethanesulfonamide, 
    
    
    
    -Butyllithium (
    
    
    -BuLi, 2.2 eq), 4-Iodobenzyl bromide.
  • Mechanism: Formation of a dianion (N-Li, C-Li) followed by C-alkylation.

  • Protocol:

    • Dissolve

      
      -methylmethanesulfonamide in dry THF at -78°C.
      
    • Add

      
      -BuLi (2.2 eq) dropwise. The first equivalent deprotonates the Nitrogen; the second deprotonates the Carbon.
      
    • Stir for 1 hour at 0°C to ensure dianion formation.

    • Cool back to -78°C and add 4-iodobenzyl bromide (1.0 eq).

    • Allow to warm to RT overnight.

    • Quench with saturated

      
      .
      

Experimental Workflow & Validation

The following flowchart visualizes the logic for selecting the synthesis route and validating the product.

SynthesisWorkflow Start Start: Target Synthesis ScaleCheck Is Scale > 5g? Start->ScaleCheck MethodA Method A: Sulfonyl Chloride Route ScaleCheck->MethodA Yes (Robust) MethodB Method B: Dianion Alkylation ScaleCheck->MethodB No (Fast) StepA1 1. Sulfonation (Na2SO3) MethodA->StepA1 StepA2 2. Chlorination (SOCl2) StepA1->StepA2 StepA3 3. Amination (MeNH2) StepA2->StepA3 Validation Validation Checkpoints StepA3->Validation StepB1 1. Dianion Formation (2 eq n-BuLi) MethodB->StepB1 StepB2 2. Electrophile Addition (4-I-BnBr) StepB1->StepB2 StepB2->Validation NMR 1H NMR: Singlet ~4.3 ppm (CH2) Doublet ~2.6 ppm (N-Me) Validation->NMR MS MS (ESI): [M+H]+ ~312 Validation->MS

Figure 2: Decision matrix for synthesis route selection and analytical validation checkpoints.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these specific signals:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for a singlet around
    
    
    4.34 ppm
    (2H).[2] This confirms the benzylic
    
    
    is intact and attached to the sulfonyl group. If this signal is split or shifted significantly, the rearrangement to the aniline derivative may have occurred.
  • Coupling: The

    
    -methyl group should appear as a doublet at 
    
    
    
    2.57 ppm
    (
    
    
    ) due to coupling with the
    
    
    proton.

References

  • PubChem. N-(4-iodophenyl)methanesulfonamide Compound Summary. (Used for structural analogy and property verification).[2] National Library of Medicine. Available at: [Link]

  • Parrish, C. A., et al. (2007). Novel ATP-Competitive Kinesin Spindle Protein Inhibitors. Journal of Medicinal Chemistry, 50(20), 4939-4952. (Describes the synthesis of the bromo-analog intermediate and the N-methylmethanesulfonamide moiety). Available at: [Link]

  • Organ, M. G., & Mayer, S. (2003).[3] Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library. Journal of Combinatorial Chemistry, 5(2), 118-124.[3] (Provides context on palladium-catalyzed cross-coupling of iodo-sulfonamides). Available at: [Link]

Sources

Foundational

The Iodophenyl Sulfonamide Scaffold: A Technical Guide to Chemical Biology and Therapeutic Design

Topic: Biological Activity and Medicinal Chemistry Applications of Iodophenyl Sulfonamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Medicinal Chemistry Applications of Iodophenyl Sulfonamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sulfonamide functional group (


) remains a cornerstone of medicinal chemistry, serving as a privileged structure in diuretics, antibiotics, and antineoplastics.[1][2][3] However, the incorporation of an iodine atom onto the phenyl ring of the sulfonamide scaffold—creating the iodophenyl sulfonamide —introduces unique physicochemical and electronic properties that distinctively enhance biological activity.

This guide analyzes the medicinal chemistry of this scaffold, focusing on the sigma-hole effect and halogen bonding (XB) as critical design elements. We explore its applications in targeting tumor-associated Carbonic Anhydrases (hCA IX/XII), inhibiting dihydropteroate synthase in resistant bacteria, and modulating kinase activity in oncology.

Medicinal Chemistry: The Iodine Advantage

The Sigma-Hole and Halogen Bonding

While fluorine is often used for metabolic stability and chlorine for lipophilicity, iodine offers a distinct intermolecular interaction capability known as Halogen Bonding (XB) .[4]

  • Mechanism: Iodine is highly polarizable.[5] When attached to an electron-withdrawing group (like a phenyl ring, further activated by the sulfonyl group), the electron density on the iodine atom becomes anisotropically distributed. This creates a region of positive electrostatic potential on the extension of the C–I bond, termed the sigma-hole (

    
    -hole) .
    
  • Design Implication: This

    
    -hole acts as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen atoms in histidine) in the protein binding pocket.
    
  • Comparison: The strength of the

    
    -hole interaction follows the trend 
    
    
    
    .[5][6] Therefore, iodophenyl sulfonamides often exhibit superior binding affinity (
    
    
    ) compared to their chloro- or bromo-analogues due to this enthalpy-driven "lock-and-key" fit.
Lipophilicity and Permeability

The large van der Waals radius of iodine significantly increases the lipophilicity (


) of the molecule.
  • Benefit: Enhanced passive diffusion across bacterial cell walls or the blood-brain barrier (BBB).

  • Risk: Poor aqueous solubility. This is typically mitigated in drug design by introducing polar "tails" (e.g., hydrophilic heterocyclic rings or amino side chains) to the sulfonamide nitrogen.

Visualization: Halogen Bonding Mechanism

The following diagram illustrates the directional interaction of the iodophenyl sulfonamide within a theoretical enzyme active site.

HalogenBonding cluster_ligand Iodophenyl Sulfonamide Ligand cluster_protein Protein Binding Pocket PhenylRing Phenyl Ring Sulfonyl Sulfonamide Group (-SO2NH-) PhenylRing->Sulfonyl Covalent Bond Iodine Iodine Atom (Polarizable) PhenylRing->Iodine Covalent Bond ZnIon Zn(II) Ion (Catalytic Center) Sulfonyl->ZnIon Coordination SigmaHole σ-hole (+) (Electrostatic Potential) Iodine->SigmaHole Anisotropic Distribution LewisBase Lewis Base (-) (e.g., Carbonyl O, His N) SigmaHole->LewisBase Halogen Bond (XB) Directional (180°)

Caption: Schematic of the sigma-hole driven halogen bond interaction between an iodophenyl sulfonamide and a protein target.

Therapeutic Applications

Carbonic Anhydrase (CA) Inhibition (Oncology)

Iodophenyl sulfonamides are potent inhibitors of tumor-associated CA isoforms (hCA IX and XII).

  • Pathology: Hypoxic tumors overexpress hCA IX to regulate pH.[7] They export protons and hydrate

    
     to bicarbonate, acidifying the extracellular matrix (promoting metastasis) while maintaining a neutral intracellular pH (survival).
    
  • Mechanism: The sulfonamide zinc-binding group (ZBG) coordinates to the active site

    
    . The iodophenyl moiety extends into the hydrophobic half of the active site. The iodine atom can form specific halogen bonds with residues like Thr200 or Pro201 (depending on the isoform), conferring selectivity over the ubiquitous cytosolic hCA I and II.
    
Antimicrobial Activity[2][3][8][9][10][11][12][13][14]
  • Target: Dihydropteroate synthase (DHPS).[2]

  • Mechanism: Sulfonamides mimic p-aminobenzoic acid (PABA).[8]

  • Iodine Role: The steric bulk of the iodine atom at the meta or para position can overcome resistance mutations in DHPS where the binding pocket has been altered, effectively "filling" the mutated void that renders smaller sulfonamides ineffective.

Experimental Protocols

Synthesis of 4-Iodo-N-substituted-benzenesulfonamide

Methodology: Nucleophilic substitution of 4-iodobenzenesulfonyl chloride. Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Perform in a fume hood.

Reagents:

  • 4-Iodobenzenesulfonyl chloride (1.0 equiv)

  • Amine substrate (e.g., morpholine, aniline derivative) (1.1 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add

    
     (1.5 mmol) and cool the mixture to 0°C using an ice bath.
    
  • Acylation: Dropwise add a solution of 4-iodobenzenesulfonyl chloride (1.0 mmol) in DCM (2 mL) over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2–4 hours. Monitor progress via TLC (System: Hexane/EtOAc 7:3).

  • Quench: Quench the reaction with 1M HCl (10 mL) to neutralize excess base.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 10 mL).

  • Purification: Combine organic layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.
    

Validation Criteria:

  • 
     NMR:  Look for the characteristic AA'BB' system of the para-substituted benzene ring (two doublets around 7.5–7.9 ppm).
    
  • Yield: Expected range 85–95%.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Iodobenzenesulfonyl Chloride Reaction Reaction: DCM, 0°C to RT, 2-4h (Nucleophilic Substitution) Start->Reaction Amine Amine Substrate + Base (Et3N) Amine->Reaction Workup Workup: Acid Wash (1M HCl) Phase Separation Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Product: 4-Iodo-N-substituted-benzenesulfonamide Purification->Product

Caption: Standard workflow for the synthesis of iodophenyl sulfonamides via sulfonyl chloride.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the impact of the halogen substituent on the inhibition constant (


) against Human Carbonic Anhydrase II (hCA II), illustrating the "Iodine Effect."

Table 1: Comparative Inhibitory Activity of Halogenated Sulfonamides

Compound IDR-Group (Para-position)

(hCA II) [nM]

(hCA IX) [nM]
Halogen Bond Potential
A

(Unsubstituted)
120250None
B

(Fluoro)
110230Negligible
C

(Chloro)
4585Weak
D

(Iodo)
8 12 Strong

Note: Data represents idealized representative values derived from trends in Supuran et al. (2003) and recent literature to demonstrate the SAR trend.

Analysis:

  • Compound D (Iodo) shows a >10-fold increase in potency compared to the unsubstituted analogue A .

  • The dramatic drop in

    
     for the iodo-derivative confirms the contribution of the sigma-hole interaction in stabilizing the enzyme-inhibitor complex.
    

Biological Pathway: Hypoxia-Induced CA IX Signaling[7]

Understanding the biological context is crucial for drug development. The diagram below details the pathway targeted by iodophenyl sulfonamides in cancer therapy.

Pathway cluster_Function Enzymatic Function Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Expr hCA IX Overexpression (Transmembrane) HIF1a->CAIX_Expr Upregulates Reaction CO2 + H2O -> HCO3- + H+ CAIX_Expr->Reaction Catalyzes Acidification Extracellular Acidification (pH < 6.5) Reaction->Acidification Causes Metastasis Tumor Metastasis & Survival Acidification->Metastasis Promotes Inhibitor Iodophenyl Sulfonamide (Inhibitor) Inhibitor->CAIX_Expr BLOCKS (Ki < 10nM)

Caption: The Hypoxia-Inducible Factor (HIF-1α) pathway leading to hCA IX expression, and its blockade by sulfonamides.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Klaat, A., et al. (2015). Iodine-Catalyzed Expeditious Synthesis of Sulfonamides from Sulfonyl Hydrazides and Amines. ResearchGate. Link

  • Scholfield, M. R., et al. (2013). Halogen bonding in biological molecules. Protein Science. Link

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of N-Methylation in Modern Chemistry

An Application Note and Protocol for the Methylation of N-(4-iodophenyl)methanesulfonamide In the landscape of drug discovery and materials science, the strategic addition of a methyl group to a nitrogen atom can profoun...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Methylation of N-(4-iodophenyl)methanesulfonamide

In the landscape of drug discovery and materials science, the strategic addition of a methyl group to a nitrogen atom can profoundly alter a molecule's biological activity, pharmacokinetic profile, and material properties. This "magic methyl" effect is a cornerstone of medicinal chemistry, where N-methylation can enhance potency, improve metabolic stability, and increase cell permeability.[1] N-(4-iodophenyl)methanesulfonamide is a valuable synthetic intermediate, featuring a reactive sulfonamide N-H bond and an iodinated phenyl ring suitable for further cross-coupling reactions. The targeted methylation of its sulfonamide nitrogen yields N-methyl-N-(4-iodophenyl)methanesulfonamide, a key building block for more complex molecules in pharmaceutical and agrochemical research.

This document serves as a comprehensive guide for researchers, providing a detailed analysis of various methylation strategies and a robust, optimized protocol for the efficient synthesis of N-methyl-N-(4-iodophenyl)methanesulfonamide. We will delve into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Core Principles of Sulfonamide N-Methylation

The methylation of a sulfonamide proceeds via a classical acid-base reaction followed by nucleophilic substitution. The hydrogen atom on the sulfonamide nitrogen is acidic (pKa ≈ 10-11) due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens.[2] This allows for its deprotonation by a suitable base to form a resonance-stabilized nitrogen anion. This anion then acts as a potent nucleophile, attacking an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, in an SN2 reaction to form the N-methylated product.

The success of this transformation hinges on the careful selection of four key parameters:

  • The Base: Must be strong enough to deprotonate the sulfonamide quantitatively without promoting side reactions.

  • The Methylating Agent: An efficient electrophile is required, but safety and handling are critical considerations.

  • The Solvent: Should solubilize the reactants and facilitate the SN2 reaction, often favoring polar aprotic conditions.

  • Reaction Conditions: Temperature and reaction time must be optimized to ensure complete conversion while minimizing degradation or by-product formation.

Comparative Analysis of Methylation Strategies

Several methods can be employed for the N-methylation of sulfonamides, each with distinct advantages and drawbacks. The optimal choice depends on the scale of the reaction, available equipment, and safety considerations.

Method Typical Reagents Typical Yield Conditions Advantages Disadvantages
Phase-Transfer Catalysis (PTC) MeI or Me₂SO₄, KOH/K₂CO₃, TBAB/Aliquat 336, Toluene/H₂O>90%25-60 °CHigh yield, scalable, uses inexpensive bases, avoids harsh solvents.[3]Catalyst may need to be removed; reaction can be sensitive to catalyst poisoning by iodide.[3]
Mitsunobu Reaction MeOH, PPh₃, DIAD/DEAD, THF70-90%0-25 °CVery mild conditions, proceeds with inversion for chiral centers (not applicable here).[4][5]Poor atom economy, generates stoichiometric phosphine oxide and hydrazine by-products that are difficult to remove.[2][4]
Diazomethane (CH₂N₂) CH₂N₂, Et₂O>95%0 °CExtremely clean reaction, high yield, volatile by-products (N₂ gas).[6]EXTREMELY HAZARDOUS : Diazomethane is highly toxic and explosive. Requires specialized glassware and in-situ generation.[7] Not suitable for scale-up.
Microwave-Assisted Synthesis Trimethylsulfoxonium iodide, KOH, Alumina~85-95%Microwave IrradiationRapid, solvent-free, high yields.Requires specialized microwave reactor; scalability can be limited.

Recommended Protocol: N-Methylation via Phase-Transfer Catalysis (PTC)

This protocol is recommended for its high efficiency, scalability, operational simplicity, and improved safety profile compared to other methods. Phase-transfer catalysis facilitates the transport of the deprotonated sulfonamide anion from the aqueous phase (containing the inorganic base) to the organic phase (containing the methylating agent), dramatically accelerating the reaction.[3]

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification A Combine Substrate, Toluene, Aqueous Base, and PTC B Add Methyl Iodide A->B Cool to 0°C C Heat and Stir (e.g., 50°C) B->C D Monitor by TLC/LC-MS C->D E Phase Separation D->E Upon Completion F Aqueous Wash E->F G Dry & Concentrate F->G H Purify (Recrystallization or Chromatography) G->H I Final Product: N-Methyl-N-(4-iodophenyl) methanesulfonamide H->I

Caption: General workflow for the PTC-mediated N-methylation.

Materials and Reagents
  • Substrate: N-(4-iodophenyl)methanesulfonamide (1.0 eq)[8][9]

  • Base: Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Methylating Agent: Methyl iodide (MeI) (1.5 eq)

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Solvents: Toluene and Deionized Water (forming a biphasic system)

  • Work-up Reagents: Saturated aqueous sodium thiosulfate, Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Purification: Heptane, Ethyl Acetate, Silica Gel (if needed)

Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask, add N-(4-iodophenyl)methanesulfonamide (e.g., 2.97 g, 10 mmol, 1.0 eq), toluene (50 mL), and tetrabutylammonium bromide (0.32 g, 1 mmol, 0.1 eq).

  • Base Addition: In a separate beaker, dissolve potassium hydroxide (1.68 g, 30 mmol, 3.0 eq) in deionized water (25 mL). Add this aqueous solution to the reaction flask.

  • Initiation: Stir the biphasic mixture vigorously at room temperature for 15 minutes.

  • Methylation: Cool the mixture to 0 °C using an ice bath. Slowly add methyl iodide (0.93 mL, 15 mmol, 1.5 eq) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and heat the mixture to 50 °C. Stir vigorously for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-Up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium thiosulfate (2 x 25 mL) to quench any remaining methyl iodide.

    • Deionized water (2 x 25 mL).

    • Brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethyl acetate/heptane mixture or by flash column chromatography on silica gel.[10][11]

Reaction Mechanism

Caption: Ion-pair transport in PTC-mediated N-methylation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient base or catalyst; Inefficient stirring; Low temperature.Add more base/catalyst. Increase stirring speed to improve phase mixing. Increase reaction temperature by 10 °C increments.
Low Yield Side reactions; Product loss during work-up.Ensure the reaction is not overheated. Be careful during extractions to avoid emulsion formation.
Formation of By-products Over-alkylation (unlikely for sulfonamides but possible with other substrates); Reaction with solvent.Use the specified stoichiometry of the methylating agent. Ensure the solvent (toluene) is appropriate and not reactive.
Difficulty in Purification Residual phase-transfer catalyst.Wash the organic layer thoroughly with water and brine. If the catalyst persists, a silica plug filtration may be effective.

Safety Precautions

  • Methyl Iodide: Is a toxic, volatile, and suspected carcinogenic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Hydroxide: Is a corrosive solid. Avoid contact with skin and eyes.

  • Solvents: Toluene is flammable and has associated health risks. Handle with care in a fume hood.

  • The reaction should be conducted behind a safety shield, especially during the heating phase.

Conclusion

The N-methylation of N-(4-iodophenyl)methanesulfonamide is a critical transformation for the synthesis of advanced chemical intermediates. While several methods exist, the protocol utilizing Phase-Transfer Catalysis offers a superior combination of high yield, scalability, operational safety, and economic viability. By carefully controlling the reaction parameters and understanding the underlying chemical principles, researchers can reliably and efficiently produce the desired N-methylated product, paving the way for subsequent synthetic applications.

References

  • Henry, J. R., Marcin, L. R., McIntosh, M. C., Scola, P. M., Harris, G. D., & Weinreb, S. M. (n.d.). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Penn State Research Database.
  • “One-Pot” Methylation of N -Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N -Methyl Dipeptides | Request PDF. (2003). ResearchGate.
  • (2008, September 9). Microwave-Assisted Efficient Methylation of Alkyl and Arenesulfonamides with Trimethylsulfoxonium Iodide and KOH. Taylor & Francis.
  • But, T. Y., & Toy, P. H. (n.d.). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. PMC.
  • REACTIONS OF DIAZOMETHANE WITH SULFONYL-ACTIVATED DOUBLE BONDS. (n.d.).
  • Mitsunobu - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • New Mitsunobu Reagents. (n.d.). TCI Chemicals.
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • 4-Methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide | 55962-05-5. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Phase Transfer Catalysis - Wordpress. (2026, February 8). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • N-Alkylation o f sulfoximines and sulfonimidamides under phase transfer catalysis. (n.d.). ResearchGate.
  • (PDF) A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2025, October 17). ResearchGate.
  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.
  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. (n.d.). PMC.
  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. PubMed.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022, October 3). PMC.
  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. (n.d.). CORE.
  • N-(4-Iodophenyl)methanesulfonamide. (n.d.). CymitQuimica.
  • Deacylation of tertiary α‐acetyl‐α‐diazomethane sulfonamides 7. (n.d.). ResearchGate.
  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (2006, September 23).
  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. (n.d.). Organic Syntheses Procedure.
  • Effect of alkyl sulfides on diazomethane-induced methylation of DNA in vitro. (n.d.). PubMed.
  • US2777844A - Sulfonamide purification process. (n.d.). Google Patents.
  • (2017, June 29). Separation and purification applications for mutagenic impurities.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters. (2022, October 3). ACS Publications.
  • Recommended Protocol for Methylation of Genomic DNA | NEB. (2026, February 18).
  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. (2009, March 7). ResearchGate.
  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. (2009, August 15). PubMed.
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013, December 10). IT Services - University of Liverpool.
  • A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. (n.d.).
  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020, December 6). DergiPark.
  • 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. (n.d.). PMC.
  • 1357095-14-7 | N-(4-Iodo-3,5-dimethylphenyl)methanesulfonamide. (n.d.). ChemScene.
  • Deprotometalation-iodolysis and computed CH acidity of 1,2,3- and 1,2,4-triazoles. Application to the synthesis of resveratrol a. (2015, September 21).
  • Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. (2019, July 31). Protocols.io.
  • N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. (2025, May 21).
  • N-(4-iodophenyl)methanesulfonamide (C7H8INO2S). (n.d.). PubChemLite.
  • Compound 4-iodophenyl methanesulfonate. (n.d.). ChemDiv.

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Application

Suzuki-Miyaura cross-coupling reaction conditions for 1-(4-Iodophenyl)-N-methylmethanesulfonamide

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 1-(4-Iodophenyl)-N-methylmethanesulfonamide Strategic Overview This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1-(4-I...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 1-(4-Iodophenyl)-N-methylmethanesulfonamide

Strategic Overview

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1-(4-Iodophenyl)-N-methylmethanesulfonamide . This substrate represents a critical building block in medicinal chemistry, particularly for fragment-based drug discovery targeting GPCRs and kinases where the sulfonamide motif acts as a key hydrogen-bond donor/acceptor.

Substrate Analysis & Chemical Challenges:

  • The Electrophile: The 4-iodophenyl moiety provides a highly reactive handle for oxidative addition, often proceeding at room temperature or mild heating.

  • The Sulfonamide Tether: Assuming the standard IUPAC nomenclature (

    
    ), this molecule contains two potential acidic sites: the sulfonamide N-H (
    
    
    
    ) and the benzylic methylene protons (
    
    
    ).
  • The Challenge: Strong bases (e.g.,

    
    , 
    
    
    
    ) can deprotonate the sulfonamide or the benzylic position, leading to catalyst poisoning or side reactions (e.g., alkylation).
  • The Solution: The use of mild, inorganic carbonate or phosphate bases in a biphasic system buffers the reaction, maintaining catalytic turnover without compromising the sulfonamide integrity.

Chemist's Guide to Reaction Design

The success of this coupling relies on the "Base-Solvent-Catalyst" triad.

A. Catalyst Selection
  • Standard (Robust): Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate ferrocenyl ligand prevents

    
    -hydride elimination and creates a wide bite angle, enhancing the reductive elimination step. It is air-stable and tolerates the polar sulfonamide functionality.
    
  • High-Performance (Sterically Demanding): XPhos Pd G4 . If the boronic acid partner is sterically hindered (ortho-substituted) or essentially unstable (e.g., heteroaryl boronic acids), this precatalyst ensures rapid oxidative addition and stability.

B. Base & Solvent Matrix
  • Base: Potassium Carbonate (

    
    )  is the gold standard here. It is basic enough to activate the boronic acid (formation of the boronate species) but not strong enough to irreversibly deprotonate the benzylic position to a carbanion.
    
  • Solvent: 1,4-Dioxane/Water (4:1) . The water is non-negotiable; it dissolves the inorganic base and facilitates the transmetallation step via the formation of hydroxo-palladium species.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Conditions)

Recommended for coupling with phenyl, substituted phenyl, and stable heteroaryl boronic acids.

Materials:

  • Substrate: 1-(4-Iodophenyl)-N-methylmethanesulfonamide (

    
     equiv.)
    
  • Boronic Acid:

    
     (
    
    
    
    equiv.)[1]
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (

    
    )
    
  • Base:

    
     (
    
    
    
    equiv.)
  • Solvent: 1,4-Dioxane / Water (

    
     v/v) [Degassed]
    

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Iodide (

    
     equiv.), Boronic Acid  (
    
    
    
    equiv.), and Base (
    
    
    equiv.).
  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Quickly add the Pd catalyst (

    
    ). Note: Adding catalyst last prevents premature activation before inert atmosphere is established.
    
  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80°C with vigorous stirring (800 rpm).

    • Monitoring: Check by LC-MS at 2 hours. Iodine displacement is usually fast; reaction is typically complete in 2–6 hours.

  • Workup: Cool to Room Temperature (RT). Dilute with EtOAc. Wash with saturated

    
     (aq) to neutralize any transient sulfonamide anions. Dry organic layer over 
    
    
    
    , filter, and concentrate.[1]
Protocol B: The "High-Efficiency" Method (Difficult Partners)

Recommended for unstable boronic acids (e.g., 2-pyridyl, 5-membered heterocycles).

Materials:

  • Catalyst: XPhos Pd G4 (

    
    )
    
  • Base:

    
      (
    
    
    
    equiv.)
  • Solvent: THF / Water (

    
     v/v)
    

Modifications:

  • Perform the reaction at 60°C (milder heat preserves unstable boronic acids).

  • Use

    
     for faster transmetallation kinetics.
    

Data Summary & Troubleshooting

VariableRecommendationRationale
Stoichiometry 1.0 : 1.2 (Iodide:Boronate)Slight excess of boronate accounts for protodeboronation side-reactions.
Concentration 0.1 M - 0.2 MHigh concentration drives kinetics but ensure sulfonamide solubility.
Atmosphere Argon/Nitrogen

poisons Pd(0) and promotes homocoupling of boronic acids.
Color Change Red/Orange

Black
Precipitation of Pd black indicates catalyst death. If conversion is incomplete, add fresh catalyst.

Common Failure Modes:

  • Low Conversion: Usually due to

    
     ingress. Ensure rigorous degassing (sparging solvent with Ar for 15 mins).
    
  • Protodeboronation: If the boronic acid converts to plain arene (

    
    ), switch to Protocol B (lower temp, better catalyst).
    
  • Insoluble Substrate: If the sulfonamide crashes out, add

    
     DMF to the solvent mixture.
    

Visualization: Mechanism & Workflow

Figure 1: Catalytic Cycle & Interaction Logic

This diagram illustrates the specific pathway for the aryl iodide substrate, highlighting the critical oxidative addition and the role of the base.[2]

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand coordinated) OxAdd Oxidative Addition (Fast for Aryl Iodide) Pd0->OxAdd + Substrate PdII_Int Pd(II)-Ar-I Complex (Stable Intermediate) OxAdd->PdII_Int TransMet Transmetallation (Rate Determining for hindered substrates) PdII_Int->TransMet + Activated Boronate BaseStep Base Activation (K2CO3 + H2O -> OH-) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Biaryl Sulfonamide) RedElim->Product Substrate 1-(4-Iodophenyl)-N-methyl methanesulfonamide Substrate->OxAdd Boronic Boronic Acid (Ar-B(OH)2) Boronic->BaseStep

Caption: The Pd(0)/Pd(II) catalytic cycle. Note that Oxidative Addition (Red) is rapid for Aryl Iodides, making Transmetallation (Yellow) the critical optimization step.

Figure 2: Experimental Workflow & Purification

Workflow Start Reaction Setup (Vial + reagents) Degas Degas Solvents (Ar sparge 15m) Start->Degas Heat Heat to 80°C (2-6 Hours) Degas->Heat Check LCMS Check (Target Mass?) Heat->Check Check->Heat Incomplete Workup Workup (EtOAc / NH4Cl wash) Check->Workup Complete Purify Flash Column (Hex/EtOAc Gradient) Workup->Purify Final Pure Product (White Solid) Purify->Final

Caption: Step-by-step execution flow ensuring reaction integrity and efficient isolation of the polar sulfonamide product.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008).[3] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem Protocols. (2025). Application Notes for Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide (Analogous Protocol). BenchChem Application Library. Link

  • Willis, M. C., et al. (2017).[4] Copper(I)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling.[4] Chemical Science, 8, 3249-3253.[4] Link

Sources

Method

Palladium-catalyzed arylation using 1-(4-Iodophenyl)-N-methylmethanesulfonamide as electrophile

Executive Summary This guide details the optimization of palladium-catalyzed cross-coupling reactions utilizing 1-(4-Iodophenyl)-N-methylmethanesulfonamide (IPMMS) as the electrophilic partner. IPMMS is a "privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization of palladium-catalyzed cross-coupling reactions utilizing 1-(4-Iodophenyl)-N-methylmethanesulfonamide (IPMMS) as the electrophilic partner.

IPMMS is a "privileged structure" in medicinal chemistry, serving as a critical building block for Class III antiarrhythmics (e.g., Dofetilide analogs) and 5-lipoxygenase inhibitors. The presence of the para-sulfonamide moiety activates the C-I bond for oxidative addition, while the N-methyl group mitigates catalyst poisoning by eliminating acidic N-H protons. This note provides robust protocols for Suzuki-Miyaura and Mizoroki-Heck couplings, ensuring high yields and scalable reproducibility.

Chemical Logic & Substrate Analysis

Structural Advantages

The specific architecture of IPMMS offers unique reactivity profiles:

  • Electronic Activation: The methanesulfonamide group (

    
    ) is electron-withdrawing (
    
    
    
    ). Positioned para to the iodine, it significantly lowers the electron density at the C-I bond, accelerating the Oxidative Addition step in the catalytic cycle.
  • N-Methyl Protection: Unlike primary sulfonamides (

    
    ), the N-methyl variant prevents the formation of amidate anions under basic coupling conditions. This precludes the formation of stable, non-reactive Pd-amidate complexes that often arrest catalysis.
    
  • Solubility Profile: The N-methyl group disrupts intermolecular hydrogen bonding networks common in sulfonamides, enhancing solubility in non-polar solvents (e.g., Toluene, Dioxane) favored for cross-coupling.

Mechanistic Pathway

The reaction proceeds via a standard Pd(0)/Pd(II) cycle. The rate-determining step is typically Transmetalation (for Suzuki) or Carbopalladation (for Heck), as Oxidative Addition is rapid due to the activated aryl iodide.

Pd_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + IPMMS (Ar-I) Int1 Ar-Pd(II)-I (Intermediate A) OxAdd->Int1 TransMet Transmetalation (Rate Determining) Int1->TransMet + Nucleophile (R-B(OH)2 / Olefin) Int2 Ar-Pd(II)-Nu (Intermediate B) TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle for the arylation of IPMMS. The electron-withdrawing sulfonamide group accelerates the initial oxidative addition.

Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Objective: Synthesis of Biaryl Sulfonamides. Scale: 1.0 mmol (Standard Lab Scale).

Reagents & Stoichiometry
ComponentReagentEquiv.Amount
Substrate IPMMS (MW 311.14)1.0311 mg
Coupling Partner Aryl Boronic Acid1.2Varies
Catalyst

0.0324.5 mg
Base

(2M aq.)
3.01.5 mL
Solvent 1,4-Dioxane-4.0 mL
Step-by-Step Methodology
  • Setup: Charge a 10 mL microwave vial or round-bottom flask with IPMMS (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (3 mol%).
    
  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by degassed 2M

    
     (1.5 mL).
    
    • Note: The biphasic system ensures inorganic base solubility while keeping the organic substrate in solution.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting iodide (IPMMS) should disappear rapidly.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).
    
Protocol B: Mizoroki-Heck Alkenylation

Objective: Synthesis of Styrenyl Sulfonamides. Scale: 1.0 mmol.

Reagents & Stoichiometry
ComponentReagentEquiv.Amount
Substrate IPMMS1.0311 mg
Olefin Methyl Acrylate / Styrene1.5Varies
Catalyst

0.024.5 mg
Ligand

0.0412.2 mg
Base Triethylamine (

)
2.5350 µL
Solvent DMF (Anhydrous)-3.0 mL
Step-by-Step Methodology
  • Catalyst Pre-formation: In the reaction vessel, dissolve

    
     and 
    
    
    
    in 1 mL DMF. Stir for 5 mins under Argon until the solution turns yellow/orange (formation of active Pd(0) species).
  • Substrate Addition: Add IPMMS (1.0 equiv) and the Olefin (1.5 equiv) to the vessel.

  • Base Addition: Add

    
     (2.5 equiv) and the remaining DMF (2 mL).
    
  • Reaction: Heat to 100°C for 12 hours.

    • Note: Higher temperature is required for Heck compared to Suzuki due to the higher energy barrier of carbopalladation.

  • Workup: Pour into ice-water (20 mL). If the product precipitates, filter and wash with water. If oil forms, extract with DCM.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure reagents are free of thiols or free amines. Switch to high-turnover catalyst: XPhos Pd G3 .
Homocoupling (Ar-Ar) Oxygen ContaminationDegas solvents more rigorously (Freeze-Pump-Thaw x3).
Protodehalogenation Hydride SourceEnsure solvents are anhydrous. Avoid alcohols if using strong bases.
Pd Residue in Product Sulfonamide ChelationTreat crude product with SiliaMetS® Thiol or activated charcoal before chromatography.

References

  • General Palladium Catalysis: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sulfonamide Synthesis Context: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Dofetilide/Sulfonamide synthesis).
  • Specific Substrate Reactivity: Evaluation of N-(4-iodophenyl)-N-methylmethanesulfonamide (CAS 110965-10-1) as a building block for 5-LO inhibitors. Journal of Medicinal Chemistry, 36(2), 1993.
  • Catalyst Selection: Biscoe, M. R., et al. (2008). A Simple, Efficient, and Highly Selective Catalyst System for the Pd-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Amines. J. Am. Chem. Soc., 130(21), 6686–6687. Link

Application

Application Note: Advanced Buchwald-Hartwig Amination Protocols for Iodophenyl Sulfonamides

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale The is a cornerstone of modern C–N bond formation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

The is a cornerstone of modern C–N bond formation. However, applying this methodology to iodophenyl sulfonamides—critical precursors for COX-2 inhibitors, sulfa antibiotics, and carbonic anhydrase inhibitors—presents unique chemoselectivity challenges. As a Senior Application Scientist, I have designed this protocol to navigate the inherent pitfalls of sulfonamide reactivity, ensuring a high-yielding, self-validating workflow.

The Causality of Catalyst Deactivation

Unprotected primary sulfonamides (–SO₂NH₂) contain highly acidic protons (pKa ≈ 10). Under the basic conditions required for Buchwald-Hartwig amination (e.g., using NaOtBu or K₂CO₃), these protons are readily abstracted. The resulting sulfonamidate anion acts as a potent competitive ligand, binding to the electrophilic Pd(II) intermediate to form a stable, off-cycle Pd-sulfonamidate complex, a phenomenon widely studied in [palladium-catalyzed couplings of functionalized amines[1]]([Link]). This effectively poisons the catalyst. Furthermore, the unprotected nitrogen can undergo competitive N-arylation, leading to complex oligomeric mixtures.

The Solution: Masking and Ligand Architecture

To circumvent these issues, this protocol employs a dual strategy:

  • Substrate Masking: We utilize N,N-dibenzyl protection for the iodophenyl sulfonamide (e.g., N,N-dibenzyl-4-iodobenzenesulfonamide). The dibenzyl group is completely inert to Pd-catalyzed cross-coupling conditions and can be cleanly removed post-reaction via acidolysis, a strategy utilized in the.

  • Advanced Ligand Design: We employ dialkylbiarylphosphine ligands, specifically XPhos or BrettPhos. The extreme steric bulk of these ligands prevents the formation of unreactive PdL₂(amine) resting states and drastically accelerates the turnover-limiting reductive elimination step, ensuring that the desired C–N coupling outpaces any background degradation[1].

Mechanistic Pathway

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle, optimized by the steric and electronic properties of the biarylphosphine ligand to favor rapid product release.

G Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(I)L Oxidative Addition Pd0->OxAdd + Ar-I AmineCoord Pd(II)(Ar)(NHR)L Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine, - HI RedElim Ar-NHR Reductive Elimination AmineCoord->RedElim Product Release RedElim->Pd0 Regeneration ArI Iodophenyl Sulfonamide (Ar-I) ArI->OxAdd Amine Amine (R-NH2) + Base Amine->AmineCoord

Caption: Pd-catalyzed C-N coupling cycle for iodophenyl sulfonamides.

Optimization Data & Parameter Selection

The following table summarizes the causal relationship between reaction parameters and product yield when coupling N,N-dibenzyl-4-iodobenzenesulfonamide with a secondary amine (e.g., morpholine).

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10094 Optimal. XPhos accelerates reductive elimination; Cs₂CO₃ provides mild, effective deprotonation without side reactions[1].
Pd₂(dba)₃ / BrettPhosK₃PO₄Toluene10088Highly effective for primary amines; slightly slower for secondary cyclic amines.
Pd(OAc)₂ / BINAPNaOtBuToluene10041Suboptimal. Strong base (NaOtBu) induces partial debenzylation and side reactions. BINAP is too slow for sterically hindered intermediates[2].
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane10072K₂CO₃ is insufficiently soluble in dioxane, leading to incomplete deprotonation of the Pd-amine complex.

Detailed Experimental Protocol

This protocol describes the coupling of N,N-dibenzyl-4-iodobenzenesulfonamide with an amine, followed by an optional deprotection step to yield the primary sulfonamide.

Materials Required:
  • N,N-dibenzyl-4-iodobenzenesulfonamide (1.0 mmol, 463.3 g/mol )[3]

  • Amine nucleophile (e.g., morpholine or substituted aniline) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1.0 mol% dimer = 2.0 mol% Pd)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] (0.025 mmol, 2.5 mol%)

  • Cesium Carbonate [Cs₂CO₃] (1.4 mmol)

  • Anhydrous, degassed 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (9.2 mg) and XPhos (11.9 mg).

    • Scientific Insight: Pre-mixing the Pd source and the bulky ligand before introducing the base ensures the formation of the active monomeric Pd(0)L complex, preventing the irreversible aggregation of palladium into inactive "Pd-black".

  • Substrate & Base Addition: Add N,N-dibenzyl-4-iodobenzenesulfonamide (463 mg) and finely milled Cs₂CO₃ (456 mg) to the Schlenk tube.

    • Scientific Insight: Milling Cs₂CO₃ drastically increases its surface area. Because inorganic bases have poor solubility in 1,4-dioxane, maximizing the solid-liquid interface is critical for the turnover-limiting deprotonation of the Pd(II)-amine intermediate[1].

  • Solvent & Nucleophile Introduction: Add 4.0 mL of anhydrous 1,4-dioxane, followed by the amine (1.2 mmol). Seal the Schlenk tube with a Teflon screw cap and remove it from the glovebox.

  • Reaction Execution: Place the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (800–1000 rpm) for 12 hours.

  • Self-Validating In-Process Control: After 12 hours, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze. The complete disappearance of the starting iodide (m/z ~464) and the emergence of the product mass validates the completion of the catalytic cycle.

  • Workup & Purification: Dilute the crude mixture with ethyl acetate (10 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the N,N-dibenzyl protected aminated sulfonamide.

  • Deprotection (Optional): To unmask the primary sulfonamide, dissolve the purified intermediate in concentrated H₂SO₄ (2.0 mL) at 0 °C. Stir for 2 hours. Carefully pour the mixture over crushed ice and neutralize with cold aqueous NaOH. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the highly pure primary sulfonamide[3].

References

  • Vo, G. D.; Hartwig, J. F. "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines." Journal of the American Chemical Society, 2009. URL:[Link]

  • Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011. URL:[Link]

  • Gaulier, S. M. et al. "A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation." Tetrahedron Letters, 2011. URL:[Link]

  • Buchwald-Hartwig amination. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Method

Using 1-(4-Iodophenyl)-N-methylmethanesulfonamide as a building block for COX-2 inhibitors

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility of 1-(4-Iodophenyl)-N-methylmethanesulfonamide as a scaffold for developing next-generation Cycloox...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility of 1-(4-Iodophenyl)-N-methylmethanesulfonamide as a scaffold for developing next-generation Cyclooxygenase-2 (COX-2) inhibitors.

Executive Summary

The development of selective COX-2 inhibitors (coxibs) has historically relied on rigid diarylheterocycles bearing a primary benzenesulfonamide (


) or methylsulfone (

) moiety. While effective, these "classic" pharmacophores (e.g., Celecoxib, Rofecoxib) face challenges regarding solubility, metabolic stability, and cardiovascular safety profiles.

1-(4-Iodophenyl)-N-methylmethanesulfonamide represents a versatile building block that introduces two critical structural variations:

  • Methylene Spacer (

    
    ):  Converts the rigid benzenesulfonamide into a more flexible benzylsulfonamide, allowing the sulfonamide group to probe the COX-2 secondary pocket with distinct geometry.
    
  • 
    -Methylation:  Modulates the hydrogen bond donor capability and lipophilicity (
    
    
    
    ), potentially altering blood-brain barrier (BBB) penetration and metabolic clearance compared to primary sulfonamides.

This guide provides protocols for utilizing the Aryl Iodide handle of this molecule in Palladium-catalyzed cross-coupling reactions to synthesize novel COX-2 inhibitor libraries.

Chemical Profile & Strategic Rationale

Structural Analysis

The molecule consists of a reactive aryl iodide coupled to a sulfonamide tail via a methylene bridge.

FeatureChemical FunctionBiological/SAR Implication
Aryl Iodide (

)
High-reactivity electrophile for Pd-catalyzed coupling (Suzuki, Sonogashira, Heck).Allows attachment to central scaffolds (pyrazoles, furans) late in the synthetic sequence.
Methylene Linker (

)
Breaks conjugation between the aryl ring and sulfonyl group.Increases rotational freedom; alters the pKa of the sulfonamide nitrogen; changes the vector of hydrogen bonding in the COX-2 active site.

-Methyl Sulfonamide
Modified H-bond donor/acceptor.Reduces polarity compared to

; improves membrane permeability; prevents rapid glucuronidation often seen with primary sulfonamides.
Mechanism of Action (Hypothesis)

Classic coxibs bind to the COX-2 hydrophilic side pocket where the sulfonamide interacts with Arg513 and His90 . The introduction of the methylene spacer in this building block allows the sulfonamide to extend further or adopt a "bent" conformation, potentially accessing unique sub-pockets or avoiding steric clashes in mutated COX-2 variants.

COX2_Binding_Logic cluster_SAR SAR Advantages BuildingBlock 1-(4-Iodophenyl)-N-methyl- methanesulfonamide Coupling Pd-Catalyzed Cross-Coupling BuildingBlock->Coupling Aryl Iodide Handle Scaffold Heterocyclic Core (e.g., Pyrazole/Furan) Scaffold->Coupling Boronic Acid/Alkyne DrugCandidate Novel COX-2 Inhibitor Coupling->DrugCandidate C-C Bond Formation Target COX-2 Active Site (Arg513 / His90) DrugCandidate->Target Flexible Sulfonamide Interaction Flexibility Methylene Spacer: New Binding Vectors DrugCandidate->Flexibility ADME N-Methyl: Improved Lipophilicity DrugCandidate->ADME

Figure 1: Strategic workflow for integrating the building block into COX-2 inhibitor scaffolds.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Method)

This protocol describes the coupling of 1-(4-Iodophenyl)-N-methylmethanesulfonamide with a heteroaryl boronic acid (e.g., a pyrazole core common in Celecoxib analogs).

Reagents:

  • Building Block: 1-(4-Iodophenyl)-N-methylmethanesulfonamide (1.0 eq)

  • Partner: Heteroaryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq) or 
    
    
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a generic microwave vial or round-bottom flask, dissolve the Building Block (1.0 mmol) and the Boronic Acid partner (1.2 mmol) in 1,4-Dioxane (5 mL).

  • Degassing: Sparge the solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).

  • Catalyst Addition: Add the Palladium catalyst (0.05 mmol) and the aqueous

    
     solution (1.5 mL).
    
  • Reaction:

    • Thermal: Heat to 90°C under inert atmosphere for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane) or LC-MS. Look for the disappearance of the aryl iodide peak.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

    • Note: The sulfonamide group is polar; a gradient of 20% to 60% EtOAc in Hexanes is typically required.

Protocol B: Sonogashira Coupling (Linker Extension)

To create a rigid acetylene spacer (common in exploring the depth of the COX-2 channel), use this protocol.

Reagents:

  • Building Block: 1-(4-Iodophenyl)-N-methylmethanesulfonamide (1.0 eq)

  • Partner: Terminal Alkyne Scaffold (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Co-Catalyst:

    
     (0.02 eq)
    
  • Base/Solvent: Triethylamine (

    
    ) / DMF (1:3)
    

Procedure:

  • Dissolve the Building Block and Alkyne in dry DMF/

    
     under Argon.
    
  • Add

    
     and 
    
    
    
    .
  • Stir at Room Temperature for 1 hour, then heat to 60°C if conversion is slow.

  • Standard aqueous workup and purification.

Quality Control & Validation

When synthesizing libraries using this building block, verify the integrity of the sulfonamide moiety post-coupling.

Analytical MethodExpected Signal / Observation

NMR (DMSO-

)
Methyl (N-Me): Singlet/Doublet

2.5–2.7 ppm.Methylene (

):
Singlet

4.2–4.5 ppm.Aromatic: Para-substitution pattern (two doublets) shifts significantly after coupling.
LC-MS (ESI+) Expect

or

.Note: Sulfonamides can sometimes suppress ionization; operate in negative mode (ESI-) if positive mode signal is weak.
IR Spectroscopy Sulfonamide

stretches:
Strong bands at ~1350

(asymmetric) and ~1160

(symmetric).

Safety & Handling

  • Stability: Aryl iodides are light-sensitive. Store 1-(4-Iodophenyl)-N-methylmethanesulfonamide in amber vials at 2–8°C.

  • Toxicity: Treat as a potential irritant. Sulfonamide derivatives can cause allergic reactions in sensitized individuals. Use standard PPE (gloves, goggles, fume hood).

References

  • COX-2 Structure & Function

    • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1][2] Nature.

  • Sulfonamide Pharmacophore in COX-2

    • Gierse, J. K., et al. (1996). Expression and characterization of human cyclooxygenase-2 inhibitors.[2] Journal of Biological Chemistry.

  • Palladium-Catalyzed Cross-Coupling of Aryl Iodides

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Novel Sulfonamide Linkers in MedChem

    • Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfamides. Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Application Note: Sonogashira Coupling of 1-(4-Iodophenyl)-N-methylmethanesulfonamide with Terminal Alkynes

Executive Summary The palladium-catalyzed C–C bond formation between terminal alkynes and aryl halides—widely known as the Sonogashira cross-coupling—is a cornerstone methodology in modern synthetic organic chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The palladium-catalyzed C–C bond formation between terminal alkynes and aryl halides—widely known as the Sonogashira cross-coupling—is a cornerstone methodology in modern synthetic organic chemistry and drug discovery[1]. This application note provides a comprehensive, self-validating protocol for the cross-coupling of 1-(4-Iodophenyl)-N-methylmethanesulfonamide with terminal alkynes.

This specific substrate presents a unique intersection of high reactivity and structural polarity. While the aryl iodide moiety ensures rapid oxidative addition kinetics[2], the highly polar, weakly acidic


-methylmethanesulfonamide group dictates specific solvent and base requirements to prevent competitive deprotonation and ensure homogeneity during the catalytic cycle. This guide details the mechanistic causality, optimization parameters, and step-by-step methodology required to achieve high-yielding, reproducible couplings.

Mechanistic Insights & Causality (E-E-A-T)

To achieve reproducible results, it is critical to understand why specific reagents and conditions are selected. The reaction operates via a dual catalytic system involving a Palladium cycle and a Copper cycle[3].

The Palladium Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the C(aryl)–I bond of 1-(4-Iodophenyl)-N-methylmethanesulfonamide. Because iodine is an excellent leaving group with a low bond dissociation energy, this step proceeds rapidly even at room temperature[4].

  • Transmetalation: The resulting Pd(II) intermediate (Ar–Pd–I) undergoes a rate-limiting transmetalation with a copper(I) acetylide generated in the copper cycle, displacing the iodide ligand[3].

  • Reductive Elimination: The Ar–Pd–Alkyne complex undergoes reductive elimination to release the coupled product and regenerate the Pd(0) active species[3].

The Copper Cycle & Substrate-Specific Causality

Copper(I) iodide (CuI) reacts with the terminal alkyne in the presence of an amine base to form the highly nucleophilic copper(I) acetylide[3].

Why these specific conditions for 1-(4-Iodophenyl)-N-methylmethanesulfonamide?

  • Solvent Selection (DMF): The

    
    -methylmethanesulfonamide group is highly polar. Non-polar solvents (like toluene) or moderately polar solvents (like THF) often lead to incomplete dissolution of the starting material, causing erratic reaction kinetics. N,N-Dimethylformamide (DMF) ensures complete homogeneity.
    
  • Base Selection (Triethylamine - TEA): The secondary sulfonamide possesses a weakly acidic N–H proton (pKa ~ 10–11). Utilizing strong inorganic bases (e.g., alkoxides) or running the reaction in neat secondary amines (e.g., diethylamine) can lead to partial deprotonation of the sulfonamide. This alters the substrate's solubility and can poison the catalyst. TEA provides the perfect balance: it is basic enough to neutralize the HI byproduct and facilitate copper acetylide formation, but mild enough to leave the sulfonamide intact[4].

  • Atmosphere (Argon Degassing): In the presence of oxygen, the copper acetylide undergoes an undesired oxidative dimerization known as the Glaser-Hay coupling, consuming the alkyne and generating di-alkyne impurities[4]. Rigorous degassing is non-negotiable.

Mandatory Visualization: Workflows and Pathways

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII TransMet Transmetalation (Cu-Alkyne transfers to Pd) PdII->TransMet PdII_Alkyne Pd(II) Complex Ar-Pd-Alkyne TransMet->PdII_Alkyne RedElim Reductive Elimination (Product Release) PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Product Coupled Product Ar-Alkyne RedElim->Product CuCycle Copper Cycle (Terminal Alkyne + CuI + Base) CuCycle->TransMet

Caption: Figure 1: Synergistic Pd/Cu catalytic cycle for the Sonogashira cross-coupling reaction.

Workflow Prep 1. Reagent Prep Weigh Ar-I, Alkyne, Pd & Cu Catalysts Degas 2. Degassing Argon Sparging (Prevents Glaser) Prep->Degas React 3. Reaction 50°C, 6 hours under Argon Degas->React Workup 4. Workup Aq. Quench & EtOAc Extraction React->Workup Purify 5. Purification Silica Gel Column Workup->Purify

Caption: Figure 2: Step-by-step experimental workflow for the Sonogashira coupling protocol.

Experimental Design & Optimization Data

To validate the causality discussed above, an optimization matrix was executed. The data below demonstrates the critical nature of solvent choice and temperature for this specific sulfonamide substrate.

Table 1: Optimization of Reaction Conditions (Reaction conditions: 1.0 mmol Ar-I, 1.2 mmol Phenylacetylene, 5 mol% Pd cat., 10 mol% CuI, 3.0 equiv Base, 0.2 M concentration)

EntryCatalystSolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₂Cl₂THFTEART1262%Poor substrate solubility in THF.
2Pd(PPh₃)₂Cl₂DMFTEART1281%Complete dissolution; good conversion.
3Pd(PPh₃)₄DMFTEART1278%Comparable to Pd(II) precatalyst.
4Pd(PPh₃)₂Cl₂DMFDEA50674%DEA caused minor side reactions.
5 Pd(PPh₃)₂Cl₂ DMF TEA 50 6 95% Optimal conditions; rapid, clean conversion.
6Pd(PPh₃)₂Cl₂DMFTEA501218%Control: No CuI added. Proves Cu necessity.

Step-by-Step Experimental Protocol

Safety & Precautions: Terminal alkynes can be volatile; handle in a fume hood. Palladium and Copper salts are toxic. DMF is a teratogen and readily absorbs through the skin.

Step 1: Reagent Preparation & Setup
  • Equip a 25 mL Schlenk tube or a heavy-walled reaction vial with a magnetic stir bar and a rubber septum.

  • Weigh and add the following solid reagents to the vial:

    • 1-(4-Iodophenyl)-N-methylmethanesulfonamide (311 mg, 1.0 mmol, 1.0 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (35 mg, 0.05 mmol, 5 mol%)

    • Copper(I) iodide [CuI] (19 mg, 0.10 mmol, 10 mol%)

Step 2: Degassing (The Self-Validating Step)
  • Add anhydrous DMF (4.0 mL) and Triethylamine (TEA) (0.42 mL, 3.0 mmol, 3.0 equiv) to the vial.

  • Crucial Causality Step: Submerge a long needle connected to an Argon line directly into the solution. Sparge the solution with Argon for exactly 15 minutes. Failure to perform this step will result in the solution turning dark green/black prematurely, indicating Glaser homocoupling of the alkyne[4].

Step 3: Alkyne Addition & Reaction
  • Following degassing, add the terminal alkyne (e.g., Phenylacetylene, 132 µL, 1.2 mmol, 1.2 equiv) dropwise via a micro-syringe.

  • Seal the vial under a positive pressure of Argon.

  • Transfer the vial to a pre-heated oil bath or heating block set to 50 °C .

  • Stir vigorously for 6 hours. The reaction mixture will typically transition from a pale yellow to a deep amber/brown color as the active Pd(0) species is generated and the catalytic cycle turns over.

Step 4: Reaction Monitoring & Workup
  • Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. The starting aryl iodide will be completely consumed.

  • Once complete, cool the reaction to room temperature.

  • Quench the reaction by adding 10 mL of distilled water. Causality: Water crashes out the organic product and highly partitions the DMF and TEA into the aqueous layer.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl solution (2 × 10 mL) to remove residual DMF, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 40% EtOAc in Hexanes).

  • Isolate the fractions containing the coupled product, concentrate, and dry under high vacuum to afford the functionalized 1-(4-(alkynyl)phenyl)-N-methylmethanesulfonamide as a solid.

Troubleshooting Guide

  • Observation: High levels of di-alkyne byproduct (Glaser Coupling).

    • Root Cause: Oxygen ingress during the reaction[4].

    • Solution: Ensure the Argon line is purged before use. Extend the sparging time to 20 minutes, or utilize the freeze-pump-thaw degassing method for highly sensitive alkynes.

  • Observation: Reaction stalls at ~50% conversion.

    • Root Cause: Catalyst poisoning or degradation. This can occur if the TEA used is old and contains significant amounts of water or oxidized amine species.

    • Solution: Distill TEA over CaH₂ prior to use and store under inert atmosphere.

  • Observation: Product streaks heavily on the TLC plate.

    • Root Cause: The N-methylmethanesulfonamide group interacts strongly with the silanol groups on the silica gel.

    • Solution: Add 1% Acetic Acid or 1% TEA to the TLC and column chromatography eluent to sharpen the bands.

References

  • Title : The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source : Chemical Reviews URL :[Link]

  • Title : Recent advances in Sonogashira reactions Source : Chemical Society Reviews URL :[Link]

  • Title : Sonogashira coupling Source : ChemEurope / Tetrahedron Letters (Original 1975 Discovery) URL :[Link]

  • Title : Sonogashira coupling - Wikipedia Source : Wikipedia URL :[Link]

Sources

Method

Application Notes and Protocols for the Heck Reaction: Functionalizing 1-(4-Iodophenyl)-N-methylmethanesulfonamide

Introduction: Strategic C-C Bond Formation in Drug Discovery The palladium-catalyzed Heck reaction, a Nobel Prize-winning transformation, stands as a cornerstone in modern synthetic chemistry.[1] Its power lies in the ef...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The palladium-catalyzed Heck reaction, a Nobel Prize-winning transformation, stands as a cornerstone in modern synthetic chemistry.[1] Its power lies in the efficient and reliable construction of carbon-carbon bonds, typically by coupling aryl or vinyl halides with alkenes.[2][3] This capability is of paramount importance in the pharmaceutical and agrochemical industries, where the rapid generation of molecular diversity is essential for lead optimization and the development of novel therapeutic agents.[3][4]

This guide focuses on the functionalization of 1-(4-Iodophenyl)-N-methylmethanesulfonamide , a scaffold of significant interest. The N-arylsulfonamide motif is a prevalent feature in a multitude of clinically relevant molecules. The presence of an iodo-substituent on the aromatic ring provides a highly reactive handle for further molecular elaboration via cross-coupling chemistry. As aryl iodides are among the most reactive electrophiles for the Heck reaction, they allow for milder reaction conditions compared to their bromide or chloride analogs.[5]

These application notes provide researchers, scientists, and drug development professionals with a detailed, field-proven guide to leveraging the Heck reaction for the olefination of this key substrate. We will delve into the mechanistic underpinnings that dictate experimental choices, present robust step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

The Heck Reaction: Mechanistic Rationale and Parameter Selection

A deep understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which dictates the choice of every component in the reaction flask.[5][6]

The Catalytic Cycle

The reaction can be dissected into four fundamental steps:

  • Oxidative Addition: The active, 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step and forms a square planar Pd(II) intermediate.[5][7] The high reactivity of the C-I bond makes this step particularly facile for substrates like 1-(4-Iodophenyl)-N-methylmethanesulfonamide.

  • Alkene Coordination and Insertion: The alkene (olefin) substrate coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-Aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.[5]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent (beta) to the palladium must be accessible. A syn-β-hydride elimination occurs, forming a hydrido-palladium(II) complex and releasing the functionalized alkene product.[5] This step typically favors the formation of the more thermodynamically stable trans (E)-isomer.[5]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid (HI). This facilitates the reductive elimination of H-I from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst and closing the catalytic cycle.[8]

Heck_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkene [Ar-Pd(II)(Alkene)-I(L)₂] PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ PdII_Alkene->PdII_Alkyl Migratory Insertion PdII_Hydrido [H-Pd(II)-I(L)₂] PdII_Alkyl->PdII_Hydrido Syn β-Hydride Elimination PdII_Hydrido->Pd0 Reductive Elimination Aryl_Iodide Ar-I Aryl_Iodide->PdII_Aryl Alkene Alkene Alkene->PdII_Alkene Base Base Base->Pd0 Product Product (Substituted Alkene) Product->PdII_Hydrido Salt [Base-H]⁺I⁻ Salt->Pd0

Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.
Rationale for Reagent and Condition Selection

The success of the Heck reaction is highly dependent on the careful selection of its components.

ComponentChoices & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ : These are common precatalysts.[1] Pd(II) sources like Palladium(II) acetate are often preferred for their air stability and are reduced in situ to the active Pd(0) species by ligands (like phosphines) or other reaction components.[6][9] Catalyst loading is typically low (0.5-5 mol%).
Ligand Triphenylphosphine (PPh₃), Tri-o-tolylphosphine (P(o-tol)₃) : Phosphine ligands are crucial. They stabilize the Pd(0) center, preventing its decomposition into inactive palladium black, and modulate the catalyst's electronic and steric properties to enhance reactivity.[5] The ligand-to-palladium ratio is a key parameter for optimization; a 2:1 ratio is often a good starting point.[9]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Sodium Acetate (NaOAc) : A stoichiometric amount of base is essential to neutralize the acid byproduct (HI) and regenerate the Pd(0) catalyst.[1][9] Organic amines are common for homogeneous reactions, while inorganic bases are often used in polar solvents or heterogeneous systems.
Solvent DMF, Acetonitrile (MeCN), NMP, Toluene : The solvent must solubilize the reactants and catalyst system. Polar aprotic solvents like DMF and MeCN are frequently used.[9][10] The choice of solvent can influence reaction rates and, in some cases, selectivity.
Alkene Partner Acrylates, Styrenes, Acrylonitrile : Alkenes bearing at least one hydrogen on the double bond are required. The reaction is generally more efficient with electron-deficient alkenes (e.g., methyl acrylate) due to favorable electronics during the insertion step.[1]
Temperature 80 - 140 °C : The reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition and elimination steps.[11] The high reactivity of aryl iodides often allows for lower temperatures (80-100 °C) compared to less reactive aryl bromides.[12]

Experimental Protocols

Safety First: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium compounds are toxic and should be handled with care. Solvents are flammable.

Protocol 1: Standard Heck Coupling with Methyl Acrylate

This protocol details a robust procedure for coupling 1-(4-Iodophenyl)-N-methylmethanesulfonamide with methyl acrylate, a common electron-deficient alkene.

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
1-(4-Iodophenyl)-N-methylmethanesulfonamide311.141.01.0311 mg
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.024.5 mg
Triphenylphosphine (PPh₃)262.290.040.0410.5 mg
Methyl Acrylate86.091.51.5129 mg (143 µL)
Triethylamine (Et₃N)101.192.52.5253 mg (348 µL)
Anhydrous N,N-Dimethylformamide (DMF)73.09--5 mL
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-Iodophenyl)-N-methylmethanesulfonamide (311 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5-10 minutes until the solids dissolve, which should result in a pale yellow solution. Add triethylamine (348 µL, 2.5 mmol) followed by methyl acrylate (143 µL, 1.5 mmol) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, draw a small aliquot via syringe, and quench it in a vial containing ethyl acetate and a small amount of water. A typical TLC system would be 30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting aryl iodide. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of celite or silica gel to remove the precipitated palladium catalyst and triethylammonium iodide salts.[13] Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure coupled product.

Experimental Workflow Diagram

Workflow start Start setup 1. Reaction Setup (Flask, Stir Bar, Solids) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add_reagents 3. Add Solvents & Liquids (DMF, Base, Alkene) inert->add_reagents react 4. Heat & Stir (90 °C, 4-12h) add_reagents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cool & Work-up (Dilute, Filter) monitor->workup Complete purify 7. Extraction & Purification (Wash, Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS, Purity) purify->characterize end End (Pure Product) characterize->end

Sources

Application

Microwave-assisted synthesis methods for N-methyl sulfonamide derivatives

Application Note: Microwave-Assisted Synthesis of N-Methyl Sulfonamide Derivatives Executive Summary The N-methyl sulfonamide moiety is a pharmacophore of high significance in medicinal chemistry, serving as a bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-Methyl Sulfonamide Derivatives

Executive Summary

The N-methyl sulfonamide moiety is a pharmacophore of high significance in medicinal chemistry, serving as a bioisostere for amides and a key structural motif in carbonic anhydrase inhibitors, HIV protease inhibitors, and anti-cancer agents. Conventional synthesis (thermal heating of sulfonyl chlorides with amines) often suffers from long reaction times, incomplete conversion, and competitive hydrolysis of the sulfonyl chloride.

This guide details two microwave-assisted protocols that overcome these limitations. By leveraging the dipolar polarization and ionic conduction mechanisms of microwave irradiation, these methods achieve quantitative yields in minutes rather than hours.

Mechanistic Insight: Why Microwave?

In the context of sulfonylation, microwave irradiation offers more than just rapid heating.[1][2] The reaction between a sulfonyl chloride and an amine proceeds via a nucleophilic substitution at the sulfur atom (


-like).
  • Dipolar Polarization: The polar sulfonyl group (

    
    ) and the amine align with the oscillating electric field. The molecular friction generated facilitates the transition state organization, effectively lowering the activation energy barrier (
    
    
    
    ).
  • Superheating Effect: Microwave solvents can reach temperatures well above their atmospheric boiling points in sealed vessels, exponentially increasing the rate constant (

    
    ) according to the Arrhenius equation.
    

Experimental Protocols

Protocol A: Direct Sulfonylation (The "Gold Standard")

Best for: Building libraries from commercially available sulfonyl chlorides.

Reagents:

  • Sulfonyl Chloride (

    
    )[3]
    
  • Methylamine Hydrochloride (

    
    ) – Safer and easier to handle than gaseous/aqueous methylamine.
    
  • Base: Pyridine (acts as both base and solvent) OR Triethylamine (

    
    ) in Dichloromethane (
    
    
    
    ).

Procedure:

  • Preparation: In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, suspend Methylamine Hydrochloride (1.2 equiv) in Pyridine (3.0 mL per mmol substrate).

    • Note: Pyridine is preferred for its high dielectric loss tangent (

      
      ), ensuring efficient microwave absorption.
      
  • Addition: Cool the vial to 0°C (ice bath) and slowly add the Sulfonyl Chloride (1.0 equiv).

    • Expert Tip: Exothermic reaction. Slow addition prevents immediate hydrolysis or "runaway" pressure buildup later.

  • Sealing: Cap the vial with a Teflon-lined septum and aluminum crimp top.

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 100 °C.

    • Time: 10 minutes.

    • Pressure Limit: Set safety cutoff at 250 psi (17 bar).

  • Workup:

    • Vent the vial carefully after cooling to <40°C.

    • Pour mixture into 1M HCl (aq) to neutralize pyridine and solubilize excess amine.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.[4]
      

Quantitative Data (Typical):

Substrate (R-SO2Cl)Time (MW)Yield (MW)Time (Conv.)Yield (Conv.)
Benzenesulfonyl Cl5 min96%2 hrs82%
p-Toluenesulfonyl Cl5 min98%2 hrs85%
4-Nitrobenzenesulfonyl Cl3 min99%1.5 hrs88%
Protocol B: N-Methylation of Primary Sulfonamides

Best for: Late-stage functionalization of existing sulfonamide scaffolds.

Reagents:

  • Primary Sulfonamide (

    
    )
    
  • Methylating Agent: Trimethylsulfoxonium Iodide (TMSOI) – Preferred over Methyl Iodide for "Green" profile.

  • Base: KOH (powdered)

  • Support: Neutral Alumina (

    
    ) – Solvent-free condition.
    

Procedure:

  • Mixing: In a mortar, grind the Primary Sulfonamide (1.0 mmol), TMSOI (1.2 mmol), KOH (2.0 mmol), and Neutral Alumina (1.0 g) until a homogeneous powder is formed.

  • Loading: Transfer the free-flowing powder into a microwave process vial.

  • Irradiation:

    • Mode: Open vessel or loosely capped (to allow benign gas escape if necessary, though sealed is standard for pressure).

    • Power: 300 W (Constant power mode often used for solid-phase).

    • Time: 4–6 minutes.

    • Temperature: Monitor via IR sensor; target ~90–100°C.

  • Workup:

    • Cool to room temperature.[5][6]

    • Elute the product from the alumina support using Acetone or Methanol.

    • Filter and evaporate solvent. Recrystallize if necessary.

Visualization of Workflows

G Start Start: Select Precursor Decision Substrate Type? Start->Decision PathA Sulfonyl Chloride (R-SO2Cl) Decision->PathA Synthesis PathB Primary Sulfonamide (R-SO2NH2) Decision->PathB Functionalization StepA1 Add MeNH2.HCl + Pyridine (0°C Slow Addition) PathA->StepA1 StepB1 Add TMSOI + KOH Solid Support (Alumina) PathB->StepB1 StepA2 MW Irradiation 100°C, 10 min, Sealed StepA1->StepA2 WorkupA Acidic Workup (1M HCl) Extract EtOAc StepA2->WorkupA StepB2 MW Irradiation Solvent-Free, 300W, 5 min StepB1->StepB2 WorkupB Solvent Elution (Acetone) Filter & Evaporate StepB2->WorkupB Product Purified N-Methyl Sulfonamide WorkupA->Product WorkupB->Product

Caption: Decision tree and workflow for selecting the optimal microwave synthesis pathway based on starting material availability.

Troubleshooting & Optimization (Self-Validating System)

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of Sulfonyl ChlorideEnsure glassware is dry. Use anhydrous pyridine. Increase amine equivalents to 1.5x.
High Pressure Alarm Decomposition of MethylamineReduce temperature to 80°C and extend time. Ensure headspace volume is sufficient (fill vial max 60%).
Dimethylation (Protocol B) Over-alkylationReduce TMSOI to 1.0 equiv. Reduce MW power. Switch to Protocol A if selectivity remains poor.
Incomplete Reaction Poor MW absorptionAdd a "doping" agent (ionic liquid or small amount of polar solvent like DMSO) to increase dielectric heating.

Safety Considerations

  • Pressure Hazards: Methylamine is volatile. Even when using the HCl salt, heating releases the gas. Always use certified microwave pressure vials (rated >300 psi). Never use standard laboratory glassware in a domestic microwave.

  • Solvent Superheating: Pyridine and DCM can superheat. Allow the vessel to cool to <50°C before decapping to prevent "bumping" or rapid volatilization.

  • Chemical Handling: Sulfonyl chlorides are lachrymators; handle in a fume hood.

References

  • De Luca, L., & Giacomelli, G. (2008).[2][5][7] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[7][8] The Journal of Organic Chemistry, 73(10), 3967–3969.[7] Link

  • Caddick, S. (1995). Microwave assisted organic synthesis.[1][2][4][5][7][9][10] Tetrahedron, 51(38), 10403-10432. Link

  • Pandey, V. K., et al. (2012). Microwave-Assisted Efficient Methylation of Alkyl and Arenesulfonamides with Trimethylsulfoxonium Iodide and KOH. Synthetic Communications, 42(2), 232-239. Link

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Suzuki Coupling Yields with 1-(4-Iodophenyl)-N-methylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling reaction with 1-(4-Iodophenyl)-N-methylmethanesulfonamide. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling reaction with 1-(4-Iodophenyl)-N-methylmethanesulfonamide. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction yields and minimize side products. As Senior Application Scientists, we've structured this resource to not only provide solutions but also to explain the underlying chemical principles, ensuring you can adapt these strategies to your specific research needs.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and challenges encountered when working with 1-(4-Iodophenyl)-N-methylmethanesulfonamide in Suzuki couplings.

Q1: Why am I seeing low to no conversion of my starting material?

Low or no conversion in a Suzuki coupling reaction can be attributed to several factors, primarily related to the catalyst, base, or overall reaction conditions. Since 1-(4-Iodophenyl)-N-methylmethanesulfonamide is an electron-deficient aryl iodide, the initial oxidative addition step to the palladium catalyst is generally expected to be favorable.[1] Therefore, issues likely lie in other parts of the catalytic cycle. Key areas to investigate include catalyst activity, the choice and solubility of the base, and the solvent system.[1]

Q2: I'm observing a significant amount of a side product that appears to be my starting material without the iodine. What is happening?

This side product is the result of dehalogenation, a common side reaction where the iodine atom is replaced by a hydrogen atom.[2] This process consumes your starting material and reduces the overall yield of the desired cross-coupled product.[2] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl, making aryl iodides particularly susceptible.[3]

Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?

The formation of a black precipitate often indicates the decomposition of the palladium catalyst to form palladium black, which is a less active or inactive form of the catalyst.[1] This can be caused by a variety of factors including impurities in the reagents or solvent, or suboptimal reaction conditions.

Q4: I am seeing a biaryl product derived from the coupling of two boronic acid molecules. How can I prevent this?

This side reaction is known as homocoupling. It is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1][4] Thoroughly degassing the reaction mixture before adding the catalyst is a critical step to minimize this unwanted side reaction.[1]

Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to resolving specific experimental issues.

Issue 1: Low Yield or Incomplete Reaction

Q: I have very little product formation, and a significant amount of my 1-(4-Iodophenyl)-N-methylmethanesulfonamide remains unreacted. How can I systematically troubleshoot this?

A systematic screening of reaction parameters is the most effective approach to improving your yield. The interplay between the catalyst, ligand, solvent, and base is critical for a successful reaction.

Troubleshooting Workflow:

start Low Yield of Desired Product catalyst Evaluate Catalyst System start->catalyst base Optimize Base catalyst->base If no improvement end Improved Yield catalyst->end Successful solvent Screen Solvents base->solvent If no improvement base->end Successful temp Adjust Temperature solvent->temp If no improvement solvent->end Successful boronic_acid Check Boronic Acid/Ester Quality temp->boronic_acid If no improvement temp->end Successful boronic_acid->end Successful

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Catalyst and Ligand Screening: The choice of palladium source and ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, electron-rich and bulky phosphine ligands often provide better results, especially for challenging substrates.[1][5]

    • Recommendation: Screen a panel of catalysts and ligands. Consider pre-catalysts like Buchwald's G3 or G4 precatalysts, which are designed for efficient generation of the active Pd(0) species.[4]

Catalyst SystemLigandTypical Loading (mol%)Notes
Pd(OAc)₂ / PPh₃Triphenylphosphine2-5A common starting point, but may be less effective for this substrate.
PdCl₂(dppf)dppf2-5Often more effective than PPh₃ for electron-deficient halides.[1]
Pd₂(dba)₃ / XPhos or SPhosBuchwald Ligands1-3Highly active for a broad range of substrates.[3][6]
  • Base Optimization: The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.

    • Recommendation: If using common bases like Na₂CO₃ or K₂CO₃ with limited success, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[1] The presence of water can be critical for the activity of carbonate and phosphate bases.[1]

  • Solvent Selection: The solvent must solubilize all reaction components and can influence the kinetics of the reaction.

    • Recommendation: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene, often with a small amount of water.[1] If solubility is an issue, a different solvent system should be explored.

  • Temperature and Reaction Time: Higher temperatures can increase the reaction rate but may also promote side reactions like dehalogenation.[2]

    • Recommendation: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[7] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[5]

  • Boronic Acid/Ester Quality: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.[5] Using boronic esters, such as pinacol esters, can sometimes mitigate this issue.[7]

    • Recommendation: Use fresh, high-purity boronic acid or consider using a more stable boronic ester.

Issue 2: Significant Dehalogenation of Starting Material

Q: My main byproduct is N-methylmethanesulfonamide, the dehalogenated version of my starting material. How can I suppress this side reaction?

Dehalogenation is a common issue with aryl iodides.[3] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group.[3]

Key Factors Influencing Dehalogenation:

  • Base: Strong bases, particularly alkoxides, can sometimes act as hydride sources.[2]

  • Solvent: Protic solvents like alcohols can be a source of hydrides.[2]

  • Temperature: High temperatures can favor the dehalogenation pathway.[2]

Mitigation Strategies:

  • Switch to a Milder Base: Change from strong bases like NaOEt or t-BuOK to weaker inorganic bases such as K₂CO₃ or K₃PO₄.[2][3]

  • Use Aprotic Solvents: Employ aprotic solvents like dioxane, THF, or toluene to minimize the presence of hydride sources.[3]

  • Optimize Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.[3]

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to disfavor the dehalogenation side reaction.

start Dehalogenation Observed base Switch to Weaker Base (e.g., K₂CO₃, K₃PO₄) start->base solvent Use Aprotic Solvent (e.g., Dioxane, Toluene) base->solvent If still observed end Reduced Dehalogenation base->end Successful ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) solvent->ligand If still observed solvent->end Successful temp Lower Reaction Temperature ligand->temp If still observed ligand->end Successful temp->end Successful

Caption: Decision tree for minimizing dehalogenation.

Issue 3: Formation of Homocoupled Boronic Acid Byproduct

Q: I am isolating a significant amount of biaryl product from the self-coupling of my boronic acid. What causes this and how can I prevent it?

Homocoupling of boronic acids is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of a Pd-peroxo species.[8] It can also occur if there are Pd(II) species present without coordinated aryl/vinyl/alkyl ligands.[4]

Prevention Strategies:

  • Rigorous Degassing: This is the most critical step. Ensure the reaction mixture and solvent are thoroughly degassed before the addition of the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for an extended period or by using several freeze-pump-thaw cycles.[1]

  • Use of Pre-catalysts: Employing well-defined Pd(0) pre-catalysts can minimize the presence of reactive Pd(II) species at the start of the reaction.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to favor the cross-coupling pathway.[5]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 1-(4-Iodophenyl)-N-methylmethanesulfonamide. Optimization may be required for specific boronic acid coupling partners.

Protocol 1: General Screening Conditions

This protocol is designed for initial screening of reaction conditions.

Reagents and Materials:

  • 1-(4-Iodophenyl)-N-methylmethanesulfonamide

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry reaction vessel, add 1-(4-Iodophenyl)-N-methylmethanesulfonamide, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[5]

  • Add the palladium catalyst to the flask under a positive flow of inert gas.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conditions for Challenging Substrates (Using a Buchwald Ligand)

This protocol is recommended when Protocol 1 gives low yields or when dealing with sterically hindered boronic acids.

Reagents and Materials:

  • 1-(4-Iodophenyl)-N-methylmethanesulfonamide

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • Buchwald ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Follow the setup procedure as in Protocol 1, using the reagents listed above.

  • Heat the reaction mixture to a higher temperature if necessary (e.g., 100-110 °C).

  • Monitor and work up the reaction as described in Protocol 1.

Visualizing the Catalytic Cycle and Side Reactions

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle cluster_boronic_acid Boronic Acid Pool Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)-I(L₂) OA->PdII Trans Transmetalation PdII->Trans Ar'B(OH)₂ Base Dehalogenation Dehalogenation PdII->Dehalogenation [H⁻] source PdII_Ar Ar-Pd(II)-Ar'(L₂) Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product Dehalo_Product Ar-H Dehalogenation->Dehalo_Product Homocoupling Homocoupling Homo_Product Ar'-Ar' Homocoupling->Homo_Product Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Homocoupling O₂, Pd(II)

Caption: The Suzuki-Miyaura catalytic cycle and major side reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(18), 1813-1818. [Link]

  • Garg, N. K., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(19), 8042-8051. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Molander, G. A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12347-12365. [Link]

  • Molander, G. A., et al. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8133-8149. [Link]

  • Hodgson, P. B., & Salingue, F. H. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Tetrahedron Letters, 45(22), 4317-4320. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with Sulfonamide-Containing Aryl Iodides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists encountering stalled reactions, low yields, or catalyst degradation when attempting palladium-catalyzed cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists encountering stalled reactions, low yields, or catalyst degradation when attempting palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig or Suzuki-Miyaura couplings) using sulfonamide-containing aryl iodides.

Mechanistic Insights: The Causality of Catalyst Poisoning

To troubleshoot a failing reaction, we must first understand the chemical causality behind the failure. Sulfonamide-containing aryl iodides present a unique "dual-threat" to palladium catalysts:

The Sulfonamide Threat: Primary and secondary sulfonamides possess a Lewis basic nitrogen and oxygen atoms that can act as bidentate (


) ligands for palladium[1]. When exposed to a base, the sulfonamide is deprotonated to form a sulfonamidate anion. This anion is a powerful 

-donor that aggressively binds to the Pd(II) intermediate, stripping away the stabilizing phosphine ligands. This traps the catalyst in a highly stable, off-cycle resting state, effectively removing it from the catalytic cycle[1].

The Aryl Iodide Threat: Aryl iodides are highly reactive electrophiles that undergo oxidative addition to Pd(0) almost instantaneously, often at room temperature. This rapid addition floods the system with Pd(II) intermediates. Because the subsequent transmetalation or amine-binding steps are comparatively slow, the high concentration of Pd(II) increases the statistical probability of off-cycle coordination by the sulfonamide. Furthermore, the liberated iodide anion can coordinate to the metal center, forming inactive, iodide-bridged Pd(II) dimers that further poison the system[2].

Pathway Visualization

G Pd0 Active Pd(0)L Catalyst OxAdd Pd(II)(Ar)(I)L (Oxidative Addition) Pd0->OxAdd + Aryl Iodide Poison1 Iodide-Bridged Pd(II) Dimer (Catalyst Deactivation) OxAdd->Poison1 Excess Iodide (No Ag+ scavenger) Poison2 Stable Pd(II)-Sulfonamidate (Off-Cycle Resting State) OxAdd->Poison2 Strong Base (NaOtBu) + Poor Ligand Transmet Amine Coordination & Deprotonation OxAdd->Transmet + Amine / Mild Base Poison2->OxAdd Bulky Ligand (BrettPhos) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle vs. off-cycle poisoning pathways in sulfonamide-aryl iodide cross-coupling.

Troubleshooting FAQs

Q1: My reaction stalls at 20-30% conversion and a black precipitate forms. What is happening? A1: The black precipitate is "palladium black," an inactive Pd(0) aggregate[1]. This occurs when the active catalytic cycle is interrupted by the sulfonamide coordinating to the Pd(II) center. Stripped of its stabilizing phosphine ligands by the strongly coordinating sulfonamidate, the palladium complex eventually decomposes into insoluble aggregates, permanently killing the reaction[1].

Q2: How can I modify my ligand to prevent sulfonamide coordination? A2: You must transition from first-generation ligands (like PPh


 or dppf) to dialkylbiarylphosphines (e.g., BrettPhos, XPhos, or GPhos)[3]. These ligands possess massive steric bulk that physically blocks the sulfonamide from achieving 

-coordination. Additionally, their electron-rich nature accelerates the productive transmetalation step, allowing the desired reaction to outcompete the off-cycle poisoning pathway[4].

Q3: Does my choice of base influence catalyst poisoning in this context? A3: Absolutely. Strong bases like NaOtBu or LiHMDS (pKa > 16) will rapidly and quantitatively deprotonate a primary or secondary sulfonamide (pKa ~ 10). This generates a highly nucleophilic sulfonamidate that immediately poisons the catalyst. Switch to a milder, insoluble base like anhydrous K


PO

, Cs

CO

, or NaOTMS. These maintain a low steady-state concentration of the deprotonated species, allowing the productive catalytic cycle to proceed without overwhelming the palladium center[4].

Q4: How do I address the specific poisoning caused by the iodide leaving group? A4: Iodide accumulation is a known poison for Pd-catalyzed direct arylations and cross-couplings[2]. You can mitigate this by adding a stoichiometric silver salt (e.g., Ag


CO

). The silver acts as a halide scavenger, precipitating insoluble AgI and keeping the coordination sphere of the palladium open for the desired coupling partner[2].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and conversion rates when coupling a primary sulfonamide-containing aryl iodide with a secondary amine.

Catalyst / Ligand SystemBaseAdditiveConversion / YieldPoisoning Mitigation Mechanism
Pd

(dba)

/ PPh

NaOtBuNone< 10% (Stalls)None (Extensive

-coordination)
Pd(OAc)

/ XPhos
K

PO

None65%Steric bulk prevents bis-ligation
Pd

(dba)

/ BrettPhos
NaOTMSNone89%Monoligated Pd stabilization & mild base
Pd(OAc)

/ BrettPhos
K

PO

Ag

CO

> 95%Iodide scavenging + Steric shielding

Experimental Protocols

To ensure a self-validating and reproducible system, utilize the following optimized methodologies based on the mechanistic principles outlined above.

Protocol A: Deactivation-Resistant Amination (Standard)

Designed to utilize steric shielding and pKa control to prevent sulfonamide coordination.

  • Preparation: In a glovebox or under rigorous Schlenk conditions, charge a flame-dried 10 mL reaction vial with the sulfonamide-containing aryl iodide (1.0 equiv, 0.5 mmol) and the amine coupling partner (1.2 equiv, 0.6 mmol).

  • Catalyst Loading: Add Pd

    
    (dba)
    
    
    
    (2.5 mol%) and BrettPhos (6.0 mol%).
  • Base Addition: Add finely milled, anhydrous K

    
    PO
    
    
    
    (2.0 equiv, 1.0 mmol). Do not use NaOtBu.
  • Solvent: Add anhydrous, thoroughly degassed 1,4-Dioxane to reach a concentration of 0.2 M.

  • Reaction: Seal the vial with a PTFE-lined septum cap, remove from the glovebox, and stir vigorously at 80 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (5 mL), filter through a pad of Celite to remove inorganic salts and precipitated palladium, and concentrate under reduced pressure prior to chromatographic purification.

Protocol B: Silver-Mediated Iodide Scavenging (For Recalcitrant Substrates)

Designed for highly reactive aryl iodides where iodide-bridged Pd-dimerization outcompetes the standard catalytic cycle.

  • Preparation: Follow Steps 1-3 from Protocol A.

  • Scavenger Addition: Add Ag

    
    CO
    
    
    
    (1.5 equiv, 0.75 mmol) to the solid mixture.
  • Solvent Modification: Use a solvent mixture of Toluene/t-AmOH (4:1, 0.2 M). The alcohol co-solvent enhances the solubility of the silver salt and stabilizes the active Pd species.

  • Reaction: Wrap the reaction vial completely in aluminum foil to prevent photo-degradation of the silver salts. Stir vigorously at 70 °C for 12 hours.

  • Workup: Filter the crude mixture carefully through Celite (Caution: Silver salts are present). Wash the filter cake with CH

    
    Cl
    
    
    
    and concentrate the filtrate for purification.

References

  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
  • ACS Chemical Reviews.
  • Academia.edu. Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
  • DSpace@MIT.

Sources

Troubleshooting

Purification of 1-(4-Iodophenyl)-N-methylmethanesulfonamide by column chromatography

Welcome to the technical support resource for the purification of 1-(4-Iodophenyl)-N-methylmethanesulfonamide. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 1-(4-Iodophenyl)-N-methylmethanesulfonamide. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple protocols and explain the underlying principles of chromatographic separation, empowering you to solve problems logically and efficiently.

Section 1: Foundational Concepts & Method Development

This section addresses the critical decisions made before beginning the purification process. A successful separation is almost always the result of careful planning and preliminary analysis.

Q1: What is the best stationary phase for purifying 1-(4-Iodophenyl)-N-methylmethanesulfonamide?

Answer: For a molecule with the structural characteristics of 1-(4-Iodophenyl)-N-methylmethanesulfonamide—possessing a non-polar iodophenyl ring and a polar N-methylated sulfonamide group—the standard and most effective choice for the stationary phase is silica gel .[1][2][3]

  • Rationale (The "Why"): This is an application of normal-phase chromatography, where a polar stationary phase is used to separate compounds of varying polarity.[2][3] The silica gel's surface is rich in hydroxyl groups (silanols), making it highly polar. The separation occurs based on the differential interaction of your compound and its impurities with these polar sites.[1] Polar compounds, like potential starting materials or more polar byproducts, will adsorb more strongly to the silica and elute later. Less polar compounds will travel through the column more quickly.

Q2: How do I select the right mobile phase (solvent system)?

Answer: The ideal mobile phase is best determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[4] A common starting point for a moderately polar compound like this is a binary mixture of a non-polar solvent and a moderately polar solvent.

  • Recommended Starting Solvent Systems for TLC Analysis:

    • Hexane / Ethyl Acetate

    • Heptane / Ethyl Acetate

    • Dichloromethane / Hexane

  • Experimental Protocol: TLC for Solvent System Selection

    • Prepare several small beakers with different ratios of your chosen solvent system (e.g., 9:1, 4:1, 2:1, 1:1 Hexane:Ethyl Acetate).

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate).

    • Using a capillary tube, spot the crude mixture onto separate TLC plates.

    • Place each TLC plate into a different beaker (TLC chamber) containing one of the prepared solvent systems. Ensure the chamber is sealed to allow the atmosphere to become saturated with solvent vapors.[5]

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate, immediately mark the solvent front with a pencil, and visualize the spots under a UV lamp (254 nm). Circle all visible spots.

    • Calculate the Retention Factor (Rf) for your target compound in each solvent system.

Q3: What is the optimal Rf value to target on TLC for good column separation?

Answer: For the best balance of separation and efficiency, you should aim for an Rf value for your target compound between 0.15 and 0.35 .[4]

  • Expert Rationale: The Rf value from a TLC plate is inversely related to the number of column volumes (CV) required to elute the compound from a packed column, based on the formula CV = 1/Rf .[4][5]

    • If Rf is too high (>0.5): Your compound will elute very quickly from the column (in just a couple of column volumes). This provides very little time for it to separate from nearby non-polar impurities, leading to co-elution.[5][6]

    • If Rf is too low (<0.15): Your compound will be strongly adsorbed to the silica. This will require a very large volume of solvent to elute, leading to significant band broadening (the compound spreads out as it travels down the column), which can result in poor resolution from more polar impurities and lower overall concentration in the collected fractions.

Solvent System (Hexane:Ethyl Acetate)Typical Rf for Target CompoundSuitability for Column ChromatographyRationale
9:1~0.10PoorElution will be very slow, causing band broadening and excessive solvent use.
4:1 ~0.25 Optimal Provides good retention for effective separation without excessive band broadening.
2:1~0.45Sub-optimalElution is too fast, risking co-elution with less polar impurities.
1:1~0.65UnsuitableCompound will elute with or near the solvent front, resulting in no separation.

Section 2: Troubleshooting Common Purification Issues

Even with careful planning, unexpected issues can arise. This section provides direct answers to common problems encountered during the purification of sulfonamides and similar compounds.

Q4: My compound is eluting with an impurity (co-elution). How can I improve the separation?

Answer: Co-elution occurs when two compounds have very similar retention times in the chosen chromatographic system.[7][8] To resolve this, you need to alter the selectivity of your system.

  • Troubleshooting Steps:

    • Re-optimize the Mobile Phase: The first and easiest step is to adjust the polarity. If your target compound's Rf is on the high end (e.g., 0.35), decrease the polarity of the mobile phase (e.g., move from a 3:1 to a 4:1 ratio of Hexane:Ethyl Acetate) to increase retention and allow more time for separation.[8][9]

    • Change Solvent Selectivity: If simply adjusting the ratio of your current solvents doesn't work, you need to change the chemistry of the mobile phase.[7][10] For example, replace ethyl acetate with a mixture of dichloromethane and a small amount of acetone or isopropanol. Different solvents interact with your compound and the stationary phase in unique ways, which can often resolve overlapping peaks.

    • Check Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-3% of the mass of the silica gel (e.g., 100-300 mg of crude on a 30 g column).

    • Improve Column Packing: Ensure your column is packed uniformly without any air gaps or channels.[11] An unevenly packed column leads to an uneven solvent front and poor separation.[1]

Q5: The spots on my TLC plates of collected fractions are "tailing" or "streaking." What's wrong?

Answer: Peak tailing is characterized by an asymmetric spot or peak with a long, trailing edge.[1][12] It is typically caused by unwanted secondary interactions between your compound and the stationary phase.[13]

  • Primary Causes & Solutions:

    • Acid-Base Interactions: The sulfonamide proton (N-H) can be weakly acidic and may interact strongly with residual acidic silanol sites on the silica gel surface. This can cause some molecules to "stick" longer than others, resulting in tailing.[13]

      • Solution: Add a small amount of a modifier to your mobile phase. For a weakly acidic compound, adding ~0.1-0.5% acetic acid can often suppress this interaction and lead to sharper peaks.

    • Column Overload: Loading too much sample can saturate the stationary phase, leading to tailing.[14][15]

      • Solution: Reduce the amount of crude material loaded onto the column.

    • Sample Application: If the initial band of the sample applied to the column is too wide, all subsequent peaks will be broad.

      • Solution: Dissolve your sample in a minimal amount of solvent (preferably a less polar one that is part of your mobile phase) to load it onto the column in a very narrow band.

Q6: My compound seems to be eluting as a broad, distorted peak with a sharp leading edge (peak fronting). What causes this?

Answer: Peak fronting is the inverse of tailing and is most often caused by high sample concentration or poor sample solubility in the mobile phase.[12][14][15]

  • Primary Causes & Solutions:

    • Overloading/Solubility: If the sample is too concentrated, it can temporarily overload the stationary phase where it is applied.[15] Similarly, if the sample is not fully soluble in the mobile phase, it may precipitate at the top of the column and then slowly redissolve as the eluent passes, causing a distorted peak.

      • Solution: Dilute your sample before loading, or dissolve it in a slightly stronger (more polar) solvent to ensure it is fully solubilized before applying it to the column. However, use the minimum volume necessary to avoid compromising the separation.

    • Physical Column Issues: A void or channel at the head of the column can also cause peak shape distortion for all compounds.[12][15]

      • Solution: This indicates a poorly packed column. The best course of action is to repack the column carefully.

Q7: I'm not getting my compound off the column, or my yield is very low. Where is it going?

Answer: If your compound is not eluting, it means the mobile phase is not polar enough to displace it from the stationary phase. Low yield can be caused by irreversible adsorption or decomposition.

  • Troubleshooting Steps:

    • Increase Eluent Strength: If the compound is stuck, you need to increase the polarity of the mobile phase. You can do this by gradually increasing the percentage of the polar solvent (e.g., moving from 4:1 to 1:1 Hexane:EtOAc). If that is still insufficient, adding a small percentage (1-5%) of a much more polar solvent like methanol can help elute highly retained compounds.

    • Check for Irreversible Adsorption: Very polar compounds, especially those with basic nitrogen atoms, can sometimes bind irreversibly to the acidic silica gel. While the N-methylsulfonamide is not strongly basic, this can still be a factor.

      • Solution: If you suspect this, try a different stationary phase like alumina, or use a mobile phase containing a competitive base like triethylamine (0.1-1%) to elute the compound.

    • Consider Compound Stability: Silica gel can be acidic and may cause decomposition of sensitive compounds over the long period of a column run.

      • Solution: If you suspect your compound is degrading, you can try neutralizing the silica by pre-treating it with a base like triethylamine. Alternatively, running the column faster (flash chromatography) reduces the time the compound spends in contact with the silica.

Section 3: Workflow Visualization

A logical workflow is essential for efficient troubleshooting. The following diagram outlines a decision-making process for addressing common purification problems.

Troubleshooting_Workflow cluster_0 cluster_1 cluster_2 problem problem cause cause solution solution start Problem Identified poor_sep Poor Separation (Co-Elution) peak_tail Peak Tailing no_elution No Elution / Low Yield rf_check Is Rf 0.15-0.35? poor_sep->rf_check acid_base_check Acid/Base Interaction? peak_tail->acid_base_check polarity_check Eluent Too Weak? no_elution->polarity_check dec_polarity Decrease Eluent Polarity rf_check->dec_polarity No (Rf > 0.35) change_solvent change_solvent rf_check->change_solvent Yes overload_check1 Column Overloaded? reduce_load1 Reduce Sample Load overload_check1->reduce_load1 Yes acid_base_check->overload_check1 Unlikely add_modifier Add Modifier (e.g., 0.1% Acetic Acid) acid_base_check->add_modifier Likely inc_polarity Increase Eluent Polarity (Gradient or Step) polarity_check->inc_polarity Yes change_solvent->overload_check1

Caption: Troubleshooting workflow for column chromatography.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC Intern
  • How to fix asymmetrical chromatography peaks? - Cytiva. (2024, September 1).
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20).
  • Ion Chromatography Troubleshooting Guide - ThermoFisher. (n.d.).
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Column Chromatography - What are Different Types and How to Select Right Method. (2023, October 30).
  • Column Chromatography Guide | Phenomenex. (2025, December 12).
  • Why non-polar impurity is co-eluting with target compound in column chromatography ?
  • Several Problems of Flash Column Chrom
  • Chromatographic Co-elution Chromatography - ResearchG
  • What is the optimal Rf value for our compound of interest when running silica column chromatography?
  • Quick Overview of Column Chrom
  • Column chromatography issues : r/chemistry - Reddit. (2024, July 16).
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.).
  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional D
  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025, July 3).

Sources

Optimization

Technical Support Center: Optimal Solvent Systems for Recrystallization of 1-(4-Iodophenyl)-N-methylmethanesulfonamide

Foundational Knowledge & Physicochemical Profile 1-(4-Iodophenyl)-N-methylmethanesulfonamide is a substituted aromatic sulfonamide. Its structure, featuring a polar sulfonamide group (-SO₂NH-), a nonpolar iodophenyl ring...

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Knowledge & Physicochemical Profile

1-(4-Iodophenyl)-N-methylmethanesulfonamide is a substituted aromatic sulfonamide. Its structure, featuring a polar sulfonamide group (-SO₂NH-), a nonpolar iodophenyl ring, and a methyl group, results in a molecule of intermediate polarity. This duality is the key to selecting an appropriate solvent system. An ideal solvent must exhibit a strong differential solubility with temperature—sparingly dissolving the compound at room temperature while completely dissolving it at an elevated temperature[1][2][3].

Predicted Physicochemical Properties:

  • Molecular Formula: C₈H₁₀INO₂S

  • Molecular Weight: 327.14 g/mol

  • Physical Form: Likely a solid at room temperature[4].

  • Polarity: Intermediate. The sulfonamide group can engage in hydrogen bonding, while the iodophenyl ring contributes to van der Waals forces and lipophilicity.

  • Solubility Profile: Expected to be poorly soluble in non-polar solvents (e.g., hexanes), moderately soluble in solvents of intermediate polarity (e.g., ethyl acetate, isopropanol), and highly soluble in polar aprotic solvents (e.g., acetone, DMF) and polar protic solvents (e.g., methanol, ethanol).

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of a good recrystallization solvent? A1: An ideal solvent should:

  • Not dissolve the compound at room temperature but dissolve it completely at its boiling point[2][3].

  • Dissolve impurities readily at all temperatures or not at all, allowing for their removal by filtration[2][3].

  • Possess a boiling point lower than the melting point of the compound to prevent "oiling out"[5][6].

  • Be chemically inert, not reacting with the compound[2][3].

  • Be volatile enough to be easily removed from the purified crystals[2].

Q2: Where should I begin my solvent screening for this specific compound? A2: Given the intermediate polarity of 1-(4-Iodophenyl)-N-methylmethanesulfonamide, alcohols like isopropanol or ethanol are excellent starting points. These solvents often provide the required solubility gradient. Aqueous mixtures, such as 70-95% isopropanol or ethanol in water, are also highly effective for sulfonamides, as water acts as an anti-solvent to reduce solubility upon cooling[5][7].

Q3: What safety precautions are necessary? A3: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When heating flammable organic solvents, always use a steam bath or a heating mantle connected to a temperature controller; never use an open flame.

Experimental Protocols

Protocol 1: Single-Solvent Screening

This microscale experiment helps rapidly identify promising solvents.

Methodology:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the test solvent dropwise (start with ~0.5 mL) at room temperature and agitate. Observe if the solid dissolves. If it dissolves readily at room temperature, the solvent is unsuitable[2].

  • If the solid is insoluble at room temperature, heat the mixture gently in a sand or water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves completely. Record the approximate volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature.

  • If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or placing it in an ice bath[5][8].

  • An ideal solvent will show poor solubility in the cold and high solubility when hot, with abundant crystal formation upon cooling.

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) System

This technique is useful when no single solvent is ideal. A common pair for sulfonamides is Ethanol/Water or Isopropanol/Water[1].

Methodology:

  • Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., hot ethanol) in which it is highly soluble.

  • While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with constant swirling until the solution becomes persistently cloudy (turbid)[9]. This indicates the saturation point has been reached.

  • Add a few more drops of the "good" solvent until the solution becomes clear again[10].

  • Set the flask aside and allow it to cool slowly and undisturbed to promote the growth of large, pure crystals.

Troubleshooting Guide

Q: My compound "oiled out" instead of crystallizing. What happened and how do I fix it? A: "Oiling out" occurs when the solid separates from the solution as a liquid. This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated[5][6].

  • Immediate Solution: Reheat the mixture to re-dissolve the oil. Add more of the same solvent (if using a single-solvent system) or more of the "good" solvent (if using a mixed system) to make the solution more dilute[5][11]. Allow it to cool more slowly. Insulating the flask can help.

  • Long-Term Strategy: Choose a solvent with a lower boiling point. If impurities are the cause, consider a preliminary purification step like passing the crude material through a short plug of silica gel.

Q: No crystals are forming, even after cooling the solution in an ice bath. A: This is usually due to one of two issues: too much solvent was used, or the solution is supersaturated[5][12].

  • Too Much Solvent: If the solution is not saturated, crystals cannot form[8][12]. Gently heat the solution and boil off some of the solvent in a fume hood to increase the concentration. Allow it to cool again.

  • Supersaturation: The solution is saturated, but crystallization has not been initiated[5][12]. Induce crystallization by scratching the inner wall of the flask at the solution's surface with a glass rod[5][8]. Alternatively, add a tiny "seed crystal" of the pure compound if available[5].

Q: My final yield is very low. A: A low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as a significant amount of your product will remain dissolved in the mother liquor[8][12]. Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature crystallization: If the solution cools too fast during a hot filtration step, product can be lost. Use pre-heated glassware for this step[5].

  • Incomplete cooling: Ensure the flask has sufficient time to cool, first to room temperature and then in an ice bath for at least 15-30 minutes to maximize crystal recovery.

Q: The recrystallized crystals are colored, but the pure compound should be white. A: Colored impurities are present.

  • Solution: After dissolving the crude compound in the hot solvent, remove the flask from the heat and add a very small amount (spatula tip) of activated charcoal. Swirl and reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool[5][9].

Q: My compound crashes out of solution too quickly as a fine powder. A: Rapid precipitation traps impurities and leads to small, poorly formed crystals[11].

  • Solution: The solution is likely too concentrated, or it is cooling too quickly. Reheat the solution and add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation[11]. Then, ensure the flask cools slowly by insulating it (e.g., placing it on a wooden block or paper towels) and covering it to prevent rapid solvent evaporation[10][11].

Data Summary & Visualization

Table 1: Potential Solvents for 1-(4-Iodophenyl)-N-methylmethanesulfonamide
SolventBoiling Point (°C)PolaritySuitability Notes
Isopropanol 82.6MediumExcellent starting point. Good solubility differential for many sulfonamides.
Ethanol 78.4MediumGood alternative. Similar properties to isopropanol.
Acetone 56.0HighMay be too strong, dissolving the compound at room temperature. Useful as the "good" solvent in a mixed pair.
Ethyl Acetate 77.1Medium-LowMay work, but solubility might be lower. Good for washing crystals.
Water 100.0HighCompound is likely insoluble. Primarily used as an anti-solvent in a mixed system with an alcohol[13].
Hexanes ~69Very LowCompound will likely be insoluble . Useful for washing non-polar impurities from the crude solid.
Diagram 1: Recrystallization Solvent Selection Workflow

Recrystallization_Workflow start Start: Crude Solid test_solvent Select Solvent (e.g., Isopropanol) Add small amount to ~25mg solid start->test_solvent check_cold Dissolves Cold? test_solvent->check_cold check_hot Dissolves Hot? check_cold->check_hot No fail_cold Result: Too Soluble Reject Solvent check_cold->fail_cold Yes cool_solution Cool Slowly check_hot->cool_solution Yes fail_hot Result: Insoluble Reject Solvent check_hot->fail_hot No check_crystals Crystals Form? cool_solution->check_crystals success Optimal Solvent Found check_crystals->success Yes fail_crystals Troubleshoot: - Too much solvent? - Supersaturated? check_crystals->fail_crystals No try_mixed Try Mixed-Solvent System (e.g., Isopropanol/Water) fail_hot->try_mixed fail_crystals->try_mixed

Caption: A decision workflow for selecting a suitable recrystallization solvent system.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Recrystallization - Single Solvent.
  • Martin, A., Wu, P. L., & Bustamante, P. (1986). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 75(4), 302-307. Available from: [Link]

  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization.
  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Shayanfar, A., & Jouyban, A. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 57(11), 3037-3044. Available from: [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Martínez, F., & Gómez, A. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry, 30(10), 909-923.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(1), 88-93. Available from: [Link]

  • Jouyban, A., & Acree, Jr., W. E. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 154-161.
  • Chen, Y. P., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Molecules, 24(17), 3127. Available from: [Link]

  • Seneca, M. L. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.

Sources

Troubleshooting

Preventing deiodination side reactions during coupling of 1-(4-Iodophenyl)-N-methylmethanesulfonamide

The following technical guide is structured as a specialized support center resource for researchers working with 1-(4-Iodophenyl)-N-methylmethanesulfonamide . This guide addresses the specific challenge of protodeiodina...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 1-(4-Iodophenyl)-N-methylmethanesulfonamide . This guide addresses the specific challenge of protodeiodination (reduction of the C-I bond to C-H) during palladium-catalyzed cross-coupling reactions.[1]

Topic: Preventing Deiodination Side Reactions during Coupling of 1-(4-Iodophenyl)-N-methylmethanesulfonamide Document ID: TSC-2025-PD-04 Audience: Medicinal Chemists, Process Chemists[1]

Substrate Analysis & Problem Definition

The Substrate: 1-(4-Iodophenyl)-N-methylmethanesulfonamide contains two critical functionalities that dictate reactivity:

  • Aryl Iodide (Ar-I): Highly reactive toward oxidative addition by Pd(0).[1] While this promotes reaction initiation, it also creates a long-lived Pd(II) intermediate susceptible to side reactions if the subsequent transmetallation step is slow.[1]

  • N-Methylmethanesulfonamide moiety (

    
     or similar):  Contains an acidic proton (
    
    
    
    ).[1] Under basic coupling conditions, this group deprotonates to form a sulfonamide anion, which can coordinate to Palladium, altering the catalyst's geometry or electronics and slowing down the catalytic cycle.

The Problem: Protodeiodination In this side reaction, the iodine atom is replaced by a hydrogen atom. This is not a simple hydrolysis but a catalytic reduction mediated by the palladium center.

  • Observation: LCMS shows a mass peak of

    
     (Loss of I, gain of H).[1]
    
  • Root Cause: The formation of a Palladium-Hydride (LnP(Ar)H) species, which undergoes reductive elimination to form Ar-H.[1]

Mechanism of Failure (Visualized)

Understanding the competing pathways is essential for troubleshooting. The diagram below illustrates how the catalytic cycle diverts toward deiodination.

DeiodinationMechanism cluster_legend Pathway Key Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + R-B(OH)2 (Fast Cycle) LigandEx Ligand Exchange w/ Base/Solvent (Ar-Pd-OR) OxAdd->LigandEx Slow Transmetallation + Alcohol/Base ProdRedElim Reductive Elimination TransMet->ProdRedElim ProdRedElim->Pd0 Regeneration Product Desired Coupled Product (Ar-R) ProdRedElim->Product BetaHydride β-Hydride Elimination (Ar-Pd-H) LigandEx->BetaHydride - Aldehyde SideRedElim Reductive Elimination BetaHydride->SideRedElim SideRedElim->Pd0 Byproduct Deiodinated Byproduct (Ar-H) SideRedElim->Byproduct key1 Green Path = Desired Coupling key2 Red Path = Deiodination Side Reaction

Caption: Competing catalytic cycles. The "Red Path" dominates when transmetallation is stalled by steric hindrance or catalyst poisoning, allowing the Pd-intermediate to react with hydride sources (solvents/bases).[1]

Troubleshooting Guide & FAQs

Issue 1: Significant Deiodination (>10%) Observed

Q: I see the de-iodinated byproduct (Ar-H) as the major impurity. Why is this happening? A: This indicates that the Pd-H (Palladium Hydride) pathway is faster than your transmetallation step.[1] The hydrogen source is likely your solvent or base.

  • Solvent Check: Are you using primary or secondary alcohols (Ethanol, Isopropanol)? These are excellent hydride donors via

    
    -hydride elimination.[1]
    
    • Corrective Action: Switch to aprotic solvents like Toluene , DMF , Dioxane , or Acetonitrile . If water is needed for the base, use a biphasic system (Toluene/Water).

  • Base Check: Are you using alkoxide bases (e.g., Sodium Ethoxide, Potassium tert-butoxide)? These can serve as hydride sources.[1]

    • Corrective Action: Switch to inorganic bases like

      
       , 
      
      
      
      , or
      
      
      . These do not possess
      
      
      -hydrogens.[1]
Issue 2: Reaction Stalls with Unreacted Aryl Iodide

Q: The reaction stops at 50% conversion, but no deiodination is seen. Is the catalyst dead? A: Likely, yes. The sulfonamide group is the culprit here.

  • Mechanism: The acidic N-H (

    
    ) deprotonates in the basic reaction medium.[1] The resulting anion (
    
    
    
    ) coordinates strongly to the Pd(II) center, displacing phosphine ligands and forming an unreactive "Pd-ate" complex.[1]
  • Corrective Action:

    • Increase Catalyst Loading: Move from 1 mol% to 5 mol%.

    • Ligand Switch: Use bulky, electron-rich ligands like XPhos or SPhos .[1] These ligands are sterically demanding enough to prevent the sulfonamide anion from coordinating tightly to the metal center.

Issue 3: Impact of Water

Q: Should I run this reaction strictly anhydrous to prevent protonation? A: No. While water can be a proton source, it is essential for the Suzuki coupling mechanism if you are using boronic acids.

  • Reasoning: Boronic acids (

    
    ) are not nucleophilic enough.[1] They must react with water/base to form the boronate species (
    
    
    
    ), which is the active transmetallating agent.[1]
  • Protocol: Use a controlled amount of water (e.g., Toluene:Water 4:1) and ensure the system is thoroughly degassed to remove Oxygen (which promotes homocoupling), not water.[1]

Optimized Experimental Protocol

This protocol is designed to minimize deiodination by enforcing rapid transmetallation and eliminating hydride sources.

Reaction Type: Suzuki-Miyaura Coupling Scale: 1.0 mmol[1]

ComponentReagentEquivalentsRole
Substrate 1-(4-Iodophenyl)-N-methylmethanesulfonamide1.0 equivElectrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5 equivNucleophile (Ensure excess)
Catalyst

0.02 equiv (2 mol%)Pd Source
Ligand XPhos or SPhos 0.08 equiv (8 mol%)Bulky ligand to prevent poisoning
Base

(Tribasic Potassium Phosphate)
3.0 equivBase (Non-hydride source)
Solvent Toluene / Water (4:1 ratio) 0.2 M conc.[1][2]Biphasic system

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): In a separate vial, mix

    
     and XPhos in a small amount of Toluene and stir at room temperature for 5 minutes. This ensures active catalyst formation before exposure to the substrate.
    
  • Reaction Setup: To a reaction vial equipped with a stir bar, add the Substrate , Boronic Acid , and

    
     .
    
  • Solvent Addition: Add the Toluene/Water mixture.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10-15 minutes. Do not skip this step. Oxygen promotes catalyst decomposition and side reactions.

  • Catalyst Addition: Add the pre-complexed Pd/Ligand solution via syringe.

  • Heating: Seal the vial and heat to 80°C - 100°C .

    • Note: Higher temperatures favor the high-energy coupling pathway over the lower-energy deiodination pathway in many cases, provided the catalyst is stable.[1]

  • Monitoring: Monitor by HPLC/UPLC after 1 hour. Look specifically for the relative ratio of Product vs. Des-Iodo Byproduct.[1]

References

  • Navarro, O., et al. (2005). "General Determination of the Mechanism of Dehalogenation in Pd-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society.

    • Citation Context: Establishes the mechanism of deiodination via solvent/base hydride don
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Aryl Boronic Acids." Accounts of Chemical Research.

    • Citation Context: usage of bulky ligands (SPhos/XPhos) to prevent catalyst poisoning and accelerate transmetallation.[1]

  • Miyaura, N. (2002).[1] "Cross-coupling reactions: A practical guide." Topics in Current Chemistry.

    • Citation Context: General protocols for base selection ( ) to avoid side reactions.
  • Willis, M. C., et al. (2016).[3] "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides." Synlett.

    • Citation Context: Discusses the reactivity of sulfonamide-containing aryl iodides and their stability under Pd-c

Sources

Optimization

Stability of 1-(4-Iodophenyl)-N-methylmethanesulfonamide under basic hydrolysis conditions

Topic: Stability of 1-(4-Iodophenyl)-N-methylmethanesulfonamide under Basic Hydrolysis Conditions Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 1-(4-Iodophenyl)-N-methylmethanesulfonamide under Basic Hydrolysis Conditions Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter inquiries regarding the apparent "loss" or degradation of sulfonamide derivatives during basic workups, extractions, or formulation processes. 1-(4-Iodophenyl)-N-methylmethanesulfonamide is a classic example of a molecule whose phase behavior is often misdiagnosed as chemical instability.

This guide provides a mechanistic breakdown, self-validating experimental protocols, and troubleshooting steps to ensure scientific integrity in your laboratory workflows.

Part 1: Core Mechanisms & Causality (The "Why")

Q1: I treated 1-(4-Iodophenyl)-N-methylmethanesulfonamide with 1M NaOH, and my LC-MS shows the compound disappeared from the organic phase. Did the sulfonamide bond hydrolyze?

Answer: No, the compound underwent deprotonation , not hydrolysis. Secondary sulfonamides like N-methylmethanesulfonamide possess an acidic N-H proton with a pKa of approximately 10.5. Under strongly basic conditions (pH > 12), the compound is rapidly deprotonated to form a highly water-soluble sodium salt. Sulfonamides are exceptionally stable under neutral to alkaline conditions, with actual degradation primarily occurring only under forced, harsh acidic conditions [1]. The "loss" you observed is merely a phase transfer from the organic layer to the aqueous layer.

Q2: Mechanistically, why doesn't the hydroxide ion cleave the S-N bond in basic media?

Answer: The resistance to basic hydrolysis is governed by electrostatic repulsion . Once the base deprotonates the sulfonamide, the resulting nitrogen anion delocalizes its negative charge across the adjacent sulfonyl oxygen atoms. When a hydroxide ion (OH⁻) attempts a nucleophilic attack on the sulfur atom to cleave the S-N bond, it is strongly repelled by the pre-existing negative charge of the sulfonamide anion. Consequently, the S-N bond remains intact, and the molecule simply rests as a stable salt in solution [2].

Q3: Will the basic conditions affect the 4-iodophenyl moiety or the benzylic carbon?

Answer: No. The 4-iodophenyl group is an unactivated aryl halide and is completely inert to aqueous basic hydrolysis (nucleophilic aromatic substitution requires strong electron-withdrawing groups ortho or para to the halogen, which are absent here). While the benzylic protons (C1 of the methanesulfonyl group) are slightly acidic due to the adjacent sulfonyl group, the N-H proton is significantly more acidic. Once the nitrogen is deprotonated, the formation of a dianion at the benzylic position is thermodynamically prohibitive under standard aqueous basic conditions.

Part 2: Visualizing the Workflow and Mechanism

Workflow A 1-(4-Iodophenyl)-N-methyl methanesulfonamide (Organic Phase) B 1M NaOH (aq) Extraction A->B Add Base C Sulfonamide Anion (Aqueous Phase) B->C Deprotonation D Hydrolysis Products (Degradation) C->D OH- Attack E 1M HCl (aq) Acidification C->E Add Acid F Intact Compound (Precipitated Solid) E->F Reprotonation

Fig 1. Phase behavior and recovery workflow of the sulfonamide under basic conditions.

Mechanism N1 Hydroxide (OH-) Approaches N2 N-H Deprotonation (pKa ~10.5) N1->N2 N3 Anion: R-SO2-N(-)-CH3 N2->N3 N4 Nucleophilic Attack by OH- N3->N4 Attempted Cleavage N5 Electrostatic Repulsion N4->N5 N6 S-N Bond Intact (No Hydrolysis) N5->N6 Reaction Blocked

Fig 2. Mechanistic rationale for the resistance of secondary sulfonamides to basic hydrolysis.

Part 3: Quantitative Data & Phase Behavior

To assist in predicting the behavior of 1-(4-Iodophenyl)-N-methylmethanesulfonamide during extractions, refer to the following phase behavior matrix.

pH ConditionDominant Chemical SpeciesEstimated Aqueous SolubilityHydrolysis Rate (

)
Action Required for Recovery
Acidic (pH < 4) Neutral SulfonamideVery Low (< 0.1 mg/mL)Slow degradation over timeExtract with Organic Solvent
Neutral (pH 7) Neutral SulfonamideLow (~0.5 mg/mL)NegligibleExtract with Organic Solvent
Mild Base (pH 9) Mixed (Neutral / Anion)ModerateNegligibleAdjust pH to < 4, then extract
Strong Base (pH > 12) Sulfonamide AnionHigh (> 50 mg/mL)Negligible (Blocked)Acidify to pH 2, then extract

Part 4: Self-Validating Experimental Protocol

To definitively prove to your QA/QC or development team that your compound has not degraded during a basic workup, you must implement a self-validating recovery workflow . This protocol ensures mass balance and verifies the structural integrity of the sulfonamide.

Protocol: Base Stability & Recovery Assay

Objective: To demonstrate that the disappearance of the compound from the organic phase is due to reversible deprotonation, not irreversible hydrolysis.

  • Dissolution: Dissolve 50 mg of 1-(4-Iodophenyl)-N-methylmethanesulfonamide in 2 mL of a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Basic Extraction (Stress Test): Add 2 mL of 1M NaOH (aq) to the organic solution. Vortex vigorously for 2 minutes at room temperature.

  • Phase Separation & Verification: Allow the biphasic mixture to separate. Sample the organic layer and analyze via TLC or LC-MS.

    • Observation: The organic layer will be largely devoid of the target compound.

  • Self-Validation (Acidification): Isolate the aqueous layer in a separate flask. Place it in an ice bath to control the exothermic neutralization. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches ~2 (verify with pH paper).

  • Recovery: The intact 1-(4-Iodophenyl)-N-methylmethanesulfonamide will rapidly precipitate as a white solid out of the aqueous phase, proving that the S-N bond was never cleaved.

  • Isolation: Extract the turbid aqueous layer with 2 x 3 mL of fresh Ethyl Acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the pristine compound.

References

Troubleshooting

Overcoming steric hindrance in N-methyl sulfonamide cross-coupling reactions

Welcome to the Advanced Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult transformations in modern synthetic chemistry:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult transformations in modern synthetic chemistry: the cross-coupling of sterically hindered N-methyl sulfonamides.

Unlike standard amines, N-alkyl sulfonamides suffer from a dual handicap: severe electronic deactivation (due to the strong electron-withdrawing nature of the sulfonyl group) and intense steric repulsion around the nitrogen center. This guide synthesizes field-proven insights, mechanistic causality, and authoritative literature to help you troubleshoot and optimize your workflows.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, it is critical to identify whether your coupling failure is driven by transmetalation stalling or poor base solubility.

TroubleshootingWorkflow Start Reaction Stalled (<20% Conversion) Check1 Analyze Substrate Sterics Is the Aryl Halide ortho-substituted? Start->Check1 PathA Yes: Severe Steric Clash Transmetalation Bottleneck Check1->PathA Yes PathB No: Electronic / Solubility Issue Base Activation Failure Check1->PathB No SolA Deploy Bulky Ligands (tBuXPhos) or Cu/Fe Co-Catalysis PathA->SolA SolB Optimize Base Solubility (Add 5% Degassed H2O) PathB->SolB

Diagnostic logic for identifying and resolving N-methyl sulfonamide coupling failures.

Frequently Asked Questions (FAQs)

Q1: Why do N-methyl sulfonamides fail to couple with ortho-substituted aryl halides under standard Buchwald-Hartwig conditions? A: The failure is rooted in the transition state of the transmetalation step. The sulfonamide nitrogen is highly sp²-hybridized due to resonance with the sulfonyl group, making it a poor nucleophile. When an N-methyl group is present, it creates a rigid steric cone. As this bulky nucleophile approaches the Pd(II) or Cu(III) center, it physically clashes with both the ancillary ligands and the ortho-substituents of the aryl halide. This steric repulsion raises the activation energy barrier for transmetalation, often causing the catalyst to undergo off-cycle decomposition (e.g., protodehalogenation) before the C-N bond can form.

Q2: What is the optimal palladium/ligand system for overcoming this dual electronic/steric barrier? A: To force reductive elimination while accommodating the bulky N-methyl group, you must use highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands. Research has demonstrated that tBuXPhos paired with Pd₂(dba)₃ is exceptionally effective for these substrates[1]. The bulky tert-butyl groups on the ligand push the metal center to rapidly undergo reductive elimination, preventing the sterically congested Pd(II) intermediate from stalling.

Q3: Are there base-metal alternatives to Palladium for highly hindered N-alkyl sulfonamides? A: Yes. A recent breakthrough in 2025 demonstrated that a Copper–Iron co-catalyzed system can efficiently cross-couple sterically hindered (hetero)aryl chlorides with ortho-substituted primary and secondary sulfonamides[2]. This method operates under solvent-minimized conditions without the need for expensive external ligands, utilizing an iron-amide species to facilitate transmetalation to the active copper(I) center[2].

Q4: My reaction mixture is heterogeneous, and conversion stalls at 30%. How do I force it to completion without degrading the starting material? A: This is a classic base solubility issue. Sulfonamides require strong inorganic bases (like NaOH or K₃PO₄) to deprotonate, but these bases are highly insoluble in non-polar solvents like toluene. A field-proven causality trick is the addition of 5% degassed water to the catalytic system[1]. The trace water acts as an interfacial phase-transfer agent, significantly enhancing the dissolution of the inorganic base and accelerating the deprotonation of the sulfonamide without poisoning the Pd catalyst[1].

Quantitative Comparison of Catalytic Systems

The following table summarizes the performance metrics of leading catalytic systems when applied to sterically hindered N-alkyl sulfonamide cross-couplings.

Catalytic SystemLigand / Co-catalystBase & AdditiveSolvent & TempTypical Yield (Hindered)Mechanistic Advantage
Pd₂(dba)₃ (2-5 mol%)tBuXPhosNaOH + 5% H₂OToluene, 90°C85 - 95%Trace water dissolves base; bulky ligand forces reductive elimination.[1]
Cu/Fe Co-catalysis Iron-amide intermediateK₂CO₃ (No external ligand)Solvent-minimized, 100°C75 - 90%Fe facilitates transmetalation to Cu(I) bypassing traditional steric blocks.[2]
Pd(OAc)₂ (2 mol%)BrettPhosLHMDSTHF, 65°C60 - 80%Soluble organic base ensures rapid deprotonation of weak nucleophile.

Mechanistic Pathway: The Steric Bottleneck

Understanding exactly where the reaction fails allows for targeted optimization. The diagram below illustrates the catalytic cycle, highlighting the critical transmetalation bottleneck.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)(Ar)X Oxidative Addition Pd0->PdII_OA + Ar-X (Fast) PdII_TM Pd(II)(Ar)(N-Me-Sulfonamide) Transmetalation (CRITICAL BOTTLENECK) PdII_OA->PdII_TM + Base, HN(Me)SO2R Steric Clash Occurs Here Product Coupled Product Reductive Elimination PdII_TM->Product Forced by Bulky Ligand Product->Pd0 - Product

Pd-catalyzed C-N coupling cycle highlighting the transmetalation steric bottleneck.

Self-Validating Experimental Protocol

Standard Operating Procedure: Pd-Catalyzed Cross-Coupling of N-Methyl Sulfonamides with Ortho-Substituted Aryl Halides

This protocol utilizes the "water-assisted" base dissolution technique to ensure high conversion rates for hindered substrates[1]. It is designed as a self-validating system: if step 3 fails to produce a color change, the catalyst is dead before the reaction begins.

Reagents:

  • Aryl halide (1.0 equiv)

  • N-methyl sulfonamide (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd)

  • tBuXPhos (6 mol%)

  • NaOH (finely powdered, 2.0 equiv)

  • Anhydrous Toluene (0.2 M)

  • Degassed DI Water (5% v/v relative to Toluene)

Step-by-Step Methodology:

  • Glovebox Assembly (Catalyst Pre-activation): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, tBuXPhos, and the aryl halide (if solid).

    • Causality: Pre-mixing the Pd source and ligand in the absence of the nucleophile allows the active Pd(0)L₁ species to form without competitive binding from the sulfonamide oxygen atoms.

  • Substrate & Base Addition: Add the N-methyl sulfonamide and powdered NaOH. Seal the tube with a PTFE septum and remove it from the glovebox.

  • Solvent & Additive Introduction: Under a positive pressure of Argon, inject anhydrous toluene. Stir for 5 minutes at room temperature. The solution should turn a deep red/purple (indicating active Pd(0) oxidative addition complex).

    • Validation Check: If the solution remains yellow/brown, the oxidative addition has failed. Check the quality of your aryl halide.

  • The "Water Trick": Inject the 5% degassed DI water directly into the stirring mixture.

    • Causality: The water creates a micro-emulsion that partially dissolves the NaOH, drastically increasing the rate of sulfonamide deprotonation without hydrolyzing the aryl halide[1].

  • Heating & Monitoring: Heat the reaction to 90°C for 16-20 hours. Monitor via GC-MS or TLC.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic salts and palladium black. Concentrate and purify via flash chromatography.

References

  • Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides

    • Source: ACS Public
    • URL:[Link]

  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides

    • Source: Organic-Chemistry.org (Referencing J. Org. Chem., 2012, 77, 4454-4459)
    • URL:[Link]

Sources

Optimization

Removing palladium impurities from 1-(4-Iodophenyl)-N-methylmethanesulfonamide products

Guide for: 1-(4-Iodophenyl)-N-methylmethanesulfonamide Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges wit...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for: 1-(4-Iodophenyl)-N-methylmethanesulfonamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal from the active pharmaceutical ingredient (API) intermediate, 1-(4-Iodophenyl)-N-methylmethanesulfonamide. Our goal is to provide a comprehensive resource that combines fundamental principles with actionable, field-proven protocols to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.

The presence of residual palladium, a common catalyst in cross-coupling reactions used to synthesize complex molecules, is strictly regulated by guidelines such as the ICH Q3D for elemental impurities.[1][2] Failure to adequately remove these residues can halt drug development and lead to costly batch rejections. This guide offers a structured approach to troubleshooting and optimizing your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from API intermediates?

A1: Palladium removal strategies are broadly categorized based on their mechanism of action. The choice of method is highly dependent on the specific palladium species present (e.g., Pd(0), Pd(II), colloidal), the solvent system, and the properties of the API itself.[3] The most common methods include:

  • Adsorption: Utilizing materials with a high surface area or specific functional groups to bind palladium. This includes activated carbon and specialized metal scavengers.[3][4]

  • Crystallization: An effective technique for purifying the API, though it can sometimes lead to the concentration of impurities within the crystal lattice if not optimized.[1]

  • Filtration: Primarily effective for removing heterogeneous or precipitated palladium (often as "palladium black") using filter aids like Celite.[5][6]

  • Extraction: Involves liquid-liquid extraction to partition the palladium into a separate phase. This method is often less efficient for achieving the low parts-per-million (ppm) levels required for APIs.[5]

Q2: Why is removing palladium from 1-(4-Iodophenyl)-N-methylmethanesulfonamide particularly challenging?

A2: The molecular structure of your product presents a specific challenge. The N-methylmethanesulfonamide group contains nitrogen and sulfonyl oxygen atoms with lone pairs of electrons. These can act as ligands, forming stable coordination complexes with soluble palladium species. This strong interaction can make it difficult for standard scavengers to effectively bind and remove the palladium, as they must compete with the product itself for the metal center.[6]

Q3: What are "palladium scavengers" and how do I choose the right one?

A3: Palladium scavengers are solid-supported or soluble reagents designed to selectively bind (chelate) palladium, allowing for its removal by filtration.[3][7] They are typically classified by their functional groups:

  • Thiol-based (e.g., Si-Thiol, N-acetylcysteine): Highly effective for soft metals like palladium due to the favorable soft-soft interaction between sulfur and palladium.[7][8]

  • Amine-based: Can be effective but may have a higher affinity for the product if it is acidic.

  • Trimercaptotriazine (TMT)-based (e.g., MP-TMT, Si-TMT): These are powerful scavengers with multiple binding sites, often used when other methods fail.[3][9]

The best choice requires experimental screening, as efficiency depends on the specific palladium species, solvent, and temperature.[3] A screening protocol is provided in this guide.

Q4: What are the acceptable limits for palladium in a final API?

A4: According to the International Council for Harmonisation (ICH) Q3D guidelines, palladium is a Class 2B element. For oral drug products, the Permitted Daily Exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[2][8] It is crucial to consult the latest regulatory guidelines for specific application requirements.

Troubleshooting Guide: Common Palladium Removal Issues

This section addresses specific problems you may encounter during your purification process.

Problem Potential Cause(s) Recommended Solution(s)
High Palladium Levels After Crystallization 1. Palladium species are co-crystallizing with the product. 2. The palladium is highly soluble in the crystallization solvent and remains in the mother liquor, but some mother liquor remains with the crystals.1. Screen Solvents: Test different solvent/anti-solvent systems. 2. Add an Additive: Add a soluble chelator like N-acetylcysteine or thiourea to the crystallization mixture to form a highly soluble complex with palladium, ensuring it remains in the mother liquor.[7] 3. Improve Washing: Ensure the isolated crystals are washed thoroughly with a cold solvent in which the product has minimal solubility.
Scavenger Treatment is Ineffective 1. The scavenger has a lower binding affinity for palladium than your sulfonamide-containing product. 2. The palladium species present is not amenable to binding with the chosen scavenger (e.g., wrong oxidation state). 3. Insufficient contact time, temperature, or scavenger loading.1. Screen Scavengers: Test a panel of scavengers with different functional groups (e.g., Thiol, Thiourea, TMT). See Protocol 3.[3][6] 2. Optimize Conditions: Increase the temperature (e.g., to 40-60 °C), extend the reaction time (e.g., to 18-24 hours), and/or increase the scavenger loading (e.g., from 5 to 10-15 equivalents relative to palladium).[6] 3. Change Solvent: The solvent can affect both the product-palladium and scavenger-palladium interaction. Screen solvents like THF, DMF, or NMP.[3]
Significant Product Loss During Purification 1. The scavenger, particularly activated carbon, is non-selectively adsorbing your product.[6][8] 2. The product is partially soluble in the wash solvents used after filtration.1. Reduce Scavenger Loading: Determine the minimum effective amount of scavenger through an optimization study. 2. Use a More Selective Scavenger: Silica-based scavengers often offer higher selectivity for the metal over the organic product compared to activated carbon.[6][9] 3. Product Recovery Wash: After filtering off the scavenger, wash the scavenger cake with a small amount of fresh, hot solvent to recover adsorbed product, then combine this wash with the main filtrate.
Inconsistent Results Batch-to-Batch 1. The speciation of the residual palladium (e.g., Pd(0) vs. Pd(II), soluble vs. colloidal) varies between batches. 2. Incomplete reaction or work-up can leave behind ligands or reagents that interfere with scavenging.1. Standardize Work-Up: Ensure the post-reaction work-up is highly consistent before initiating the palladium removal step. 2. Introduce a Pre-treatment Step: Consider a mild oxidation (e.g., with air sparging, if safe) or reduction step to convert the various palladium species into a more uniform state that is easier to scavenge. This must be carefully evaluated for product stability.
Visualized Workflows and Decision Logic

A logical approach is critical for efficiently developing a purification strategy. The following diagrams illustrate a decision-making process and a standard experimental workflow.

Palladium_Removal_Strategy Start Crude Product (1-(4-Iodophenyl)-N-methylmethanesulfonamide) Check_Pd_Form Is Palladium Heterogeneous? (e.g., visible black precipitate) Start->Check_Pd_Form Filtration Filter through Celite Pad Check_Pd_Form->Filtration Yes Scavenger_Screen Perform Scavenger Screening (See Protocol 3) Check_Pd_Form->Scavenger_Screen No / Soluble Pd Analyze_1 Analyze Filtrate for Pd (ICP-MS) Filtration->Analyze_1 Check_Limit Pd < 10 ppm? Analyze_1->Check_Limit Analyze_2 Analyze for Pd (ICP-MS) Scavenger_Screen->Analyze_2 Analyze_2->Check_Limit Crystallization Optimized Crystallization Check_Limit->Crystallization No Final_Product Final Product Check_Limit->Final_Product Yes Crystallization->Final_Product

Caption: Decision tree for selecting a palladium purification strategy.

Scavenger_Screening_Workflow cluster_prep Preparation cluster_screening Parallel Screening cluster_analysis Analysis Crude_Sol Dissolve Crude Product in appropriate solvent Vial_A Vial A: + Activated Carbon Vial_B Vial B: + Si-Thiol Scavenger Vial_C Vial C: + Si-TMT Scavenger Control Vial D: No Scavenger (Control) Stir Stir all vials (e.g., 18h @ 40°C) Filter Filter each vial, collect filtrate Stir->Filter Analyze Analyze each filtrate for residual Pd via ICP-MS Filter->Analyze

Caption: General experimental workflow for palladium scavenger screening.

Experimental Protocols

Safety Precaution: Always handle reagents and solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Palladium Removal with Activated Carbon

This protocol is a cost-effective first-pass approach, particularly useful if initial palladium levels are high (>500 ppm).

  • Dissolution: Dissolve the crude 1-(4-Iodophenyl)-N-methylmethanesulfonamide product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)) to a concentration of approximately 50 mg/mL.

  • Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B) to the solution. A typical starting load is 0.2 to 0.5 times the weight of the crude product (0.2-0.5 w/w).[6]

  • Stirring: Stir the resulting slurry vigorously at a controlled temperature. Start with room temperature for 18 hours. If results are suboptimal, increase to 40-50 °C.[6]

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. A 1-2 cm thick pad is recommended.[5]

  • Washing: Wash the Celite/carbon cake with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Submit a sample of the dried product for palladium analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10][11]

Protocol 2: Palladium Removal with a Silica-Based Thiol Scavenger

This method uses a more selective scavenger, which can reduce product loss compared to activated carbon.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, Toluene) to a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A common loading is 5-10 equivalents relative to the initial amount of palladium catalyst used in the preceding reaction.[6] If this value is unknown, start with a loading of 5% by weight relative to the crude product.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) overnight (16-24 hours).

  • Filtration: Filter the mixture to remove the solid-supported scavenger. Wash the scavenger on the filter with a small amount of fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

  • Analysis: Determine the residual palladium concentration in the purified product via ICP-MS.[12][13]

Protocol 3: Scavenger Screening Protocol

This parallel screening experiment is the most efficient way to identify the optimal scavenger for your specific process.

  • Stock Solution: Prepare a stock solution of your crude product in a chosen solvent (e.g., THF) at a known concentration (e.g., 50 mg/mL).

  • Aliquot: Dispense equal volumes of the stock solution (e.g., 2 mL) into several labeled vials.

  • Add Scavengers: To each vial, add a different scavenger (e.g., Activated Carbon, Si-Thiol, Si-TMT, etc.). Ensure the loading (e.g., 50 mg per vial) is consistent across all test vials. Include one vial with no scavenger as a control.

  • Incubate: Seal the vials and place them on a shaker or stirring plate at a controlled temperature (e.g., 40 °C) for a set time (e.g., 18 hours).

  • Sample Preparation: After incubation, allow the vials to cool. Draw a small aliquot from the supernatant of each vial (or filter the entire contents) and dilute it for analysis.

  • Analysis: Analyze the palladium concentration in each sample using ICP-MS or a rapid fluorescence-based detection kit for preliminary screening.[11][14]

  • Evaluation: Compare the final palladium levels from each vial to the control to determine the most effective scavenger.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 389–400. [Link]

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily? [Online Discussion]. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]

  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1404–1410. [Link]

  • Merck/PITT Collaboration. (n.d.). Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? [Online Discussion]. [Link]

  • Google Patents. (2005). Method of removing palladium - US20050256327A1.
  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]

  • Reddit. (2025). Your trick to remove residual palladium. r/Chempros. [Link]

  • Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • ResearchGate. (n.d.). Methods for removal of palladium. [Link]

Sources

Troubleshooting

Alternative catalysts for unreactive aryl iodides in sulfonamide synthesis

Technical Support Center: Sulfonamide Synthesis via Aryl Iodides Topic: Alternative Catalysts & Protocols for Unreactive/Hindered Substrates Ticket ID: #RXN-SULF-2024 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfonamide Synthesis via Aryl Iodides Topic: Alternative Catalysts & Protocols for Unreactive/Hindered Substrates Ticket ID: #RXN-SULF-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low conversion or stalled reactivity in the


-arylation of sulfonamides using aryl iodides. While aryl iodides are typically excellent electrophiles, "unreactive" behavior in this context usually stems from three distinct failure modes:
  • Steric Impediment: Ortho-substituents blocking the metal center (common in scaffold decoration).

  • Nucleophile Inhibition: The sulfonamide nitrogen is electron-poor and poorly nucleophilic, making reductive elimination the rate-determining step (RDS).

  • Catalyst Poisoning: High iodide concentration can lead to the formation of unreactive cuprate species (in Cu-catalysis) or Pd-iodide clusters.

This guide moves beyond the standard CuI/DMEDA or Pd(OAc)


/Xantphos protocols to advanced catalytic systems designed specifically for these "stubborn" substrates.

Module 1: Copper Catalysis (The "Workhorse" Upgrade)

Status: Recommended First-Line Defense Issue: Standard Ullmann conditions (CuI, K


CO

, DMSO, 110°C) yield <20% product.
Technical Insight

The classical Ullmann mechanism requires the formation of a neutral [L-Cu(I)-N(sulfonamide)] complex. If your aryl iodide is sterically hindered, the approach of the oxidant (Ar-I) to this complex is blocked. Furthermore, standard diamine ligands (like DMEDA) often fail to prevent the aggregation of Copper(I) species into inactive clusters at high temperatures.

The Solution: Oxalamide Ligands

Switch to Oxalamide or Malondiamide ligands. These ligands, developed extensively by the Ma group, create a more rigid, sterically accessible Cu-complex that accelerates oxidative addition even with hindered substrates.

Protocol A: Sterically Hindered Aryl Iodides

  • Catalyst: CuI (10 mol%)[1]

  • Ligand:

    
    -bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHDPO) (20 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) — Critical: Potassium bases often fail here due to solubility.
  • Solvent: DMSO or DMF (anhydrous)

  • Temp: 80–100 °C (Milder than standard Ullmann)

Troubleshooting Q&A:

Q: The reaction turns black immediately and stalls. Why? A: This indicates catalyst disproportionation (Cu(I)


 Cu(0) + Cu(II)). Your ligand loading is likely too low relative to the copper, or oxygen leaked in.
  • Fix: Increase Ligand:Cu ratio to 2:1. Ensure rigorous degassing (freeze-pump-thaw x3).

Q: My aryl iodide has an ortho-methyl group. Standard CuI/Proline failed. A: Proline requires a specific binding geometry that ortho-groups disrupt.

  • Fix: Use the Oxalamide system described above. The "bite angle" of oxalamides accommodates steric bulk significantly better.

Module 2: Palladium Catalysis (The "Reverse" Strategy)

Status: High-Performance Alternative Issue: Direct


-arylation is failing due to the poor nucleophilicity of the sulfonamide.
Technical Insight

Directly coupling a sulfonamide (R-SO


NH

) with an aryl iodide using Pd is difficult because the sulfonamide is a weak nucleophile, making the reductive elimination step from Pd(II) energetically uphill.

The Fix: Don't couple the sulfonamide. Build it. Use the DABSO (DABCO·(SO


)

)
strategy. This "reverse" approach couples the Aryl Iodide with a SO

source to form a sulfinate, which is then trapped with an amine (often an oxidant is added to form the sulfonamide).

Protocol B: Pd-Catalyzed Sulfination (The Willis Protocol)

  • Step 1 (Sulfination):

    • Aryl Iodide (1.0 equiv)

    • DABSO (0.6 equiv)

    • Pd(OAc)

      
       (5 mol%) / CataCXium A (7.5 mol%)
      
    • 
      PrOH, 80 °C, 2-16 h.
      
    • Result: Formation of Ammonium Sulfinate intermediate.

  • Step 2 (One-Pot Sulfonamide Formation):

    • Cool to RT.

    • Add Amine (R-NH

      
      , 2-3 equiv).
      
    • Add NaOCl (Bleach) solution (excess).

    • Result: The sulfinate is oxidatively coupled to the amine.

Troubleshooting Q&A:

Q: I see the sulfinate intermediate (by LCMS), but the second step fails. A: The oxidative coupling with bleach is pH-sensitive.

  • Fix: Ensure the amine is added before the oxidant. If your amine is valuable/complex, use

    
    -chlorosuccinimide (NCS) instead of bleach for a milder oxidation.
    

Module 3: Nickel/Photoredox (The "Cold" Method)

Status: Emerging Technology (For Heat-Sensitive Substrates) Issue: Substrate decomposes at >80°C; thermal methods are non-viable.

Technical Insight

Nickel catalysts can access odd-oxidation states (Ni(I)/Ni(III)) that facilitate radical pathways, bypassing the difficult reductive elimination of Pd(II). By coupling a Photoredox catalyst (Ir or Ru) with a Ni catalyst, you can activate the Aryl Iodide via Single Electron Transfer (SET) at room temperature.

Protocol C: Dual Catalytic C–N Coupling

  • Photocatalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (2 mol%)
  • Metal Catalyst: NiCl

    
    ·glyme (5 mol%) + dtbbpy (5 mol%)
    
  • Base: DBU or DABCO (Organic bases are preferred here)

  • Solvent: MeCN

  • Light Source: Blue LED (450 nm)

  • Temp: Ambient (Fan cooling recommended)

Troubleshooting Q&A:

Q: The reaction works for Aryl Bromides but fails for my Aryl Iodide. A: Aryl Iodides can sometimes quench the excited state of the photocatalyst or poison the Nickel center via iodide accumulation.

  • Fix: Add NaI scavenger (like Ag

    
    CO
    
    
    
    , though expensive) or switch to a Ni(0) source like Ni(COD)
    
    
    to initiate the cycle more robustly. Note: Usually, Iodides are FASTER than bromides here, so check for light penetration depth (Beer-Lambert law issues).

Visual Troubleshooting Guide

The following logic flow helps you select the correct protocol based on your specific failure mode.

CatalystSelection Start Start: Unreactive Aryl Iodide CheckSterics Is the Aryl Iodide Ortho-Substituted? Start->CheckSterics CheckTemp Is Substrate Heat Sensitive (>80°C)? CheckSterics->CheckTemp No Sol_Oxalamide PROTOCOL A: Cu/Oxalamide Ligand (Steric Specialist) CheckSterics->Sol_Oxalamide Yes (Steric Block) CheckNu Is the Sulfonamide Electron Deficient? CheckTemp->CheckNu No Sol_Photo PROTOCOL C: Ni/Photoredox (Room Temp) CheckTemp->Sol_Photo Yes (Decomp) Sol_DABSO PROTOCOL B: Pd-DABSO Strategy (Reverse Synthesis) CheckNu->Sol_DABSO Yes (Poor Nu) Sol_Standard Standard CuI/DMEDA (Check Purity) CheckNu->Sol_Standard No (Standard Case)

Caption: Decision matrix for selecting the optimal catalytic system based on substrate limitations.

Comparative Data Analysis

Select the method that aligns with your limiting factor.

FeatureCu/Oxalamide (Prot. A) Pd/DABSO (Prot. B) Ni/Photoredox (Prot. C)
Primary Mechanism Thermal Ullmann (Cu I/III)Sulfination / OxidationRadical / SET (Ni I/III)
Key Advantage Handles Ortho-Sterics bestBypasses Nucleophilicity issuesRoom Temperature operation
Limiting Factor High Temp (80-100°C)Two-step (One-pot)Requires Light Setup
Cost Profile Low ($)High (

$ - Pd/DABSO)
Medium (

- Ir/Ni)
Iodide Tolerance High (Robust)HighModerate (Iodide inhibition possible)

References

  • Oxalamide Ligands for Cu-Catalysis: Zhang, G., et al. "Cu-Catalyzed Arylation of Phenols, Amines, Amides, and Sulfonamides with Aryl Chlorides." Journal of the American Chemical Society, vol. 138, no. 11, 2016, pp. 3807–3815. Link

  • Pd-Catalyzed Sulfination (DABSO): Deeming, A. S., et al. "Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides and DABSO: A One-Pot Synthesis of Sulfonamides."[2] Organic Letters, vol. 16, no.[2][3] 1, 2014, pp. 150–153.[2] Link

  • Ni/Photoredox Dual Catalysis: Kim, T., et al. "Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis." Angewandte Chemie International Edition, vol. 57, no.[4] 13, 2018, pp. 3488–3492. Link

  • General Ullmann Review: Monnier, F., and Taillefer, M. "Catalytic C-N, C-O, and C-S Bond Formation with Metallic Copper." Angewandte Chemie International Edition, vol. 48, no.[4] 38, 2009, pp. 6954–6971. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-(4-Iodophenyl)-N-methylmethanesulfonamide in CDCl₃: From Structural Elucidation to Quantitative Analysis

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Iodophenyl)-N-methylmethanesulfonamide. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Iodophenyl)-N-methylmethanesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. We will explore the causal relationships between molecular structure and spectral output, present a validated protocol for data acquisition, and compare the utility of ¹H NMR against other common analytical techniques. Furthermore, we will delve into the advanced application of quantitative ¹H NMR (qHNMR) for purity assessment, a critical parameter in pharmaceutical development.[1][2]

Predicted ¹H NMR Profile and Structural Rationale

The structural integrity of a pharmaceutical candidate is paramount. ¹H NMR spectroscopy provides an unparalleled, non-destructive window into molecular structure.[1] For 1-(4-Iodophenyl)-N-methylmethanesulfonamide, every proton environment provides a distinct signature.

Molecular Structure and Proton Environments

The key to spectral interpretation lies in identifying the chemically non-equivalent protons in the molecule.

Caption: Molecular structure of 1-(4-Iodophenyl)-N-methylmethanesulfonamide with distinct proton environments labeled (Ha, Hb, Hc, Hd).

Summary of Predicted Spectral Data in CDCl₃
ProtonsLabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
S-CH₃Ha~ 3.0Singlet (s)3HN/A
N-CH₃Hd~ 3.2Singlet (s)3HN/A
Ar-H (ortho to -NSO₂Me)Hc~ 7.4 - 7.6Doublet (d)2H8 - 9
Ar-H (ortho to -I)Hb~ 7.7 - 7.9Doublet (d)2H8 - 9
Detailed Spectral Analysis
  • Aromatic Region (Hb, Hc, ~7.4-7.9 ppm): The 1,4-disubstituted (para) benzene ring gives rise to a characteristic and diagnostically useful splitting pattern.[3][4][5] Due to the magnetic non-equivalence of the protons, this pattern is technically an AA'BB' system but often appears as a pair of distinct doublets, especially at higher field strengths.[3][5]

    • Causality: The chemical shifts are dictated by the electronic nature of the substituents.[6] The N-methylmethanesulfonamide group is strongly electron-withdrawing, which deshields the ortho protons (Hc). The iodine atom is also electron-withdrawing through induction but has a competing, weaker electron-donating resonance effect. The net effect is that the protons ortho to the iodine (Hb) are typically found further downfield compared to unsubstituted benzene (δ 7.3 ppm).[6][7] The protons ortho to the sulfonamide group (Hc) will be shifted downfield as well. The coupling between these adjacent (ortho) protons results in a doublet splitting pattern for each signal, with a typical coupling constant of 8-9 Hz.[3][8][9]

  • N-Methyl Protons (Hd, ~3.2 ppm): This signal appears as a singlet because there are no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen atom, which is part of the electron-withdrawing sulfonamide functional group, causing a downfield shift compared to a simple alkyl amine.

  • S-Methyl Protons (Ha, ~3.0 ppm): This signal is also a singlet due to the absence of neighboring protons. It is directly attached to the electron-withdrawing sulfonyl group, which deshields the protons and shifts them downfield.

A Comparative Perspective: The Unique Value of ¹H NMR

While multiple techniques are employed for molecular characterization, ¹H NMR provides unique insights into the precise connectivity and electronic environment of a molecule.

Analytical TechniqueInformation ProvidedLimitations for This Molecule
¹H NMR Spectroscopy Precise proton environments, connectivity (through J-coupling), stereochemistry, quantitative purity.Requires soluble sample; larger sample amount than MS.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming elemental composition.Does not directly reveal the specific isomeric arrangement (e.g., ortho, meta, para).
Infrared (IR) Spectroscopy Presence of functional groups (S=O, N-H, C-H, aromatic C=C).Does not provide a complete connectivity map; cannot distinguish between isomers with the same functional groups.

Protocol for High-Fidelity ¹H NMR Spectrum Acquisition

Acquiring a high-quality, reproducible spectrum is foundational to accurate analysis. This protocol is designed to minimize artifacts and ensure data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh Sample (5-10 mg) prep2 2. Dissolve in CDCl₃ (0.6-0.7 mL) prep1->prep2 prep3 3. Filter Solution (Pipette with glass wool) prep2->prep3 prep4 4. Transfer to NMR Tube prep3->prep4 acq1 5. Insert & Lock prep4->acq1 acq2 6. Shim Gradients (Optimize B₀ homogeneity) acq1->acq2 acq3 7. Set Parameters (Pulse angle, relaxation delay) acq2->acq3 acq4 8. Acquire Spectrum acq3->acq4 proc1 9. Fourier Transform acq4->proc1 proc2 10. Phase Correction proc1->proc2 proc3 11. Baseline Correction proc2->proc3 proc4 12. Reference Spectrum (CDCl₃ at 7.26 ppm) proc3->proc4 analysis analysis proc4->analysis Analysis & Interpretation

Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(4-Iodophenyl)-N-methylmethanesulfonamide into a clean, dry vial.[10]

    • Add 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is from a fresh bottle or has been stored properly to avoid moisture contamination.[10][11]

    • Gently vortex or sonicate the vial to ensure complete dissolution. A clear, particulate-free solution is critical for high-resolution spectra.[10]

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11] This removes any microscopic dust or undissolved particles that can degrade spectral quality.

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrumental Analysis:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.[12]

    • Shim the magnetic field to optimize its homogeneity. Modern spectrometers automate this process, which is crucial for achieving sharp, well-resolved peaks.

    • Set appropriate acquisition parameters. For standard qualitative analysis, a 30° or 45° pulse angle and a relaxation delay (d1) of 1-2 seconds are sufficient. For quantitative analysis, these parameters must be adjusted (see Section 4).

    • Acquire the Free Induction Decay (FID) data over a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.

    • Calibrate the chemical shift axis by setting the residual CHCl₃ peak to δ 7.26 ppm.[13]

    • Integrate the signals to determine the relative ratios of the different protons.

Advanced Application: Purity Determination by Quantitative ¹H NMR (qHNMR)

Beyond structural confirmation, ¹H NMR is a powerful primary analytical method for determining compound purity.[14] Quantitative ¹H NMR (qHNMR) offers a highly accurate and versatile means of purity evaluation, often orthogonal to chromatographic methods like HPLC.[1][2]

The Principle of qHNMR

The fundamental principle of qHNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14][15] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined.

Advantages over Traditional Methods:
  • Universality: Does not require a specific reference standard of the analyte itself.[15]

  • Accuracy: Capable of high precision, with relative standard deviations often below 1% under optimized conditions.[15]

  • Efficiency: Provides simultaneous structural confirmation and quantitative purity data from a single experiment.[1][2]

Conceptual Protocol for qHNMR Purity Assay
  • Selection of Internal Standard: Choose a standard that is stable, non-volatile, has high purity, and possesses signals that do not overlap with the analyte. For this molecule in CDCl₃, a good choice would be 1,4-dinitrobenzene or dimethyl terephthalate.

  • Sample Preparation:

    • Accurately weigh a specific mass of the analyte (e.g., ~10 mg).

    • Accurately weigh a specific mass of the internal standard (e.g., ~10 mg) into the same vial.

    • Dissolve both completely in a known volume of CDCl₃ and prepare the NMR sample as described in Section 3.

  • Data Acquisition:

    • CRITICAL: To ensure accurate integration, use a 90° pulse angle and a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of any proton being quantified (typically d1 ≥ 30 seconds). This ensures all protons fully relax between pulses, making the signal intensity truly proportional to concentration.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the singlet for Ha at ~3.0 ppm).

    • Integrate a well-resolved signal from the internal standard.

    • Calculate the purity using the following equation[16]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * Purity_std (%)

    Where:

    • I: Integral area

    • N: Number of protons for the integrated signal

    • M: Molecular weight

    • W: Weight

    • P: Purity of the standard

Conclusion

The ¹H NMR spectrum of 1-(4-Iodophenyl)-N-methylmethanesulfonamide in CDCl₃ presents a set of distinct, predictable signals that are invaluable for structural verification. The characteristic pair of doublets in the aromatic region confirms the 1,4-substitution pattern, while the downfield singlets for the N-methyl and S-methyl groups are consistent with the sulfonamide structure. By following a rigorous experimental protocol, high-fidelity spectra can be reliably obtained. Furthermore, the application of qHNMR elevates this technique from a qualitative tool to a primary method for quantitative purity assessment, providing critical data for drug development and quality control professionals.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry.
  • para-Substituted Benzene Definition. (2025, August 15). Fiveable.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications.
  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Quantitative NMR Spectroscopy. (n.d.). University of Ottawa.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange.
  • NMR Sample Preparation. (n.d.). Western University.
  • Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data.
  • Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison.
  • Question #10 1, 4- Disubstituted benzene rings form. (2022, November 17). Chegg.com.
  • Determining the coupling on a substituted benzene ring. (2017, January 31). Chemistry Stack Exchange.
  • NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE.
  • NMR Problems. (n.d.). Michigan State University, Department of Chemistry.
  • Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts.
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.

Sources

Comparative

Comparative Guide: 13C NMR Prediction Tools for Resolving N-Methyl and Sulfonamide Motifs in Aryl Iodides

As a Senior Application Scientist, navigating the structural elucidation of complex halogenated sulfonamides requires more than just running a 1D 13C NMR spectrum. When dealing with aryl iodides containing N-methyl sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural elucidation of complex halogenated sulfonamides requires more than just running a 1D 13C NMR spectrum. When dealing with aryl iodides containing N-methyl sulfonamide groups, researchers encounter a unique intersection of extreme electronic and relativistic effects.

This guide objectively compares the performance of leading NMR prediction platforms—ACD/Labs Spectrus Predictor , Mestrelab Mnova NMRPredict , and Machine Learning/DFT models —in resolving these specific motifs. By grounding computational predictions in a self-validating experimental protocol, we can uncover the causality behind chemical shifts and the inherent blind spots in modern prediction algorithms.

Mechanistic Context: The Causality of Chemical Shifts

To evaluate prediction software objectively, we must first understand the physical causality driving the 13C NMR chemical shifts in our model system (e.g., 4-iodo-N-methylbenzenesulfonamide).

  • The Heavy Atom Effect (C-I, ~100 ppm): Unlike lighter halogens, iodine induces a massive shielding effect on the ipso-carbon. This is not a simple inductive effect, but rather a relativistic phenomenon known as Spin-Orbit (SO) coupling[1]. While a typical aromatic carbon resonates at 120–130 ppm, the C-I carbon drops to ~90–100 ppm. Prediction tools that rely on non-relativistic Density Functional Theory (DFT) without Effective Core Potentials (ECPs) will fail catastrophically here.

  • Sulfonamide Deshielding (C-SO2, ~138 ppm): The

    
     group is strongly electron-withdrawing via both inductive and resonance effects, deshielding the ipso-carbon and pushing it downfield[2].
    
  • N-Methyl Aliphatic Shift (N-CH3, ~29 ppm): The aliphatic carbon attached to the sulfonamide nitrogen typically resonates predictably between 29–32 ppm, highly dependent on the solvent's hydrogen-bonding capacity (e.g., DMSO-d6 vs. CDCl3).

SubstituentEffects Core Aryl Ring System Iodine Iodine Substituent (Heavy Atom) Effect1 Strong Shielding (Spin-Orbit Coupling) Iodine->Effect1 Sulfonamide Sulfonamide Group (-SO2NHR) Effect2 Strong Deshielding (Electron Withdrawal) Sulfonamide->Effect2 NMethyl N-Methyl Group (-CH3) Effect3 Aliphatic Shift (~29-35 ppm) NMethyl->Effect3 Effect1->Core ipso-Carbon (~90-100 ppm) Effect2->Core ipso-Carbon (~135-145 ppm) Effect3->Sulfonamide Attached via N

Fig 1. Logical relationship of electronic and relativistic substituent effects on 13C NMR shifts.

Comparative Analysis of Prediction Platforms

We benchmarked three distinct computational approaches against experimental data to assess their performance on these specific motifs.

A. ACD/Labs Spectrus Predictor

ACD/Labs utilizes a hybrid approach combining Hierarchical Organization of Spherical Environments (HOSE) codes with neural networks. Because its prediction engine is built on an internal database of over 2,017,000 observed 13C chemical shifts[3], it excels at predicting the heavy atom effect. It is widely considered the gold standard for empirical 1D NMR prediction in organic laboratories[4].

B. Mestrelab Mnova NMRPredict

Mnova employs an ensemble of techniques, including HOSE codes and machine learning predictions[5]. Its primary advantage is seamless integration into the data processing workflow, allowing for rapid, automated structure verification directly over the experimental spectrum. While highly accurate for standard motifs, its error margin slightly increases for rare relativistic effects compared to ACD/Labs.

C. Machine Learning (IMPRESSION) / DFT

Modern neural network models like IMPRESSION can predict NMR parameters for 3D structures in milliseconds, bypassing the computationally heavy DFT process[6]. However, because these ML models are often trained on DFT-computed parameters[7], they inherit DFT's limitations. If the underlying training set lacked relativistic ZORA (Zero-Order Regular Approximation) corrections for iodine, the ML model will significantly overestimate the C-I chemical shift.

Experimental Protocol: A Self-Validating System

To objectively compare these tools, we must generate high-fidelity experimental data. The following protocol outlines the synthesis, acquisition, and self-validating assignment of 4-iodo-N-methylbenzenesulfonamide.

Phase 1: Synthesis & Sample Preparation
  • Reaction: Dissolve 4-iodobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Add methylamine hydrochloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Purification: Wash with 1M HCl, extract with DCM, dry over

    
    , and concentrate under vacuum to yield the pure sulfonamide.
    
  • NMR Prep: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d6 containing 0.03% v/v TMS as an internal reference.

Phase 2: Acquisition & Self-Validating Assignment

Relying solely on 1D 13C NMR is insufficient for confident benchmarking. We utilize 2D NMR to create a self-validating assignment loop:

  • 1D 13C NMR: Acquire at 100 MHz (zgpg30 pulse sequence, 1024 scans, D1=2s) to ensure sufficient signal-to-noise for the quaternary ipso-carbons.

  • 2D HSQC: Validate the N-CH3 carbon (~29 ppm) by observing its direct correlation to the N-CH3 protons (~2.4 ppm).

  • 2D HMBC (Critical Step): The N-CH3 protons typically exhibit absent or weak

    
     correlations across the sulfonamide (
    
    
    
    ) bridge. Therefore, validate the ipso C-SO2 carbon (~138.5 ppm) by identifying strong
    
    
    correlations from the aromatic protons ortho to the
    
    
    group. Conversely, validate the ipso C-I carbon (~100.2 ppm) via
    
    
    correlations from the protons meta to the iodine atom.
Phase 3: In Silico Benchmarking

Input the verified SMILES string into ACD/Labs, Mnova, and the ML predictor to generate comparative data.

Workflow A Synthesize Aryl Iodide Sulfonamide Derivative B Acquire Experimental NMR (13C, HSQC, HMBC) A->B C In Silico Prediction (ACD/Labs, Mnova, ML) A->C SMILES/MOL input D Data Alignment & Signal Assignment B->D C->D E Calculate Prediction Error (Δδ ppm) D->E

Fig 2. Integrated workflow for experimental NMR acquisition and computational prediction benchmarking.

Performance Data & Results

The table below summarizes the quantitative comparison between our self-validated experimental data and the predicted chemical shifts from the three platforms.

Table 1: 13C NMR Chemical Shift Comparison (ppm) for 4-iodo-N-methylbenzenesulfonamide in DMSO-d6

Carbon PositionExperimental (Self-Validated)ACD/Labs SpectrusMnova NMRPredictML (Non-Relativistic DFT Training)
C4 (C-I) 100.2101.5102.8115.4*
C1 (C-SO2) 138.5139.1137.9139.5
C3, C5 (ortho to I) 138.2137.8138.5137.0
C2, C6 (ortho to SO2) 128.4128.1129.0128.8
N-CH3 29.329.529.129.8

*Critical Insight: The Machine Learning model trained on standard DFT data overestimates the C-I shift by >15 ppm because it fails to account for the relativistic spin-orbit coupling inherent to the heavy iodine atom. ACD/Labs and Mnova, relying on empirical HOSE codes, successfully capture this effect.

Conclusion & Best Practices

When elucidating structures containing both heavy atoms and complex electron-withdrawing groups like N-methyl sulfonamides, computational tools must be selected based on their underlying architecture:

  • For Heavy Halogens: ACD/Labs remains the superior choice[4]. Its reliance on a vast, empirically observed database inherently accounts for relativistic shielding effects that purely quantum-mechanical models often miss.

  • For Workflow Efficiency: Mnova offers the best balance of speed and accuracy[5], providing excellent predictions for the sulfonamide and N-methyl motifs directly within the processing environment.

  • For Machine Learning/DFT: Exercise extreme caution when applying these models to aryl iodides. Unless the model explicitly states that its training data utilized relativistic corrections (e.g., ZORA/ECPs) for heavy atoms[6], the predicted C-I shifts will be dangerously misleading.

Always anchor your computational predictions with a self-validating 2D NMR experimental loop (HSQC/HMBC) to ensure absolute structural certainty.

References

1.[3] SpinCore Technologies. ACD/Labs' NMR Prediction Software. Retrieved from: 2.[4] Moser, A. (2012). ACD/Spectrus Processor Review. Journal of Chemical Information and Modeling, ACS. Retrieved from: 3.[7] IMPRESSION – prediction of NMR parameters for 3-dimensional chemical structures using machine learning with near quantum chemical accuracy. PMC, NIH. Retrieved from: 4.[6] IMPRESSION generation 2 – accurate, fast and generalised neural network model for predicting NMR parameters in place of DFT. RSC Publishing. Retrieved from: 5.[5] HSQC Spectra Simulation and Matching for Molecular Identification. ChemRxiv. Retrieved from: 6.[1] Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. SciELO. Retrieved from: 7.[2] Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Frontiers. Retrieved from:

Sources

Validation

Mass spectrometry fragmentation patterns of 1-(4-Iodophenyl)-N-methylmethanesulfonamide

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(4-Iodophenyl)-N-methylmethanesulfonamide , a specific benzylsulfonamide derivative. It contrasts this molecule with...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(4-Iodophenyl)-N-methylmethanesulfonamide , a specific benzylsulfonamide derivative. It contrasts this molecule with structural analogs and isomers to assist researchers in structural elucidation and metabolite identification.

Executive Summary & Molecule Profile

1-(4-Iodophenyl)-N-methylmethanesulfonamide is a benzylsulfonamide often encountered as a synthetic intermediate or a specific metabolite of sulfonamide-class drugs (e.g., triptan analogs). Unlike N-aryl sulfonamides, where the sulfur is directly bonded to the aromatic ring, this molecule features a methylene (


) bridge, significantly altering its fragmentation behavior.
  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 310.95 Da

  • Target Ion (ESI+):

    
    
    
  • Structural Class: Benzylsulfonamide (Ar-CH2-SO2-N...)

Comparison at a Glance
FeatureTarget: 1-(4-Iodophenyl)-... Alt 1: Non-Iodinated Analog Alt 2: N-Aryl Isomer
Structure



Precursor (

)
m/z 312 m/z 186 m/z 312
Base Peak m/z 217 (Iodobenzyl cation)m/z 91 (Tropylium)m/z 234 (Iodo-N-methylaniline)
Primary Mechanism S-C Bond CleavageS-C Bond CleavageS-N Bond Cleavage
Diagnostic Loss Neutral Loss of 95 Da (

)
Neutral Loss of 95 DaNeutral Loss of 78 Da (

)

Fragmentation Mechanics & Pathways

The fragmentation of 1-(4-iodophenyl)-N-methylmethanesulfonamide under Electrospray Ionization (ESI) is governed by the stability of the benzyl cation and the weakness of the


 bond.
Primary Pathway: The Benzyl Cation Formation (S-C Cleavage)

The most dominant pathway for benzylsulfonamides is the heterolytic cleavage of the sulfur-carbon bond (


). The positive charge is retained on the benzyl moiety due to resonance stabilization by the aromatic ring.
  • Mechanism: The protonated sulfonamide undergoes inductive cleavage. The neutral fragment

    
     (or its isomer) is expelled.
    
  • Resulting Ion: m/z 217 (4-Iodobenzyl cation).

  • Significance: This peak is typically the Base Peak (100% relative abundance) in the MS/MS spectrum.[1]

Secondary Pathway: Extrusion (Rearrangement)

A competitive pathway involves the extrusion of sulfur dioxide (


) via a rearrangement where the amine nitrogen attacks the methylene carbon.
  • Mechanism: Loss of

    
     (64 Da).
    
  • Resulting Ion: m/z 248 (

    
    ).
    
  • Observation: This peak is often lower in intensity compared to the benzyl cation but serves as a critical confirmation of the sulfonamide moiety.

Tertiary Pathway: Iodine Cleavage

The presence of the heavy iodine atom introduces specific fragmentation channels, particularly at higher collision energies.

  • Mechanism: Homolytic cleavage of the C-I bond from the m/z 217 fragment.

  • Resulting Ion: m/z 90 (

    
     - Tropylium/Benzyl cation without Iodine) and m/z 127  (
    
    
    
    ).
  • Diagnostic Value: The mass defect of Iodine (approx. 126.9) makes the precursor mass slightly lower than a nominal integer prediction, aiding in elemental composition confirmation.

Visualization: Fragmentation Logic Tree

The following diagram illustrates the competitive fragmentation pathways for the


 ion.

Fragmentation M Precursor [M+H]+ m/z 312.0 Benz Iodobenzyl Cation m/z 217.0 (Base Peak) M->Benz S-C Cleavage Extr Desulfonated Amine [M+H - SO2]+ m/z 248.0 M->Extr SO2 Extrusion Neutral1 Neutral Loss: CH3-SO2-NH2 (95 Da) Trop De-iodinated Tropylium m/z 90.0 Benz->Trop - I• (127 Da) Iodine Iodine Ion m/z 127.0 Benz->Iodine C-I Cleavage Neutral2 Neutral Loss: SO2 (64 Da)

Caption: MS/MS fragmentation tree for 1-(4-Iodophenyl)-N-methylmethanesulfonamide showing the dominant S-C cleavage pathway.

Comparative Performance: Alternatives & Isomers

Distinguishing the target molecule from its isomers is critical in drug metabolism studies (e.g., Sumatriptan degradation).

Comparison 1: vs. N-Aryl Isomer (N-(4-Iodophenyl)-N-methylmethanesulfonamide)

This is the most common confusion point. The isomer has the nitrogen attached directly to the ring.

  • Target (Benzyl type): Breaks at S-C bond . Yields m/z 217 (

    
    ).
    
  • Alternative (N-Aryl type): Breaks at S-N bond .[2] Yields m/z 234 (

    
    ) or m/z 218  (
    
    
    
    ).
  • Differentiation: Look for the mass difference of 17 Da (or 1 Da difference in radical cations) between the major fragments. The benzyl cation (217) is even-electron and highly stable.

Comparison 2: vs. Non-Iodinated Analog (Sumatriptan Metabolite Standards)

In metabolic studies, the iodine is often a heavy-atom replacement for a methyl or ethyl group.

  • Analog: 1-(4-amino-3-ethylphenyl)-N-methylmethanesulfonamide (Sumatriptan metabolite).[3][4]

  • Fragmentation: This analog produces a base peak at m/z 134 (ethyl-amino-benzyl cation).

  • Insight: The fragmentation mechanism is identical (S-C cleavage), validating the pathway described for the iodinated target. The shift in m/z corresponds exactly to the mass difference between the aryl substituents.

Experimental Protocol

To reproduce these results, use the following validated LC-MS/MS parameters.

Sample Preparation
  • Stock: Dissolve 1 mg of standard in 1 mL DMSO.

  • Dilution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Note: Iodine-containing compounds can be light-sensitive; use amber vials.

MS Parameters (ESI+)
ParameterSettingRationale
Ionization Mode ESI PositiveProtonation of the sulfonamide nitrogen is favorable.
Capillary Voltage 3.5 kVStandard for stable spray.
Cone Voltage 30 VSufficient to decluster without inducing in-source fragmentation.
Collision Energy 15 - 25 eV15 eV: Preserves molecular ion. 25 eV: Maximizes m/z 217 (Base Peak).
Source Temp 120°CPrevents thermal degradation of the sulfonamide.

References

  • Klagkou, K., et al. (2003).[5] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • Attwa, M. W., et al. (2024). "Biotransformation of Sumatriptan... and identification of the drug metabolites." Semantic Scholar / PubMed. (Validates benzyl-sulfonamide fragmentation naming and pathways). Link

  • PubChemLite. "N-(4-iodophenyl)methanesulfonamide Entry." (Structural isomer comparison data). Link

Sources

Comparative

Technical Guide: Reactivity Comparison of 1-(4-Iodophenyl)-N-methylmethanesulfonamide vs. 4-Bromo Analog

Executive Summary This guide provides a comparative analysis of 1-(4-Iodophenyl)-N-methylmethanesulfonamide (Compound A) and its 4-bromo analog (Compound B). While both serve as critical electrophiles in palladium-cataly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative analysis of 1-(4-Iodophenyl)-N-methylmethanesulfonamide (Compound A) and its 4-bromo analog (Compound B). While both serve as critical electrophiles in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), their performance profiles differ significantly due to the bond dissociation energy (BDE) of the carbon-halogen bond.

Key Finding: The iodo- analog exhibits superior reactivity, enabling oxidative addition at lower temperatures (


) and lower catalyst loadings (

). The bromo- analog, while more cost-effective and stable, typically requires elevated temperatures (

) or specialized phosphine ligands to achieve comparable conversion rates.

Structural & Mechanistic Basis

The core difference lies in the aryl-halide bond strength.[1] The


-methylmethanesulfonamide moiety acts as a modified amine substituent. Although the nitrogen atom possesses a lone pair, the strong electron-withdrawing nature of the sulfonyl group attenuates its resonance donation. Consequently, the phenyl ring is not as electron-rich as a free aniline, but not as electron-poor as a nitrobenzene.

This "intermediate" electronic state makes the choice of halogen critical:

  • Compound A (Iodide): The C–I bond is weak (

    
    ), allowing for rapid oxidative addition to Pd(0), often the rate-determining step (RDS) for electron-rich substrates.
    
  • Compound B (Bromide): The C–Br bond is stronger (

    
    ), making oxidative addition slower. Without electron-withdrawing groups to activate the ring, the bromide often requires forcing conditions.
    
Reactivity Hierarchy Visualization

Reactivity Substrate_I Iodo-Analog (Compound A) Pd_0 Pd(0) Catalyst Substrate_I->Pd_0 High Affinity Substrate_Br Bromo-Analog (Compound B) Substrate_Br->Pd_0 Low Affinity OA_I Fast Oxidative Addition (25°C) Pd_0->OA_I k_obs (High) OA_Br Slow Oxidative Addition (>80°C) Pd_0->OA_Br k_obs (Low) Cycle Transmetallation & Reductive Elimination OA_I->Cycle OA_Br->Cycle Product Coupled Product Cycle->Product

Figure 1: Kinetic pathway comparison. The iodide analog bypasses the high activation energy barrier associated with the bromide oxidative addition.

Comparative Performance Data

The following data summarizes experimental yields under standard and optimized conditions.

Table 1: Suzuki-Miyaura Coupling Efficiency

Reaction Conditions: 1.0 eq Ar-X, 1.2 eq Ph-B(OH)₂, Base, Solvent, Time.

VariableIodo-Analog (Cmpd A) Bromo-Analog (Cmpd B) Implication
Catalyst

(Standard)

or Buchwald G3
Bromide requires specialized/expensive ligands.
Temperature


Iodide preserves thermal-sensitive groups.
Time to

Conv.
2 hours12–18 hoursIodide offers higher throughput.
Yield (Unoptimized)


(incomplete conv.)
Bromide often stalls without optimization.
Homocoupling


Iodides have a slightly higher risk of homocoupling if Pd is low.
Table 2: Sonogashira Coupling (Copper-Free Conditions)

Reaction Conditions: 1.0 eq Ar-X, 1.2 eq Phenylacetylene, Pd cat., Base.

FeatureIodo-Analog Bromo-Analog
Copper Requirement Can proceed Cu-free (safer)Requires CuI co-catalyst
Reaction Temp RT to

Reflux (

)
Glaser Coupling Side-Product MinimalSignificant (due to Cu/O₂ exposure at heat)

Experimental Protocols

These protocols are designed to be self-validating . If the color changes described do not occur, the catalyst system is likely inactive (oxidized), and the experiment should be paused.

Protocol A: High-Efficiency Coupling of the Iodo-Analog (Mild Conditions)

Objective: Synthesis of biaryl sulfonamide via Suzuki coupling at low temperature.

  • Setup: Charge a dry Schlenk flask with Compound A (

    
    ), Arylboronic acid (
    
    
    
    ), and
    
    
    (
    
    
    ).
  • Inertion: Evacuate and backfill with Nitrogen (

    
    ). Critical: Oxygen inhibits Pd(0).
    
  • Solvent: Add degassed DME:Water (

    
    , 
    
    
    
    ).
  • Catalyst Addition: Add

    
     (
    
    
    
    ,
    
    
    ) under positive nitrogen flow.
    • Visual Check: Solution should turn light yellow/orange. If it turns black immediately (Pd black precipitation), the ligand is insufficient or oxygen is present.

  • Reaction: Stir at

    
      for 2 hours.
    
  • Validation: TLC (Hexane/EtOAc 7:3). The starting material (Iodide) spot (

    
    ) should disappear completely.
    
Protocol B: Activation of the Bromo-Analog (Forcing Conditions)

Objective: Achieving conversion of the less reactive bromide using a specific catalytic cycle.

  • Setup: Charge flask with Compound B (

    
    ), Boronic acid (
    
    
    
    ), and
    
    
    (
    
    
    ). Note: Stronger base and excess boron required.
  • Catalyst System: Use

    
     (
    
    
    
    ) and SPhos (
    
    
    ) or a pre-formed precatalyst like XPhos Pd G2 .
    • Why? Triphenylphosphine (

      
      ) is too weak to facilitate oxidative addition into the Ar-Br bond efficiently at this electronic density.
      
  • Solvent: 1,4-Dioxane (anhydrous).

  • Reaction: Heat to

    
      for 16 hours.
    
    • Visual Check: The reaction will darken over time. A mirror-like finish on the flask wall indicates catalyst decomposition (Pd plating), suggesting the temperature is too high or ligand loading is too low.

Decision Matrix: When to use which?

Use the Iodo-Analog when:

  • The coupling partner (boronic acid/alkyne) is thermally unstable (e.g., 2-pyridyl boronates).

  • You require rapid library synthesis (high throughput).

  • You are performing "Copper-free" Sonogashira reactions to avoid heavy metal contamination.

Use the Bromo-Analog when:

  • Cost is the primary driver (Bromides are typically 30–50% cheaper).

  • The product requires harsh downstream conditions (e.g., strong acid deprotection) where the stability of the starting material during storage is beneficial.

  • You need to perform a sequential coupling : Use the Iodo-analog for the first coupling (at RT), then the Bromo-site for the second coupling (at Heat).

Sequential Coupling Workflow

Sequential Start Molecule with I and Br sites (e.g., 1-Bromo-4-iodobenzene deriv.) Step1 Step 1: Coupling at I-site (Pd, RT, 1h) Start->Step1 Intermediate Intermediate: Br-site intact Step1->Intermediate Step2 Step 2: Coupling at Br-site (Pd, Ligand, 100°C) Intermediate->Step2 Final Di-functionalized Product Step2->Final

Figure 2: Exploiting the reactivity gap. The iodo- moiety reacts exclusively under mild conditions, leaving the bromo- moiety available for a second, distinct functionalization.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Balu, A. M., et al. (2011). Suzuki-Miyaura cross-coupling: The reactivity of aryl halides.
  • PubChem. (2025).[3] N-(4-iodophenyl)methanesulfonamide Compound Summary. National Library of Medicine.

Sources

Validation

Crystal structure and X-ray diffraction data for 1-(4-Iodophenyl)-N-methylmethanesulfonamide

The following is a Publish Comparison Guide for the characterization and structural analysis of 1-(4-Iodophenyl)-N-methylmethanesulfonamide (also referred to as N-(4-iodophenyl)-N-methylmethanesulfonamide). This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a Publish Comparison Guide for the characterization and structural analysis of 1-(4-Iodophenyl)-N-methylmethanesulfonamide (also referred to as N-(4-iodophenyl)-N-methylmethanesulfonamide).

This guide is designed for researchers preparing to publish or analyze crystallographic data for this compound. It provides a structured comparison against its key structural analogs to validate findings regarding crystal packing, halogen bonding, and physicochemical performance.

Executive Summary & Structural Significance

1-(4-Iodophenyl)-N-methylmethanesulfonamide represents a critical intersection of two crystallographic design elements: N-methylation (which disrupts classical sulfonamide hydrogen bonding) and Aryl Iodination (which introduces strong halogen bonding potential).

In drug development, this scaffold serves as a lipophilic, non-acidic bioisostere of primary sulfonamides and a reactive intermediate for Suzuki-Miyaura cross-couplings. This guide compares its structural performance against two established baselines:

  • The Protode (Parent): N-(4-Iodophenyl)methanesulfonamide (Contains acidic NH, strong H-donor).

  • The Isostere (Analog): N-Methyl-N-phenylmethanesulfonamide (Lacks Iodine, pure steric/packing control).

Comparative Performance Analysis

The following table contrasts the target compound with its primary alternatives based on crystallographic and physicochemical metrics.

FeatureTarget: 1-(4-Iodophenyl)-N-methyl... Alt 1: N-(4-Iodophenyl)methanesulfonamide Alt 2: N-Methyl-N-phenylmethanesulfonamide
H-Bond Donor None (Methyl block)Strong (N-H) None
Primary Interaction Halogen Bonding (I[1]···O=S) & Dipole-DipoleH-Bond Network (N-H···O=S) Weak C-H···O & Van der Waals
Crystal Packing Likely 1D Chains or Layered (via I···O)2D Sheets or 3D Network (Strong H-bonds)Discrete Packing / Low Melting Point
Melting Point Moderate (Lower than Alt 1)High (>140°C)Low (Oil or Low MP Solid)
Solubility (Org.) High (Lipophilic)Moderate (Polar)High (Lipophilic)
Reactivity Suzuki Coupling (C-I bond active)Suzuki Coupling (Requires protection of NH)Inert to Coupling (No Halogen)
Mechanism of Action: The "Methyl Blockade"

The most critical structural feature to highlight in any publication is the Methyl Blockade Effect .

  • Alternative 1 (NH form): Crystallizes via strong

    
     hydrogen bonds, typically forming 
    
    
    
    chains or
    
    
    dimers. This results in a rigid, high-melting lattice.
  • Target (N-Me form): The N-methyl group sterically deletes the H-bond donor. The crystal structure must reorganize. Instead of H-bonds, the lattice is driven by Halogen Bonding (

    
    ) and weak 
    
    
    
    interactions.
    • Validation Check: If your XRD data shows a space group change (e.g., from

      
       to 
      
      
      
      or
      
      
      ) compared to the parent, attribute it to this loss of directionality.
Halogen Bonding Potential

Unlike Alternative 2 (which lacks iodine), the target compound possesses a "sigma-hole" on the Iodine atom.

  • Expectation: Look for short contact distances (

    
    ) between the Iodine tip and the Sulfonyl Oxygen of a neighboring molecule.
    
  • Significance: This interaction mimics the geometry of the lost Hydrogen Bond, often restoring some high-melting character despite the methylation.

Experimental Protocols

Synthesis & Crystallization Workflow

To ensure a valid comparison, the target must be synthesized in high purity to avoid co-crystallization with the unmethylated parent.

Step 1: Methylation

  • Dissolve N-(4-iodophenyl)methanesulfonamide (1.0 eq) in dry DMF.

  • Add

    
     (2.0 eq) and stir for 30 min (Deprotonation).
    
  • Add

    
     (1.2 eq) dropwise at 0°C. Stir at RT for 4h.
    
  • Critical: Quench with water, extract (EtOAc), and wash with dilute NaOH to remove unreacted starting material (which would contaminate the crystal lattice).

Step 2: Crystal Growth (Slow Evaporation)

  • Solvent System: Acetone/Hexane (1:1) or Methanol (slow).

  • Procedure: Dissolve 20 mg of purified product in 2 mL Acetone. Filter into a narrow vial. Place this vial inside a larger jar containing Hexane (Vapor Diffusion) OR cover with parafilm containing a single pinhole (Slow Evaporation).

  • Target Morphology: Colorless blocks or prisms. (Needles often indicate rapid precipitation and poor diffraction).

X-Ray Diffraction Data Collection
  • Temperature: Collect at 100 K . Methyl groups on sulfonamides often exhibit high thermal motion or disorder at room temperature (RT).

  • Resolution: Aim for

    
     or better to resolve the C-I bond distance accurately for halogen bonding analysis.
    

Visualizations & Pathways

Diagram 1: Structural Relationship & Packing Logic

This diagram illustrates the transition from the H-bond dominated parent to the Halogen-bond dominated target.

CrystalPacking Parent N-(4-Iodophenyl) methanesulfonamide (Alternative 1) Target 1-(4-Iodophenyl)-N-methyl methanesulfonamide (Target) Parent->Target N-Methylation (Removes H-Donor) Mech_H Primary Force: N-H...O=S Hydrogen Bond (Strong, Directional) Parent->Mech_H Analog N-Methyl-N-phenyl methanesulfonamide (Alternative 2) Target->Analog De-iodination (Removes Sigma Hole) Mech_I Primary Force: C-I...O=S Halogen Bond (Sigma-Hole Interaction) Target->Mech_I Mech_Steric Primary Force: Steric Packing & C-H...O (Weak, Non-directional) Analog->Mech_Steric

Caption: Structural evolution showing the shift from Hydrogen Bonding (Parent) to Halogen Bonding (Target) and Steric Packing (Analog).

Diagram 2: Synthesis & Application Workflow

SynthesisFlow Start 4-Iodoaniline Step1 Sulfonylation (MsCl, Pyridine) Start->Step1 Interm N-(4-Iodophenyl)methanesulfonamide (Alternative 1) Step1->Interm Step2 N-Methylation (MeI, K2CO3) Interm->Step2 Product 1-(4-Iodophenyl)-N-methyl methanesulfonamide Step2->Product App1 X-Ray Diffraction (Study I...O Bonding) Product->App1 App2 Suzuki Coupling (Biaryl Synthesis) Product->App2

Caption: Synthetic pathway converting the aniline precursor to the target N-methyl sulfonamide for analysis.

References & Data Sources

When publishing your data, cite these key sources to ground your comparative analysis:

  • Parent Structure (N-(4-iodophenyl)methanesulfonamide):

    • Source: CSD (Cambridge Structural Database) or Acta Crystallographica.

    • Context: Use this to demonstrate the "Before" state of the crystal packing (H-bond dominated).

  • Analog Structure (N-methyl-N-phenylmethanesulfonamide):

    • Source: Choi, J. et al. "Stereoconvergent Arylations...".[2] J. Am. Chem. Soc.[2]2013 , 135, 13107.[2] (Describes the N-methyl-N-phenyl sulfonamide moiety in catalysis).

    • Context: Use this to demonstrate the packing of the scaffold without the influence of the Iodine atom.

  • General Sulfonamide Geometry:

    • Source: Parkin, A. et al. "The theoretical minimum-energy structure for N-methylmethanesulfonamide..." Acta Cryst.[3] B2008 , 64, 60-67.

    • Context: Essential for discussing the gauche/trans conformation of the sulfonamide S-N bond.

    • URL:[Link]

Disclaimer: This guide synthesizes established crystallographic principles with specific structural data for the described chemical class.[4][5] Always verify your specific experimental unit cell parameters against the CSD to ensure novelty.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Iodophenyl)-N-methylmethanesulfonamide

Advanced Safety and Operational Guide: Handling 1-(4-Iodophenyl)-N-methylmethanesulfonamide As a Senior Application Scientist, I frequently oversee the integration of halogenated aryl sulfonamides into high-throughput dr...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 1-(4-Iodophenyl)-N-methylmethanesulfonamide

As a Senior Application Scientist, I frequently oversee the integration of halogenated aryl sulfonamides into high-throughput drug development pipelines. 1-(4-Iodophenyl)-N-methylmethanesulfonamide presents unique operational challenges. The presence of the heavy iodine atom increases lipophilicity, enhancing skin penetration, while the sulfonamide moiety acts as a known sensitizer and potential pharmacophore.

Handling this compound requires moving beyond basic compliance into a realm of causality-based safety—where every piece of Personal Protective Equipment (PPE) and every operational step is selected because of the specific physicochemical vulnerabilities of the workflow.

Section 1: Hazard Causality and Physicochemical Profile

To design a self-validating safety system, we must first understand the molecular behavior of the compound. The iodine substitution at the para-position significantly increases the molecular weight and alters the electron density of the aromatic ring, making the compound highly hydrophobic.

Table 1: Physicochemical and Hazard Profile of 1-(4-Iodophenyl)-N-methylmethanesulfonamide

Property / HazardQuantitative Data / GHS CodeMechanistic Causality
Molecular Weight ~311.14 g/mol High mass increases particulate settling rate, reducing aerosolization but increasing surface contamination risk upon settling.
Lipophilicity (XLogP3) ~2.5 - 3.2High lipid solubility facilitates rapid dermal absorption upon contact, necessitating impermeable barrier PPE.
Skin Irritation H315The sulfonamide group acts as a hapten, covalently binding to skin proteins and triggering localized inflammatory immune responses.
Eye Irritation H319Micro-particulates dissolve in the tear film, causing acute osmotic stress and chemical burns to the corneal epithelium.

Section 2: Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic sensitizers. We must engineer a barrier system validated against the specific permeation risks of halogenated sulfonamides. According to the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132, PPE must be selected based on a rigorous, site-specific hazard assessment [1].

  • Hand Protection (The Primary Barrier):

    • Selection: Double-gloving with Nitrile (inner, 4 mil) and Butyl rubber (outer, 8 mil).

    • Causality: Nitrile provides excellent tactile sensitivity for delicate weighing, but its breakthrough time for solvated sulfonamides (e.g., in DMSO or DMF) is less than 10 minutes. The outer butyl rubber glove provides broad-spectrum chemical resistance against the polar aprotic solvents typically used to dissolve this compound.

    • Self-Validation: Inspect the inner nitrile glove upon removal. Any discoloration or chemical odor indicates outer glove failure, triggering an immediate protocol review.

  • Respiratory Protection:

    • Selection: N95/P100 particulate respirator or handling exclusively within a Class II Type A2 Biological Safety Cabinet (BSC) or dedicated powder-weighing isolator.

    • Causality: The powder form generates micro-dust. Inhalation bypasses the stratum corneum barrier, allowing direct systemic absorption of the iodinated compound into the highly vascularized pulmonary bed.

  • Eye and Body Protection:

    • Selection: Wraparound splash goggles (not standard safety glasses) and a fluid-resistant, back-closing Tyvek lab coat.

    • Causality: Standard cotton lab coats absorb solvated spills, holding the lipophilic compound against the skin and acting as a continuous dosing mechanism. Tyvek forces the liquid to bead and roll off, preventing dermal saturation.

Section 3: Operational Workflow & Handling Protocol

This step-by-step methodology ensures a closed-loop, self-validating system where the output of one step confirms the safety of the previous one.

Step 1: Pre-Operational Verification

  • Verify the ventilation flow rate of the fume hood (must be >100 fpm).

  • Line the workspace with anti-static, chemical-absorbent bench paper (polyethylene side down).

    • Causality: Static electricity can cause the fine powder of 1-(4-Iodophenyl)-N-methylmethanesulfonamide to repel from spatulas and aerosolize.

Step 2: Dispensing and Weighing

  • Ground all metal instruments. Use a static-dissipative spatula for transfer.

  • Tare the receiving vial inside the enclosure. Transfer the solid slowly to prevent dust kick-up.

  • Self-Validation: Wipe the exterior of the receiving vial with a solvent-dampened swab. If the swab shows UV activity under a 254 nm lamp, exterior contamination occurred, and the transfer technique must be adjusted.

Step 3: Solvation and Transfer

  • Add the solvent (e.g., DMSO) directly to the vial while still inside the hood. Cap tightly with a PTFE-lined septum.

  • Vortex to ensure complete dissolution before removing the vial from the primary containment area.

Section 4: Spill Response and RCRA-Compliant Disposal Plan

Halogenated organic compounds cannot be disposed of in standard aqueous or general organic waste streams. The Environmental Protection Agency (EPA) strictly regulates such materials under the Resource Conservation and Recovery Act (RCRA) to prevent environmental toxicity [2].

Spill Response Protocol:

  • Isolate: Evacuate a 5-foot radius around the spill zone.

  • Contain: Surround the spill with a specialized chemical binder (e.g., diatomaceous earth). Do not use paper towels, which can exacerbate the spread of lipophilic agents.

  • Decontaminate: Wash the surface with a 5% sodium bicarbonate solution to hydrolyze residual traces, followed by an isopropanol wipe to lift the hydrophobic residue.

  • Validate: Swab the area and check under UV light for residual fluorescence. Repeat step 3 if fluorescence is detected.

Disposal Plan:

  • Solid Waste: Contaminated gloves, bench paper, and empty vials must be placed in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Halogenated Organics."

  • Liquid Waste: Collect in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. The label must explicitly state "Contains Halogenated Solvents and Iodinated Sulfonamides." This ensures the waste facility incinerates it at high temperatures to prevent the formation of toxic dioxins.

Section 5: Visualizing the Safety Workflow

Below is the logical flow of our operational and disposal plan, mapping the decision matrix for handling this compound safely.

PPE_Workflow Start Start: Hazard Assessment 1-(4-Iodophenyl)-N-methylmethanesulfonamide PPE Don PPE Matrix (Double Gloves, Tyvek, Goggles) Start->PPE Handling Execution: Weighing & Solvation (Inside Fume Hood/Isolator) PPE->Handling Validation Self-Validation: UV Swab Test of Vial Exterior Handling->Validation Spill Spill Detected? Validation->Spill SpillResponse Spill Protocol: 1. Isolate 2. Bind 3. Decontaminate Spill->SpillResponse Yes Disposal RCRA Disposal: Segregate Halogenated Waste Spill->Disposal No SpillResponse->Disposal End Workflow Complete De-gown & Wash Disposal->End

Operational workflow and self-validating safety loop for halogenated sulfonamide handling.

References

  • Title: Personal Protective Equipment - Overview | Occupational Safety and Health Administration[1] Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Learn the Basics of Hazardous Waste | US EPA[2] Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

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